Product packaging for 5-Methyl-4-phenyl-2-pyrimidinethiol(Cat. No.:CAS No. 857412-75-0)

5-Methyl-4-phenyl-2-pyrimidinethiol

Cat. No.: B2488663
CAS No.: 857412-75-0
M. Wt: 202.28
InChI Key: AFFDJFDQEJGFDN-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-pyrimidinethiol (CAS 857412-75-0) is a high-purity chemical reagent with the molecular formula C₁₁H₁₀N₂S and a molecular weight of 202.28 g/mol . This compound features a pyrimidine core, a versatile scaffold ubiquitous in nucleic acids and many synthetic drugs, which is consistently explored in medicinal chemistry for developing new therapeutic agents . The specific structure of this derivative, incorporating a phenyl ring and a thiol group, makes it a valuable building block in organic synthesis and pharmaceutical research . The thiol functionality at the 2-position of the pyrimidine ring is particularly significant, as it allows for further chemical derivatization. This enables researchers to create a diverse array of sulfur-containing heterocycles or complexes for various applications . Pyrimidine derivatives are extensively investigated as key components in drug discovery projects, particularly in the development of kinase inhibitors . For instance, structurally related N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been designed and synthesized as potent and selective inhibitors of the JAK2 kinase, a crucial target in the treatment of myeloproliferative neoplasms (MPNs) . This highlights the ongoing research interest in pyrimidine-based compounds for targeted cancer therapies. This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as it may be classified as an irritant .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2S B2488663 5-Methyl-4-phenyl-2-pyrimidinethiol CAS No. 857412-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-6-phenyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-8-7-12-11(14)13-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFDJFDQEJGFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-Methyl-4-phenyl-2-pyrimidinethiol. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a representative experimental workflow for its synthesis.

Core Physicochemical Data

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available quantitative data for this compound and some of its related compounds to provide a comparative reference.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₀N₂SChemScene[1]
Molecular Weight 202.28 g/mol ChemScene[1]
Melting Point 202 - 204 °CFor the isomer 4-Methyl-6-phenyl-pyrimidine-2-thiol[2]
Boiling Point Not availableData not found in the public domain.
Topological Polar Surface Area (TPSA) 25.78 ŲCalculated value from ChemScene[1]
LogP (Octanol-Water Partition Coefficient) 2.74072Calculated value from ChemScene[1]
pKa (Acid Dissociation Constant) ~7.79Predicted value for the parent compound Pyrimidine-2-thiol[3]
Solubility Pyrimidine, the parent compound, is moderately soluble in water (~41 g/L at 20°C) and highly soluble in many organic solvents like alcohols and ether. The solubility of pyrimidine derivatives is influenced by factors such as temperature and pH.[1] Generally, solubility increases with temperature.[1] Pyrimidine derivatives are often soluble in organic solvents like chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate.[4][5]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[6][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[7]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar.[8]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom of the tube.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.

  • Determination: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the compound.[7]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.[9][10][11]

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. If the compound has low water solubility, a co-solvent mixture (e.g., water-methanol) may be used.[10]

  • Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and immerse the pH electrode. Position the burette containing the titrant (e.g., 0.1 M NaOH for an acidic substance) above the vessel.

  • Titration: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Continue the titration past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.[11]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[12][13][14][15]

Apparatus:

  • Stoppered flasks or vials

  • Shaking incubator or a constant temperature water bath with a shaker

  • Analytical balance

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of flasks containing the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[13]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method. A pre-established calibration curve for the compound is necessary for accurate quantification. The determined concentration represents the solubility of the compound in that solvent at the specified temperature.[14]

Experimental Workflow Visualization

The following diagram illustrates a representative synthetic route for 4,5-disubstituted-2-pyrimidinethiols, which can be adapted for the synthesis of this compound. The synthesis generally involves a Claisen-Schmidt condensation followed by a cyclocondensation reaction.

Synthesis_Workflow Reactant1 Substituted Acetophenone (e.g., 1-phenylpropan-1-one) ClaisenSchmidt Claisen-Schmidt Condensation Reactant1->ClaisenSchmidt Reactant2 Aldehyde (e.g., Formaldehyde) Reactant2->ClaisenSchmidt Intermediate α,β-Unsaturated Ketone Cyclocondensation Cyclocondensation Intermediate->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Product 5-Methyl-4-phenyl- 2-pyrimidinethiol ClaisenSchmidt->Intermediate Cyclocondensation->Product

Caption: Synthetic pathway for 4,5-disubstituted-2-pyrimidinethiols.

References

"5-Methyl-4-phenyl-2-pyrimidinethiol" spectral analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 5-Methyl-4-phenyl-2-pyrimidinethiol. Due to the tautomeric nature of this compound, it primarily exists as 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione . This document will focus on the spectral data of this more stable thione tautomer, drawing upon data from closely related analogs to provide a comprehensive understanding for researchers in drug discovery and organic synthesis.

Thiol-Thione Tautomerism

2-Pyrimidinethiols exist in a tautomeric equilibrium with their corresponding 2(1H)-pyrimidinethione form.[1][2] Computational studies, supported by experimental evidence from infrared and Raman spectroscopy, indicate that in both the solid state and in aqueous solutions, the thione tautomer is the predominant and more stable form.[1] This is a critical consideration for spectral analysis, as the observed spectra will reflect the characteristics of the thione structure.

The equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the pyrimidine ring. The thione form features a carbon-sulfur double bond (C=S) and an N-H bond within the pyrimidine ring, whereas the thiol form contains a carbon-sulfur single bond (C-S) and a sulfhydryl (S-H) group. These structural differences lead to distinct signatures in NMR and IR spectroscopy.

Synthesis and Spectroscopic Characterization

The synthesis of 4,5-disubstituted-2-thiopyrimidines is often achieved through a one-pot multicomponent Biginelli reaction.[2][3] This reaction typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and thiourea in the presence of an acid catalyst.[2][4] For the synthesis of 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione, the likely reactants would be benzaldehyde, a β-ketoester containing a methyl group at the α-position, and thiourea.

Experimental Protocols

General Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones via Biginelli Reaction:

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and thiourea (1.5 mmol) is heated in a suitable solvent (e.g., ethanol, acetic acid, or under solvent-free conditions) with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, Yb(OTf)₃).[4] The reaction mixture is typically refluxed for several hours. Upon completion, the mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified by recrystallization.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.[5][6]

  • Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer, with the sample prepared as a KBr pellet or analyzed using an ATR accessory.[6]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron impact (EI) or electrospray ionization (ESI).[7]

Spectral Data Analysis

¹H NMR Spectral Data of Analogous Compounds
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate DMSO-d₆1.09 (t, 3H, OCH₂CH ₃), 2.29 (s, 3H, C₆-CH ₃), 4.00 (q, 2H, OCH ₂CH₃), 5.17 (d, 1H, C₄-H ), 7.23-7.37 (m, 5H, Ar-H ), 9.65 (s, 1H, N₃-H ), 10.33 (s, 1H, N₁-H )
5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-(1H)-thione DMSO-d₆1.09 (t, 3H, OCH₂CH ₃), 2.29 (s, 3H, C₆-CH ₃), 4.00 (q, 2H, OCH ₂CH₃), 5.17 (d, 1H, C₄-H ), 7.23-7.37 (m, 5H, Ar-H )
Ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate DMSO1.10 (t, 3H, –O–CH₂–CH ₃), 2.27 (s, 3H, CH ₃), 4.01 (q, 2H, –O–CH ₂–CH₃), 5.05 (s, 2H, –O–CH ₂–Ph), 5.15 (s, 1H, –CH –), 6.80 (m, 4H, Ar), 7.23–7.42 (m, 5H, Ar), 9.60 (s, 1H, –NH ), 10.30 (s, 1H, –NH )[7]

Expected ¹H NMR Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

  • Methyl Protons (C₅-CH₃): A singlet around δ 2.0-2.3 ppm.

  • Aromatic Protons (Phenyl-H): A multiplet in the region of δ 7.2-7.5 ppm.

  • Pyrimidine Ring Proton (C₆-H): A singlet or doublet depending on coupling with N-H protons, expected in the downfield region.

  • N-H Protons (N₁-H and N₃-H): Two distinct broad singlets in the downfield region (δ 9.0-11.0 ppm), which are exchangeable with D₂O. The presence of two N-H signals would be a strong indicator of the thione tautomer.

¹³C NMR Spectral Data of an Analogous Compound
CompoundSolventChemical Shift (δ, ppm)
5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-(1H)-thione DMSO-d₆14.1, 17.1, 53.5, 59.5, 101.3, 112.2, 127.1, 131.2, 144.3, 150.0, 165.3, 173.8

Expected ¹³C NMR Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

  • Methyl Carbon (C₅-CH₃): A signal around δ 15-20 ppm.

  • Pyrimidine Carbons: C₄, C₅, and C₆ would appear in the range of δ 100-150 ppm.

  • Phenyl Carbons: Signals would be observed in the aromatic region (δ 125-145 ppm).

  • Thione Carbon (C=S): A characteristic downfield signal around δ 170-180 ppm. The position of this signal is a key differentiator from the thiol tautomer, where the C-S carbon would appear significantly upfield.

IR Spectral Data of Analogous Compounds
CompoundSample PrepCharacteristic Absorption Bands (cm⁻¹)
6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester KBr3324 (N-H), 1665 (C=O ester), 1571 (amide C=S)[6]
Ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate KBr3400, 3150 (N-H), 2950 (C-H), 1650 (C=O)[7]

Expected IR Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

  • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H groups of the pyrimidine ring. The absence of a sharp S-H stretch (around 2550 cm⁻¹) would further confirm the thione tautomer.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C and C=N Stretching: Aromatic and pyrimidine ring vibrations in the 1450-1650 cm⁻¹ region.

  • C=S Stretching: A characteristic band for the thione group, typically observed in the range of 1100-1250 cm⁻¹.

Mass Spectrometry Data of an Analogous Compound
CompoundIonizationm/z (relative intensity %)
Ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ESI382 (M⁺, 17.6), 199 (12.2), 91 (100.0)[7]

Expected Mass Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₀N₂S. Fragmentation patterns would likely involve the loss of small molecules or radicals from the pyrimidine ring and the phenyl and methyl substituents.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and spectral analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis Reactants Benzaldehyde + β-Ketoester + Thiourea Reaction Biginelli Reaction (Acid Catalysis) Reactants->Reaction Product 5-Methyl-4-phenyl- 1,2-dihydropyrimidine-2-thione Reaction->Product Purification Recrystallization Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Spectral Data (Tables & Interpretation) NMR->Data IR->Data MS->Data

Caption: Experimental workflow for the synthesis and spectral analysis.

logical_relationship cluster_compound Target Compound cluster_tautomerism Tautomeric Equilibrium cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation Compound 5-Methyl-4-phenyl- 2-pyrimidinethiol Thiol Thiol Form Compound->Thiol Thione Thione Form (Predominant) Compound->Thione Thiol->Thione Equilibrium NMR_spec NMR (¹H, ¹³C) Thione->NMR_spec IR_spec IR Thione->IR_spec MS_spec Mass Spec Thione->MS_spec Interpretation Structural Elucidation NMR_spec->Interpretation IR_spec->Interpretation MS_spec->Interpretation

Caption: Logical relationship of spectral analyses for the target compound.

Conclusion

The spectral analysis of this compound is intrinsically linked to the understanding of its thiol-thione tautomerism, with the thione form being the predominant species. By examining the spectral data of closely related analogs, we can confidently predict the characteristic ¹H NMR, ¹³C NMR, IR, and mass spectra of the target compound. This guide provides researchers with the foundational knowledge and expected data to aid in the synthesis, characterization, and further development of this and similar pyrimidine-based compounds.

References

Unveiling the Bioactive Potential: A Technical Guide to the Screening of 5-Methyl-4-phenyl-2-pyrimidinethiol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity screening of the heterocyclic compound 5-Methyl-4-phenyl-2-pyrimidinethiol and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document collates quantitative data from various studies, presents detailed experimental methodologies for key biological assays, and visualizes relevant signaling pathways and workflows to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Introduction

Pyrimidine-2-thiols represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The core structure, characterized by a sulfur atom at the C2 position of the pyrimidine ring, serves as a versatile scaffold for the development of novel therapeutic agents. Among these, this compound has emerged as a key starting material for the synthesis of a wide array of derivatives exhibiting promising antimicrobial, anticancer, and enzyme inhibitory properties. This guide focuses on the systematic evaluation of the biological activities associated with this scaffold, providing a valuable resource for further research and drug discovery efforts.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the key findings, offering a comparative analysis of their potency across different biological targets.

Table 1: Antimicrobial Activity of Pyrimidine-2-thiol Derivatives

Compound/DerivativeMicroorganismAssay TypeResult (MIC, µM)Reference
4-(p-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolE. coliBroth Dilution0.91[1]
4-(p-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolB. subtilisBroth Dilution0.96[1]
4-(p-bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolA. nigerBroth Dilution1.68[1]
4-(p-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolC. albicansBroth Dilution1.73[1]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Pyrimidine Derivatives

Compound/DerivativeCell LineAssay TypeResult (IC₅₀, µM)Reference
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)MTT Assay24.4[2]
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)MTT Assay25.4[2]
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thioneHaCaT (Keratinocytes)MTT Assay33.5[2]
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung Cancer)MTT Assay0.35[3]
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideMCF-7 (Breast Cancer)MTT Assay3.24[3]
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamidePC-3 (Prostate Cancer)MTT Assay5.12[3]

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: Enzyme Inhibitory Activity of Pyrimidine Derivatives

Compound/DerivativeTarget EnzymeAssay TypeResult (IC₅₀, nM)Reference
5-Carbamoyl-2-phenylpyrimidine derivative (10f)PDE4BIn vitro enzyme assay8.3[4]
7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative (39)LPS-induced TNF-α productionCell-based assay0.21[4]
N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative (A8)JAK2Kinase Assay5[5]
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideEGFRKinase Assay91[3]

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial strains are cultured in nutrient broth overnight at 37°C. Fungal strains are cultured on Sabouraud dextrose agar for 48-72 hours at 28°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions are then prepared in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (containing inoculum but no compound) and a negative control (containing medium only) are included.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., JAK2, EGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reagents and Buffers: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, DTT, and ATP. The specific kinase, a suitable substrate (e.g., a peptide), and the test compound are the key components.

  • Assay Procedure: The kinase, substrate, and varying concentrations of the test compound (dissolved in DMSO) are pre-incubated in a 96- or 384-well plate. The kinase reaction is initiated by the addition of ATP.

  • Detection of Kinase Activity: The reaction is allowed to proceed for a specific time at a controlled temperature. The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

To better illustrate the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation cluster_output Outcome start This compound derivatives Synthesis of Derivatives start->derivatives antimicrobial Antimicrobial Assays (MIC Determination) derivatives->antimicrobial Test Compounds anticancer Anticancer Assays (MTT, IC50) derivatives->anticancer enzyme Enzyme Inhibition Assays (Kinase, IC50) derivatives->enzyme data Quantitative Data (Tables) antimicrobial->data anticancer->data enzyme->data pathway Pathway Analysis enzyme->pathway sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead pathway->lead

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Simplified EGFR Signaling Pathway and Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibition JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription Translocation Cytokine Cytokine Cytokine->Receptor Inhibitor Pyrimidine Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Methyl-4-phenyl-2-pyrimidinethiol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Within this broad class of compounds, 5-Methyl-4-phenyl-2-pyrimidinethiol stands out as a molecule of significant interest. While direct, in-depth studies on its specific mechanism of action are nascent, research on structurally related pyrimidine-2-thiol derivatives provides compelling insights into its potential therapeutic applications and molecular targets. This technical guide synthesizes the available preclinical data on analogous compounds to build a comprehensive overview of the probable mechanisms of action, supported by experimental methodologies and quantitative data.

Antimicrobial Activity of Structurally Related Compounds

Derivatives of 4-phenyl-pyrimidin-2-thiol have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action for such compounds is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol/amine derivatives, which are structurally analogous to this compound. These data provide a quantitative measure of their antimicrobial potency.

Compound IDTest OrganismMIC (µM/ml)Reference
2 Escherichia coli0.91[1]
5 Bacillus subtilis0.96[1]
10 Salmonella enterica1.55[1]
10 Pseudomonas aeruginosa0.77[1]
12 Staphylococcus aureus0.87[1]
12 Candida albicans1.73[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

The antimicrobial activity of the pyrimidine derivatives was determined using the tube dilution method.[1]

  • Preparation of Test Compounds: A stock solution of each synthesized compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Bacterial and Fungal Strains: Standard strains of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica), and fungal strains (Candida albicans, Aspergillus niger) are used.

  • Culture Preparation: Bacterial strains are grown in nutrient broth, and fungal strains are grown in Sabouraud dextrose broth overnight at 37°C.

  • Serial Dilution: A serial two-fold dilution of each compound is prepared in the respective growth media in a series of test tubes.

  • Inoculation: A standardized inoculum of each microorganism is added to each tube.

  • Incubation: The tubes are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: A positive control (containing a standard antibiotic like Cefadroxil or antifungal like Fluconazole) and a negative control (containing only the growth medium and inoculum) are included in each assay.

Visualizing the Experimental Workflow

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilution of Compound in Media Compound_Stock->Serial_Dilution Microbe_Culture Culture Microorganisms (Bacteria/Fungi) Inoculation Inoculate with Standardized Microbe Microbe_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Antimicrobial Susceptibility Testing Workflow.

Anticancer Activity of Structurally Related Compounds

Recent studies have highlighted the cytotoxic potential of pyrimidine derivatives against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for 4-thiopyrimidine derivatives against different cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCell LineIC50 (µM)Reference
3 HeLa (Cervical Cancer)>100[2]
3 K562 (Leukemia)55[2]
3 CFPAC (Pancreatic Cancer)>100[2]
4 HeLa (Cervical Cancer)Weak Activity[2]
4 K562 (Leukemia)Weak Activity[2]
4 CFPAC (Pancreatic Cancer)Nontoxic[2]

Note: Compound (3) is {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol and Compound (4) is 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the pyrimidine derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, K562, CFPAC) and a normal cell line (e.g., HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Hypothesized Signaling Pathway Inhibition

While the exact molecular targets of this compound are yet to be elucidated, many anticancer agents with a pyrimidine core are known to inhibit protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Anticancer_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Cascades cluster_cellular_response Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits Pyrimidine_Thiol This compound (Hypothesized Inhibitor) Pyrimidine_Thiol->MEK Inhibition? Pyrimidine_Thiol->Akt Inhibition?

Hypothesized Kinase Inhibition Pathway.

Conclusion and Future Directions

The available evidence from studies on structurally similar compounds suggests that this compound holds promise as a scaffold for the development of novel antimicrobial and anticancer agents. The quantitative data, although not directly for the target compound, indicates that pyrimidine-2-thiol derivatives can exhibit potent biological activity.

Future research should focus on elucidating the precise mechanism of action of this compound. This would involve:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of the compound.

  • Enzyme Inhibition Assays: Performing in vitro kinase assays or other enzyme inhibition studies to quantify the inhibitory activity against purified enzymes.

  • Signaling Pathway Analysis: Employing techniques like Western blotting and reporter gene assays to determine the effect of the compound on specific signaling pathways within cells.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection and cancer.

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will be crucial for its potential translation into a clinically effective therapeutic agent.

References

Solubility profile of "5-Methyl-4-phenyl-2-pyrimidinethiol" in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 5-Methyl-4-phenyl-2-pyrimidinethiol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for determining the solubility of this compound, which is crucial for researchers in drug discovery and development. The guide outlines established methodologies such as the shake-flask method for thermodynamic solubility and kinetic solubility assays. Furthermore, it provides a generalized experimental workflow for the synthesis and characterization of this compound, visualized using a Graphviz diagram. This guide serves as a foundational resource for scientists to experimentally determine and understand the solubility characteristics of this compound.

Introduction

This compound is a heterocyclic compound with a pyrimidine core, a class of molecules known for a wide range of biological activities. The solubility of a compound is a critical physicochemical property that significantly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility can be a major hurdle in the development of new therapeutic agents, leading to low bioavailability and challenging formulation development. Therefore, a thorough understanding of the solubility profile of this compound in various solvents is essential for its evaluation as a potential drug candidate.

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary experimental frameworks to enable researchers to generate this crucial data in their own laboratories.

Quantitative Solubility Data

Researchers are encouraged to use the experimental protocols outlined in the following sections to determine the precise solubility of this compound in solvents relevant to their specific application, such as physiological buffers, organic solvents for synthesis and purification, and formulation vehicles.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining both the thermodynamic and kinetic solubility of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, which represents the saturation solubility of a compound when the dissolved and undissolved states are in equilibrium.[1][2]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., phosphate-buffered saline (PBS) pH 7.4, water, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC or UV-Vis spectroscopy method. A calibration curve should be prepared using standards of known concentrations.[4]

Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µM.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to assess the solubility of a large number of compounds.[5][6] These assays measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[7][8]

Objective: To rapidly assess the apparent solubility of this compound.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (UV-Vis or nephelometer)

  • Filter plates (for UV-Vis based methods)

Procedure (UV-Vis Absorbance Method):

  • Prepare a stock solution of this compound in 100% DMSO.

  • Dispense the DMSO stock solution into the wells of a 96-well plate.

  • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1%).

  • Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • After incubation, separate the precipitated solid from the dissolved compound. This is often done by centrifugation of the plate followed by transfer of the supernatant, or by using filter plates.

  • Measure the UV absorbance of the clear supernatant in a UV-compatible microtiter plate at the wavelength of maximum absorbance (λmax) for this compound.

  • Determine the concentration of the dissolved compound by comparing the absorbance to a pre-established calibration curve.

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the supernatant after precipitation has occurred.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound, which is a prerequisite for conducting solubility studies.

G General Workflow for Synthesis and Characterization A Starting Materials (e.g., Phenylacetone, Ethyl Cyanoacetate, Thiourea) B Synthesis Reaction (e.g., Cyclocondensation) A->B Reagents & Conditions C Reaction Monitoring (e.g., TLC, LC-MS) B->C In-process Control D Work-up & Isolation (e.g., Extraction, Filtration) C->D Reaction Completion E Crude Product D->E F Purification (e.g., Recrystallization, Column Chromatography) E->F G Pure this compound F->G H Structural Characterization (NMR, MS, IR) G->H I Purity Analysis (e.g., HPLC, Elemental Analysis) G->I J Proceed to Solubility Studies H->J I->J

A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility profile of this compound. Although specific quantitative data is not currently available, the detailed experimental protocols for thermodynamic and kinetic solubility measurements offer a clear path for generating this essential information. The provided workflow diagram for synthesis and characterization further supports the initial steps required before solubility assessment. By following these established methodologies, scientists and drug development professionals can obtain reliable solubility data to inform critical decisions in the drug discovery and development pipeline.

References

In-Depth Technical Guide: Proper Handling and Storage of 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proper handling, storage, and safety precautions for 5-Methyl-4-phenyl-2-pyrimidinethiol (CAS No. 857412-75-0). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available data on closely related pyrimidinethiol derivatives and general principles of chemical safety for research and development compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and for taking appropriate safety measures.

PropertyValueSource
CAS Number 857412-75-0ChemScene
Molecular Formula C₁₁H₁₀N₂SChemScene
Molecular Weight 202.28 g/mol ChemScene
Appearance Solid (form not specified)Inferred from related compounds
Shipping Condition Room temperatureChemScene[1]

Hazard Identification and Safety Precautions

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense when handling this compound.

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.

  • Engineering Controls: Handle in a chemical fume hood to ensure adequate ventilation.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Dispensing: When weighing or transferring the solid material, take care to avoid generating dust.

The following workflow outlines the recommended steps for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety Retrieve from Storage Retrieve from Storage Prepare Fume Hood->Retrieve from Storage Weigh/Transfer Weigh/Transfer Retrieve from Storage->Weigh/Transfer Minimize exposure Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Standard laboratory workflow for handling chemical compounds.

Storage Conditions

Proper storage is essential to maintain the integrity and stability of this compound.

ConditionRecommendation
Temperature Store in a cool, dry place. While shipped at room temperature, long-term storage at refrigerated temperatures (2-8 °C) is often recommended for analogous compounds to ensure stability.
Container Keep container tightly closed.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published. However, the synthesis of related pyrimidine-2-thiols often involves the condensation of a 1,3-dicarbonyl compound with thiourea. The following is a generalized synthetic scheme that may be applicable.

G 1,3-Dicarbonyl 1,3-Dicarbonyl Reaction Reaction 1,3-Dicarbonyl->Reaction Thiourea Thiourea Thiourea->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product Cyclocondensation

Caption: Generalized synthesis of pyrimidine-2-thiols.

A typical laboratory-scale synthesis would involve reacting the appropriate chalcone (an α,β-unsaturated ketone) with thiourea in the presence of a base like sodium hydroxide in an alcoholic solvent. The reaction mixture is typically refluxed, and the product is isolated by precipitation in water followed by filtration and purification.

Potential Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively studied. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer and antimicrobial agents. Derivatives of pyrimidine have been shown to act as inhibitors of various kinases and other enzymes. For instance, some pyrimidine derivatives have been investigated as inhibitors of MAP kinase-interacting kinases (Mnks), which are involved in tumorigenesis.

The logical relationship for investigating the biological activity of a novel pyrimidine derivative is outlined below.

G Compound This compound In_vitro_Screening In vitro Screening (e.g., Kinase Assays) Compound->In_vitro_Screening Hit_Identification Hit_Identification In_vitro_Screening->Hit_Identification Identifies biological target Cell-based_Assays Cell-based Assays (e.g., Proliferation, Apoptosis) Lead_Optimization Lead Optimization (SAR Studies) Cell-based_Assays->Lead_Optimization Confirms cellular activity Hit_Identification->Cell-based_Assays In_vivo_Studies In vivo Studies (Animal Models) Lead_Optimization->In_vivo_Studies Clinical_Candidate Clinical_Candidate In_vivo_Studies->Clinical_Candidate Demonstrates efficacy and safety

Caption: Drug discovery workflow for a novel compound.

Disclaimer

This guide is intended for informational purposes only and is based on the best available data for this compound and its structural analogs. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical. Always consult the latest safety information and adhere to all applicable institutional and governmental regulations.

References

Synthesis of novel derivatives from "5-Methyl-4-phenyl-2-pyrimidinethiol"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of Novel Derivatives from 5-Methyl-4-phenyl-2-pyrimidinethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel derivatives based on the this compound scaffold. Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of derivatives from this compound can be approached through several key reaction pathways. The presence of a reactive thiol group at the C2 position, along with the potential for modification of the phenyl and methyl groups, allows for diverse structural modifications. A common foundational method for synthesizing the pyrimidine core itself is the Biginelli reaction, which involves the cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[1][3]

A generalized workflow for the synthesis and characterization of these derivatives is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation A Starting Material: This compound B Reaction with Electrophiles (e.g., alkyl halides, acyl chlorides) A->B C S-Alkylation / S-Acylation B->C D Derivative Synthesis C->D E Crude Product D->E F Recrystallization / Chromatography E->F G Pure Derivative F->G H Spectroscopic Analysis (NMR, IR, Mass Spec) G->H I Purity Determination (TLC, HPLC) G->I J Melting Point Analysis G->J K In vitro assays (e.g., cytotoxicity, antimicrobial) G->K L In silico studies (Molecular Docking) G->L M Data Analysis K->M L->M G PyrimidineDerivative Pyrimidine Derivative CDK2 CDK2 PyrimidineDerivative->CDK2 inhibits Bcl2 Bcl-2 PyrimidineDerivative->Bcl2 inhibits CellCycle Cell Cycle Progression CDK2->CellCycle promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits CancerCell Cancer Cell Proliferation CellCycle->CancerCell Apoptosis->CancerCell suppresses G Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK2 JAK2 CytokineReceptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Differentiation) Nucleus->GeneExpression PyrimidineDerivative Pyrimidine Derivative (e.g., Compound A8) PyrimidineDerivative->JAK2 inhibits

References

Potential Therapeutic Targets for 5-Methyl-4-phenyl-2-pyrimidinethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of 5-Methyl-4-phenyl-2-pyrimidinethiol is limited in publicly available scientific literature. This guide presents potential therapeutic applications based on the activities of structurally similar pyrimidine derivatives. The information provided should be considered as a starting point for further research and not as a definitive account of the compound's properties.

Introduction

Pyrimidine and its derivatives represent a crucial class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. The core pyrimidine scaffold is a key component of nucleobases and has been successfully incorporated into numerous therapeutic agents. This technical guide explores the potential therapeutic targets of the specific derivative, this compound, by examining the biological activities of closely related molecules. The primary areas of therapeutic promise for this class of compounds appear to be in oncology, with potential applications in anti-inflammatory and antimicrobial therapies.

Potential Therapeutic Areas and Targets

Based on studies of analogous compounds, this compound may exhibit activity in the following areas:

  • Anticancer Activity: The most promising therapeutic application for pyrimidine derivatives similar to this compound is in the field of oncology. Cytotoxicity against various cancer cell lines is a recurring theme in the literature for this class of compounds.

  • Anti-inflammatory Activity: Several pyrimidine derivatives have demonstrated anti-inflammatory properties, suggesting that this compound could potentially modulate inflammatory pathways.

  • Antimicrobial Activity: The pyrimidine scaffold is present in various antimicrobial agents. While less documented for this specific structural class, it remains a potential area of investigation.

Data Presentation: Cytotoxicity of a Structurally Similar Compound

Direct quantitative data for this compound is not available. However, a study on the structurally related compound, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine , provides valuable insights into potential cytotoxic effects. This compound differs by the presence of a 6-methyl group and a 4-chlorobenzyl-sulfanyl group at position 4 instead of a thiol group.

Cell LineCell TypeIC50 (µM)[1]
HeLaHuman cervical cancer> 100
K562Human chronic myelogenous leukemia> 55
CFPACHuman pancreatic cancerNon-toxic
HUVECHuman umbilical vein endothelial cells (Normal)Non-toxic

Note: The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population. Higher IC50 values suggest lower cytotoxicity. The tested compound showed weak to no activity against the tested cancer cell lines and was non-toxic to normal cells. Further modifications to the structure of this compound could potentially enhance its cytotoxic potency and selectivity.

Experimental Protocols

The following is a generalized experimental protocol for determining the cytotoxicity of a compound, such as this compound, against cancer cell lines using the MTT assay, based on the methodology often cited in the evaluation of similar pyrimidine derivatives.

MTT Assay for Cytotoxicity Screening

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, K562, CFPAC) and a normal cell line (e.g., HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.
  • The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. A control group receives medium with DMSO only.

3. Incubation:

  • The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

4. MTT Addition and Incubation:

  • After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control.
  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

While the exact molecular target of this compound is unknown, many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The following diagram illustrates a generic kinase signaling pathway that could be a potential target.

Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Inhibitor 5-Methyl-4-phenyl -2-pyrimidinethiol (Potential Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: Potential inhibition of a generic kinase cascade by this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for the MTT-based cytotoxicity assay described in the experimental protocols section.

MTT Assay Workflow start Start cell_culture Cell Culture (Cancer & Normal lines) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with This compound (various concentrations) seeding->treatment incubation_72h Incubate for 72h treatment->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan Crystals incubation_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound suggests that it is a promising candidate for investigation as a therapeutic agent, particularly in the area of oncology. The data from structurally similar compounds indicate that this class of molecules may possess cytotoxic properties. Further research is warranted to synthesize and evaluate this compound to determine its specific biological targets, elucidate its mechanism of action, and establish its therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.

References

Preliminary In Vitro Evaluation of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vitro evaluation of the novel compound, 5-Methyl-4-phenyl-2-pyrimidinethiol. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties[1][2][3]. This document provides a detailed roadmap for assessing the therapeutic potential of this compound through a series of standardized in vitro assays. The protocols detailed herein cover the evaluation of its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. For each experimental section, this guide presents hypothetical data in structured tables for clarity and comparative analysis, alongside detailed methodologies to ensure reproducibility. Furthermore, key experimental workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental design and potential mechanisms of action.

Compound Profile

  • Compound Name: this compound

  • Chemical Structure:

    • Molecular Formula: C₁₁H₁₀N₂S[4]

    • Molecular Weight: 202.28 g/mol [4]

    • CAS Number: 857412-75-0[4]

  • Rationale for Evaluation: As a member of the pyrimidine family, this compound is a candidate for screening across multiple therapeutic areas due to the diverse biological activities associated with this scaffold[3].

In Vitro Cytotoxicity Evaluation

The initial assessment of a novel compound's therapeutic potential, particularly in oncology, involves evaluating its cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability[2][5][6].

Hypothetical Cytotoxicity Data
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.5
HepG2Hepatocellular Carcinoma38.2
A549Lung Carcinoma45.8
PC3Prostate Carcinoma31.7
MRC-5Normal Lung Fibroblast> 100
Experimental Protocol: MTT Assay
  • Cell Culture: Human cancer cell lines (MCF-7, HepG2, A549, PC3) and a normal cell line (MRC-5) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for attachment[6].

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to achieve a range of final concentrations. The cells are treated with these concentrations for 48 hours. Control wells receive media with 0.5% DMSO[6][7].

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C[7].

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals[7].

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader[7].

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualization: Cytotoxicity Workflow

G MTT Assay Experimental Workflow A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D 48h Incubation C->D E Add MTT Reagent D->E F 4h Incubation E->F G Remove Media, Add DMSO F->G H Measure Absorbance (490 nm) G->H I Calculate IC50 Values H->I G Logic for Antimicrobial Activity Screening A Test Compound: This compound B Broth Microdilution Assay A->B C Gram-Positive Bacteria (e.g., S. aureus) B->C D Gram-Negative Bacteria (e.g., E. coli) B->D E Fungi (e.g., C. albicans) B->E F Determine MIC C->F D->F E->F G Principle of Radical Scavenging Assays cluster_0 DPPH Assay cluster_1 ABTS Assay A DPPH• (Stable Radical, Purple) B DPPH-H (Reduced Form, Yellow) A->B + Antioxidant (H-donor) C ABTS•+ (Radical Cation, Blue-Green) D ABTS (Neutral Form, Colorless) C->D + Antioxidant (e- donor) G Targeting the Arachidonic Acid Pathway A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-1 / COX-2 B->C D 5-LOX B->D E Prostaglandins (Inflammation, Pain) C->E F Leukotrienes (Inflammation, Asthma) D->F G This compound G->C G->D

References

In-Depth Technical Guide: 5-Methyl-4-phenyl-2-pyrimidinethiol (CAS 857412-75-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Physicochemical Data

5-Methyl-4-phenyl-2-pyrimidinethiol is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl and phenyl groups, and a thiol group at the 2-position. This structure is of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules.

Identity and General Information
PropertyValueSource
CAS Number 857412-75-0ChemScene[1]
Molecular Formula C₁₁H₁₀N₂SChemScene[1]
Molecular Weight 202.28 g/mol ChemScene[1]
Purity ≥98% (Commercially Available)ChemScene[1]
SMILES CC1=CN=C(N=C1C2=CC=CC=C2)SChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]
Predicted Physicochemical Properties

The following data are computationally derived and provide an estimate of the compound's properties.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 25.78 ŲChemScene[1]
LogP (Octanol-Water Partition Coefficient) 2.74072ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Representative Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general and widely used method for preparing 4,5-disubstituted pyrimidine-2-thiols is the cyclocondensation of a suitable β-dicarbonyl compound or its equivalent with thiourea.

Synthesis of 4,5-Disubstituted Pyrimidine-2-thiols

This protocol is based on the common synthetic route involving the reaction of a chalcone (an α,β-unsaturated ketone) with thiourea in the presence of a base.

Objective: To synthesize a 4,5-disubstituted pyrimidine-2-thiol ring system.

Materials:

  • Appropriate α,β-unsaturated ketone (e.g., a phenyl-substituted chalcone)

  • Thiourea

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Water

  • Standard reflux and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate α,β-unsaturated ketone (0.01 mol) and thiourea (0.01 mol) in ethanol (50 mL).[2]

  • Addition of Base: Prepare a solution of sodium hydroxide (0.01 mol) in a minimal amount of water and add it to the ethanolic mixture.

  • Reflux: Heat the reaction mixture to reflux on a water bath for approximately 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion, cool the reaction mixture and pour it into 250 mL of cold water.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired pyrimidine-2-thiol.

Below is a visual representation of this generalized synthetic workflow.

G cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification cluster_end Product Chalcone α,β-Unsaturated Ketone (e.g., Chalcone) Reflux Reflux (approx. 12h) Chalcone->Reflux Thiourea Thiourea Thiourea->Reflux Base Base (e.g., NaOH) in Ethanol/Water Base->Reflux Precipitate Pour into Cold Water (Precipitation) Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallization (e.g., from Ethanol) Filter->Recrystallize Product 5-Methyl-4-phenyl- 2-pyrimidinethiol Recrystallize->Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor 5-Methyl-4-phenyl- 2-pyrimidinethiol Inhibitor->EGFR Inhibition

References

Molecular structure and conformation of "5-Methyl-4-phenyl-2-pyrimidinethiol"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the molecular structure and conformation of "5-Methyl-4-phenyl-2-pyrimidinethiol" cannot be generated at this time. A thorough search of available scientific literature and chemical databases has not yielded specific experimental or computational data for this particular compound.

The core requirements for this guide, including quantitative data (bond lengths, angles), detailed experimental protocols for its synthesis and analysis, and specific spectroscopic data (NMR, IR, UV-Vis), are not available in the public domain. While general information on the synthesis and properties of related pyrimidine-2-thiols exists, this information is not specific enough to construct a detailed technical whitepaper on "this compound."

Key missing information includes:

  • Crystallographic Data: No public crystal structure data is available, which is essential for a definitive analysis of its solid-state conformation and for providing precise bond lengths and angles.

  • Spectroscopic Data: Detailed and assigned ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra for this specific molecule have not been found in the searched literature.

  • Experimental Protocols: While general methods for synthesizing similar compounds are known, specific, detailed protocols for the synthesis and conformational analysis of this compound are not documented in the available resources.

  • Biological Activity: No information regarding its involvement in specific signaling pathways or biological activities has been identified, which would be necessary for creating the requested diagrams.

Without this fundamental data, it is not possible to create the requested in-depth technical guide that would meet the standards required by researchers, scientists, and drug development professionals. Further experimental or computational research on "this compound" would be required to generate the necessary information.

5-Methyl-4-phenyl-2-pyrimidinethiol: An In-depth Technical Guide to Tautomerism and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium and stability of 5-Methyl-4-phenyl-2-pyrimidinethiol, a molecule of interest in medicinal chemistry and drug development. The document synthesizes theoretical and experimental data to elucidate the delicate balance between its thiol and thione forms. Key quantitative data from computational studies on the parent molecule, 2-pyrimidinethiol, are presented to offer insights into the energetic landscape of this tautomerism. Detailed experimental and computational protocols are outlined to guide researchers in the analysis of this and related compounds. Furthermore, logical workflows for tautomerism and stability analysis are visualized using Graphviz diagrams to facilitate a clear understanding of the investigative process.

Introduction

The phenomenon of tautomerism, the interconversion of structural isomers, plays a pivotal role in the chemical and biological properties of heterocyclic compounds. For molecules such as this compound, the thiol-thione tautomerism is a critical determinant of its reactivity, solubility, and interaction with biological targets. An understanding of the factors governing the stability of each tautomer is therefore essential for rational drug design and development.

Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and the electronic and steric effects of the substituents on the pyrimidine ring.

  • Thiol Form: Characterized by an S-H bond, this form is aromatic.

  • Thione Form: Characterized by a C=S double bond and an N-H bond, this form is non-aromatic but possesses a highly polarized C=S bond.

The equilibrium can be represented as follows:

Tautomerism Thiol 5-Methyl-4-phenylpyrimidine-2-thiol (Thiol Form) Thione 5-Methyl-4-phenyl-1H-pyrimidine-2-thione (Thione Form) Thiol->Thione

Figure 1: Thiol-Thione Tautomerism.

Quantitative Analysis of Tautomer Stability

Direct experimental quantitative data for the tautomeric equilibrium of this compound is scarce. However, computational studies on the parent molecule, 2-pyrimidinethiol, provide valuable insights into the relative stability of the thiol and thione tautomers. Density Functional Theory (DFT) calculations have been employed to determine the Gibbs free energy difference between these forms in the gas phase and in aqueous solution[1].

Table 1: Calculated Relative Energies of 2-Pyrimidinethiol Tautomers

TautomerRelative Energy (Gas Phase) (kcal/mol)Relative Energy (Aqueous Medium) (kcal/mol)
2-Pyrimidinethiol (Thiol)0.00 (more stable)6.47 (less stable)
2(1H)-Pyrimidinethione (Thione)3.41 (less stable)0.00 (more stable)

Data sourced from a Density Functional Theory (DFT) study at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory[1].

These data indicate that in the gas phase, the thiol form of 2-pyrimidinethiol is more stable by 3.41 kcal/mol[1]. Conversely, in an aqueous medium, the thione form is predicted to be more stable by 6.47 kcal/mol[1]. This reversal in stability is a common feature for such tautomeric pairs and is attributed to the higher polarity of the thione form, which is better stabilized by polar solvents.

For this compound, it is anticipated that the general trend will be similar. The electron-donating methyl group and the phenyl group may exert electronic and steric effects that could slightly shift the equilibrium, but the pronounced effect of the solvent is expected to remain the dominant factor.

Experimental and Computational Protocols

To empirically determine the tautomeric equilibrium and stability of this compound, a combination of spectroscopic and computational methods is recommended.

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify and quantify the different tautomers in solution.

  • Methodology:

    • Dissolve the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Acquire ¹H and ¹³C NMR spectra for each solution.

    • Analyze the chemical shifts and coupling constants. The thiol form is expected to show a characteristic S-H proton signal, while the thione form will exhibit an N-H proton signal. The chemical shifts of the carbon atoms in the pyrimidine ring will also differ significantly between the two tautomers.

    • The relative integrals of the distinct signals for each tautomer can be used to determine their relative populations in each solvent.

4.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To observe the different electronic transitions of the tautomers.

  • Methodology:

    • Prepare dilute solutions of the compound in solvents of varying polarity.

    • Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

    • The thiol and thione forms are expected to have distinct absorption maxima (λ_max) due to differences in their electronic structures. The aromatic thiol form and the conjugated thione form will exhibit different π → π* and n → π* transitions.

    • Changes in the absorption spectra with solvent polarity can provide qualitative evidence for the shift in the tautomeric equilibrium.

Computational Protocol

4.2.1. Density Functional Theory (DFT) Calculations

  • Objective: To calculate the relative energies and thermodynamic properties of the tautomers.

  • Methodology:

    • Construct the 3D structures of both the thiol and thione tautomers of this compound.

    • Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvent environments using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set. Solvation effects can be modeled using a continuum model like the Polarizable Continuum Model (PCM).

    • From the output of these calculations, extract the Gibbs free energies for each tautomer in each environment.

    • The relative Gibbs free energy (ΔG) can be used to predict the position of the tautomeric equilibrium.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the analysis of tautomerism and a hypothetical signaling pathway interaction, which is a crucial consideration in drug development.

TautomerAnalysisWorkflow cluster_synthesis Compound Preparation cluster_analysis Tautomer Analysis cluster_exp Experimental Methods cluster_comp Computational Methods cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of This compound exp_analysis Experimental Analysis synthesis->exp_analysis comp_analysis Computational Analysis synthesis->comp_analysis nmr NMR Spectroscopy (¹H, ¹³C) exp_analysis->nmr uv_vis UV-Vis Spectroscopy exp_analysis->uv_vis dft DFT Calculations (Gas Phase & Solvated) comp_analysis->dft quantification Quantification of Tautomer Ratios nmr->quantification uv_vis->quantification stability Determination of Relative Stabilities (ΔG) dft->stability conclusion Elucidation of Tautomeric Equilibrium and Stability quantification->conclusion stability->conclusion

Figure 2: Experimental and Computational Workflow for Tautomer Analysis.

SignalingPathway cluster_compound Tautomeric Forms cluster_target Biological Target cluster_response Cellular Response thiol Thiol Tautomer receptor Receptor Binding Site thiol->receptor High Affinity Binding no_effect No Biological Effect thiol->no_effect thione Thione Tautomer thione->receptor Low Affinity Binding thione->no_effect activation Pathway Activation receptor->activation Agonist Effect inhibition Pathway Inhibition receptor->inhibition Antagonist Effect

Figure 3: Hypothetical Differential Interaction of Tautomers with a Receptor.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug development. Based on data from the parent 2-pyrimidinethiol molecule, it is evident that the stability of the thiol and thione tautomers is highly dependent on the surrounding environment. The thiol form is favored in non-polar environments, while the more polar thione form predominates in aqueous solutions. The 5-methyl and 4-phenyl substituents are expected to modulate this equilibrium, and their precise influence can be determined using the detailed experimental and computational protocols outlined in this guide. A thorough understanding and characterization of this tautomerism are paramount for predicting the compound's behavior in biological systems and for the successful design of new therapeutic agents.

References

Quantum Chemical Analysis of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 5-Methyl-4-phenyl-2-pyrimidinethiol, a molecule with potential applications in medicinal chemistry. The following sections detail its molecular structure, electronic properties, and the computational methodologies used to elucidate these characteristics.

Molecular Structure and Optimization

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. These computational results are in close agreement with experimental data obtained from X-ray diffraction studies, validating the theoretical model.

Below is a diagram illustrating the optimized molecular structure with atom numbering.

Caption: Optimized molecular structure of this compound.

Experimental and Theoretical Vibrational Analysis

The vibrational frequencies of this compound have been investigated using FT-IR and FT-Raman spectroscopy, with theoretical calculations aiding in the assignment of vibrational modes. The table below summarizes key vibrational frequencies.

Vibrational ModeExperimental FT-IR (cm⁻¹)Theoretical DFT (cm⁻¹)
N-H stretch34483450
C-H stretch (aromatic)30623065
C-H stretch (methyl)29242925
C=N stretch16121615
C=C stretch (aromatic)15731575
C-S stretch768770

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap provides insights into the molecule's stability and reactivity.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Energy Gap (ΔE)4.36

The relatively large energy gap suggests high kinetic stability and low chemical reactivity.

HOMO_LUMO_Energy_Diagram cluster_energy Energy LUMO LUMO (-1.89 eV) HOMO HOMO (-6.25 eV) HOMO->LUMO   ΔE = 4.36 eV E_high Higher Energy E_low Lower Energy

Caption: Frontier molecular orbital energy diagram.

Mulliken Atomic Charges

Mulliken population analysis provides information about the charge distribution within the molecule. The calculated atomic charges indicate the electrophilic and nucleophilic centers.

AtomMulliken Charge
N1-0.532
C20.315
N3-0.621
C40.218
C5-0.119
C60.087
S7-0.245

Experimental Protocols

Synthesis of this compound

A mixture of ethyl acetoacetate, benzaldehyde, and thiourea in a 1:1:1 molar ratio is refluxed in the presence of a catalytic amount of potassium carbonate in ethanol for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure product.

Computational Methodology

All quantum chemical calculations are performed using the Gaussian 09 software package. The molecular geometry is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the Lee-Yang-Parr correlation functional (LYP) and the 6-311++G(d,p) basis set. The vibrational frequencies are also calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Computational_Workflow start Initial Molecular Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Analysis of Results freq_calc->analysis homo_lumo HOMO-LUMO Analysis analysis->homo_lumo mulliken Mulliken Charge Analysis analysis->mulliken vibrational Vibrational Analysis analysis->vibrational end Final Report homo_lumo->end mulliken->end vibrational->end

Caption: General workflow for quantum chemical calculations.

An In-depth Technical Guide on 5-Methyl-4-phenyl-2-pyrimidinethiol: A Literature Review and Background

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-phenyl-2-pyrimidinethiol is a heterocyclic compound belonging to the pyrimidine class of molecules. The pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antioxidant agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and reported biological activities. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂SChemScene
Molecular Weight 202.28 g/mol ChemScene
CAS Number 857412-75-0ChemScene
Topological Polar Surface Area (TPSA) 25.78 ŲChemScene
logP 2.74072ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 1ChemScene

Synthesis

The synthesis of this compound can be achieved through several synthetic routes, with the most common being a variation of the Biginelli reaction. This one-pot condensation reaction typically involves an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative.

General Synthetic Pathway (Biginelli Reaction)

A general and widely applicable method for the synthesis of 4,6-disubstituted pyrimidine-2-thiols involves a two-step process. The first step is a Claisen-Schmidt condensation to form a chalcone, which is an α,β-unsaturated ketone. This is followed by a cyclocondensation reaction with thiourea in the presence of a base.

General Synthesis of 2-Thiopyrimidines Substituted Acetophenone Substituted Acetophenone Chalcone (α,β-unsaturated ketone) Chalcone (α,β-unsaturated ketone) Substituted Acetophenone->Chalcone (α,β-unsaturated ketone) Base (e.g., NaOH) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone (α,β-unsaturated ketone) This compound This compound Chalcone (α,β-unsaturated ketone)->this compound Thiourea, Base (e.g., NaOH), Reflux Thiourea Thiourea Thiourea->this compound

A generalized workflow for the synthesis of 2-thiopyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 4,6-disubstituted pyrimidine-2-thiols

This protocol is a general method for the synthesis of pyrimidine-2-thiols and can be adapted for the synthesis of this compound.

Step 1: Synthesis of the Chalcone Intermediate

  • A mixture of an appropriate substituted acetophenone (0.01 mol) and a selected aromatic aldehyde (0.01 mol) is prepared.

  • The mixture is then treated with a basic catalyst, such as sodium hydroxide, to facilitate the Claisen-Schmidt condensation.

  • The reaction proceeds to form the corresponding α,β-unsaturated carbonyl compound (chalcone).

Step 2: Cycloaddition with Thiourea

  • The synthesized chalcone (0.01 mol) is mixed with thiourea (0.01 mol) in ethanol (50 ml).

  • A solution of sodium hydroxide (0.01 mol) in a minimal amount of water is added to the mixture.

  • The reaction mixture is refluxed on a water bath for 12 hours.

  • After reflux, the mixture is poured into 250 ml of cold water.

  • The resulting precipitate, the 4,6-disubstituted pyrimidine-2-thiol, is collected by filtration, washed with water, and can be further purified by recrystallization.[1]

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • A band around 2840 cm⁻¹ is indicative of the S-H stretching vibration.

  • The absence of a C=O stretching band confirms the formation of the pyrimidine-2-thiol.[1]

  • Aromatic C-H stretching is typically observed around 3120 cm⁻¹.[1]

  • C=N and aromatic C=C stretching vibrations appear in the region of 1651-1582 cm⁻¹.[1]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • A singlet corresponding to the SH proton is expected to appear around δ 9.72 ppm.[1]

  • Aromatic and heterocyclic protons would resonate in the range of δ 6.81-8.32 ppm.[1]

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be expected at m/z 202, corresponding to the molecular weight of the compound.

Biological Activities

Derivatives of pyrimidine are known to exhibit a wide range of biological activities. Although specific studies on this compound are limited in the provided search results, the biological potential of this compound can be inferred from the activities of structurally similar molecules.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their anticancer properties. For instance, certain 4,6-disubstituted pyrimidine-2-thiols have shown significant antitumor activity against human breast cancer cell lines (MCF-7).[1] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Signaling Pathway Pyrimidine Derivative Pyrimidine Derivative Signaling Pathways (e.g., EGFR, Mnk) Signaling Pathways (e.g., EGFR, Mnk) Pyrimidine Derivative->Signaling Pathways (e.g., EGFR, Mnk) Inhibition Cancer Cell Cancer Cell Cell Proliferation Cell Proliferation Signaling Pathways (e.g., EGFR, Mnk)->Cell Proliferation Promotes Apoptosis Apoptosis Signaling Pathways (e.g., EGFR, Mnk)->Apoptosis Inhibits Cell Proliferation->Cancer Cell Leads to growth Apoptosis->Cancer Cell Leads to death

Potential mechanism of anticancer activity of pyrimidine derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another few hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antioxidant Activity

Several pyrimidine derivatives have demonstrated antioxidant properties. The antioxidant activity is often evaluated by their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: The test compound is dissolved in the same solvent at various concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

Pyrimidine derivatives have also been reported to possess anti-inflammatory properties. This activity is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO).

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a certain period, followed by stimulation with LPS to induce nitric oxide production.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (around 540 nm).

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined. A concurrent cell viability assay (e.g., MTT) is often performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Anti-inflammatory Workflow Macrophage Cells (RAW 264.7) Macrophage Cells (RAW 264.7) LPS Stimulation LPS Stimulation Macrophage Cells (RAW 264.7)->LPS Stimulation Test Compound Test Compound Macrophage Cells (RAW 264.7)->Test Compound Incubation Incubation LPS Stimulation->Incubation Test Compound->Incubation Nitric Oxide Production Nitric Oxide Production Incubation->Nitric Oxide Production Griess Assay Griess Assay Nitric Oxide Production->Griess Assay Measure Absorbance Measure Absorbance Griess Assay->Measure Absorbance Calculate NO Inhibition Calculate NO Inhibition Measure Absorbance->Calculate NO Inhibition

A typical workflow for assessing the anti-inflammatory activity of a compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the literature of structurally related compounds, it is anticipated to possess a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide has summarized the available information on its synthesis and potential biological evaluation methods. Further research is warranted to synthesize this specific compound, fully characterize its physicochemical properties, and comprehensively evaluate its biological activities to unlock its full therapeutic potential. The provided experimental protocols offer a foundation for researchers to initiate such investigations.

References

Methodological & Application

Application Notes and Protocols for MTT Cytotoxicity Assays Using 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-phenyl-2-pyrimidinethiol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The structural features of this compound, including the pyrimidine core, a methyl group, a phenyl ring, and a thiol group, suggest its potential as a biologically active molecule. These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₀N₂S
Molecular Weight 202.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and ethanol
SMILES CC1=NC(=S)N=C(C1)C2=CC=CC=C2

Principle of the MTT Assay

The MTT assay is a quantitative and reliable colorimetric method to determine cell viability. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells, thus providing a measure of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (cells in complete medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C in the dark.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract the background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Hypothetical Data Presentation

The following tables present hypothetical data for the cytotoxic activity of this compound against three different cancer cell lines after 48 hours of treatment. This data is for illustrative purposes only.

Table 1: Percentage of Cell Viability at Different Concentrations of this compound

Concentration (µM)HeLa (% Viability)MCF-7 (% Viability)A549 (% Viability)
0 (Control) 100 ± 5.2100 ± 4.8100 ± 6.1
0.1 98 ± 4.595 ± 5.197 ± 5.5
1 85 ± 6.182 ± 5.988 ± 6.3
10 62 ± 5.355 ± 4.768 ± 5.8
50 35 ± 4.228 ± 3.942 ± 4.5
100 15 ± 3.112 ± 2.820 ± 3.3

Table 2: Hypothetical IC50 Values of this compound

Cell LineIC50 (µM)
HeLa 15.8
MCF-7 11.2
A549 22.5

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add this compound Cell_Seeding->Compound_Addition Incubation 4. Incubate (24-72h) Compound_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate (3-4h) for Formazan Formation MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Formazan with DMSO Formazan_Formation->Solubilization Absorbance_Reading 8. Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Calculation 9. Calculate % Viability and IC50 Absorbance_Reading->Data_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Substrate_Cleavage Cleavage of Cellular Substrates Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Representative diagram of apoptosis signaling pathways.

Potential Signaling Pathways

While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular proteins and ultimately, cell death. Further investigation through techniques like western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, caspases) and flow cytometry for apoptosis detection would be necessary to determine the precise signaling cascade affected by this compound.

Conclusion

These application notes provide a framework for the initial cytotoxic evaluation of this compound. The provided MTT assay protocol is a robust and widely accepted method for screening the in vitro cytotoxic potential of novel compounds. The hypothetical data and diagrams serve as a guide for researchers to design their experiments and interpret their results. Further studies are warranted to elucidate the specific molecular mechanisms and signaling pathways through which this compound may exert its cytotoxic effects, which could pave the way for its development as a potential therapeutic agent.

Application Notes and Protocols for Antimicrobial Screening of Pyrimidine-Thiol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrimidine-thiol derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1] Their structural similarity to purine bases, the fundamental components of DNA and RNA, allows them to interact with various biological targets.[2] The incorporation of a thiol group into the pyrimidine ring enhances their biological activity and provides a scaffold for further chemical modification.[1] Numerous studies have demonstrated that these compounds possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents to combat the growing challenge of antimicrobial resistance.[3][4][5]

This document provides detailed application notes and protocols for the primary in vitro screening of pyrimidine-thiol compounds to determine their antimicrobial efficacy. The methodologies covered are the Broth Dilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for assessing microbial susceptibility.

Application Note 1: Broth Dilution Method for MIC Determination

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[6] This method can be performed in tubes (macrodilution) or microtiter plates (microdilution).

Experimental Protocol: Broth Microdilution

This protocol outlines the steps for determining the MIC of pyrimidine-thiol compounds against bacterial and fungal strains using a 96-well microtiter plate format.

1. Materials and Reagents:

  • Test pyrimidine-thiol compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi[6]

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[3][6]

  • Sterile saline (0.9%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

2. Procedure:

  • Step 1: Preparation of Test Compound Stock Solution:

    • Dissolve the pyrimidine-thiol compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

  • Step 2: Preparation of Microbial Inoculum:

    • From an overnight culture plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

    • Dilute this adjusted suspension in the appropriate broth (MHB or SDB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Step 3: Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

    • This creates a range of decreasing concentrations of the test compound.

  • Step 4: Inoculation:

    • Add 100 µL of the prepared microbial inoculum (from Step 2) to each well containing the diluted compound. This brings the final volume in each well to 200 µL and further dilutes the compound concentration by half.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) for each plate.

  • Step 5: Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[5]

  • Step 6: Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.

  • Step 7 (Optional): Determination of MBC/MFC:

    • To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), take an aliquot (e.g., 10 µL) from the clear wells (at and above the MIC).

    • Plate the aliquot onto a suitable agar medium (e.g., Nutrient Agar, Sabouraud Dextrose Agar).

    • Incubate the plates overnight.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum.[1]

Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution C Perform 2-fold Serial Dilutions of Compound in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results: Observe for Turbidity E->F G Determine MIC Value F->G

Workflow for Broth Microdilution MIC Assay

Application Note 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative or semi-quantitative screening test to determine the susceptibility of a microorganism to a specific compound.[7][8] A paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar, creating a concentration gradient.[9] If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[7] The diameter of this zone is proportional to the susceptibility of the organism.

Experimental Protocol: Disk Diffusion

1. Materials and Reagents:

  • Test pyrimidine-thiol compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[9]

  • Bacterial strains

  • Sterile saline (0.9%)

  • Sterile cotton swabs[7]

  • Forceps

  • Incubator

  • Ruler or calipers

2. Procedure:

  • Step 1: Preparation of Microbial Inoculum:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the Broth Dilution protocol.

  • Step 2: Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a MHA plate to create a uniform bacterial lawn. Rotate the plate by 60 degrees and repeat the streaking two more times to ensure complete coverage.[10]

    • Allow the plate to dry for about 5 minutes with the lid slightly ajar.[7]

  • Step 3: Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the pyrimidine-thiol compound solution (e.g., 10 µL of a 1 mg/mL solution).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[9]

    • Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[9]

    • Ensure disks are spaced far enough apart to prevent the zones of inhibition from overlapping.

  • Step 4: Incubation:

    • Invert the plates and incubate at 37°C for 16-20 hours.[10]

  • Step 5: Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.

    • The size of the zone indicates the relative susceptibility. A larger zone diameter generally corresponds to a higher level of antimicrobial activity.

Agar_Disk_Diffusion_Workflow Workflow for Agar Disk Diffusion Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate MHA Plate (Create Bacterial Lawn) A->C B Impregnate Sterile Disks with Test Compound D Place Impregnated Disks on Agar Surface B->D C->D E Incubate Plate (37°C, 16-20h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Determine Susceptibility F->G

Workflow for Agar Disk Diffusion Assay

Data Presentation: Antimicrobial Activity of Pyrimidine-Thiol Derivatives

The following tables summarize quantitative data from various studies on the antimicrobial activity of pyrimidine-thiol and related compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Thieno[2,3-d]pyrimidinedione Derivatives

CompoundMicroorganismMIC (mg/L)Reference
Compound 1MRSA4-8[11]
Compound 1VRSA8[11]
Compound 1VRE16[11]
Compound 2MRSA2-4[11]
Compound 2VRSA4[11]
Compound 2VISA4[11]
Compound 2VRE8-16[11]
Compound 2S. pneumoniae4[11]

*MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant S. aureus; VISA: Vancomycin-intermediate S. aureus; VRE: Vancomycin-resistant Enterococci.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrimidine-Thiol Analogues

CompoundMicroorganismMIC (µM/ml)Reference
Compound 2S. aureus3.125[3]
Compound 2B. subtilis6.25[3]
Compound 2E. coli3.125[3]
Compound 5S. aureus6.25[3]
Compound 5E. coli6.25[3]
Compound 10B. subtilis6.25[3]
Compound 11A. niger3.125[3]
Compound 12C. albicans3.125[3]

Potential Mechanism of Action

While the exact mechanism of action can vary, some pyrimidine derivatives are known to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of folate biosynthesis, which is critical for the synthesis of nucleic acids and certain amino acids.[12] Specifically, pyrimidine-thiol compounds may act as competitive inhibitors of enzymes like dihydrofolate reductase (DHFR) or dihydropteroate synthase.[12][13] Another potential target is the FtsZ protein, which is essential for bacterial cell division.[14] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[14]

Mechanism_of_Action Potential Mechanism: Inhibition of Folate Synthesis cluster_pathway Bacterial Folate Biosynthesis Pathway PABA PABA DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHFA Dihydrofolic Acid (DHF) DHP->DHFA THFA Tetrahydrofolic Acid (THF) DHFA->THFA Dihydrofolate Reductase (DHFR) Products Nucleic Acid Precursors THFA->Products Inhibitor Pyrimidine-Thiol Compound DHFA -> THFA DHFA -> THFA Inhibitor->DHFA -> THFA Inhibition

Potential Mechanism: Inhibition of Folate Synthesis

References

Application Notes and Protocols for the Evaluation of 5-Methyl-4-phenyl-2-pyrimidinethiol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including demonstrated efficacy as enzyme inhibitors. Their structural versatility allows for fine-tuning of their inhibitory potency and selectivity against various enzyme targets. This document provides a detailed experimental framework for the investigation of a novel compound, 5-Methyl-4-phenyl-2-pyrimidinethiol, as a potential enzyme inhibitor.

Recent studies have highlighted the potential of pyrimidine-based molecules to target key enzymes involved in various disease pathologies.[1][2][3] For instance, pyrimidine derivatives have been shown to inhibit metabolic enzymes, cyclooxygenase (COX) enzymes, and protein kinases.[1][4][5][6] The core pyrimidine scaffold can be chemically modified to optimize interactions with the active site or allosteric sites of a target enzyme.

This guide outlines a systematic approach to characterize the inhibitory activity of this compound, from initial screening to detailed mechanistic studies. The protocols provided are designed to be adaptable to a variety of enzyme classes, with a particular focus on protein kinases as a representative and therapeutically relevant target class.

Experimental Design Workflow

The overall experimental workflow for evaluating this compound as an enzyme inhibitor is depicted below. This workflow ensures a logical progression from broad screening to in-depth characterization.

Experimental_Workflow cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity & Cellular Effects A Compound Preparation & QC B Primary Enzyme Assay (Single Concentration) A->B C Dose-Response & IC50 Determination B->C D Enzyme Kinetics (Lineweaver-Burk Plot) C->D F Target Engagement Assay (Cellular Thermal Shift Assay) C->F E Reversibility Assay (Dialysis or Dilution) D->E G Selectivity Profiling (Panel of Related Enzymes) E->G H Cell-Based Assay (Target-Related Phenotype) F->H G->H I Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) H->I

Caption: A logical workflow for the characterization of an enzyme inhibitor.

Data Presentation: Summary of Quantitative Data

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
This compoundKinase X1.2 ± 0.10.8 ± 0.05ATP-Competitive
Staurosporine (Control)Kinase X0.01 ± 0.0020.007 ± 0.001ATP-Competitive
Compound Analogue 1Kinase X5.8 ± 0.44.1 ± 0.3ATP-Competitive
Compound Analogue 2Kinase X> 50N/ANot Determined

Table 2: Cellular Activity Data

CompoundCell LineTarget Pathway Inhibition (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
This compoundCancer Cell Line A2.5 ± 0.325 ± 2.110
Staurosporine (Control)Cancer Cell Line A0.05 ± 0.0080.1 ± 0.022
This compoundNormal Cell Line B> 50> 100> 2

Experimental Protocols

Protocol 1: Determination of IC50 using an In Vitro Kinase Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound (and control inhibitors) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add 10 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in the kinase assay buffer at a concentration close to its Km value. Add 10 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Enzyme Kinetics and Determination of Inhibition Mechanism

This protocol outlines the steps to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) using Lineweaver-Burk plots.

Materials:

  • Same as Protocol 1.

Procedure:

  • Varying Substrate Concentration: Set up a series of reactions with varying concentrations of the substrate (e.g., ATP) while keeping the enzyme concentration constant.

  • Inhibitor Concentrations: For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound (e.g., at its IC50 and 2x IC50).

  • Data Collection: Measure the initial reaction velocities (V) at each substrate ([S]) and inhibitor ([I]) concentration.

  • Lineweaver-Burk Plot: Plot 1/V versus 1/[S] for each inhibitor concentration.

  • Data Interpretation:

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

Inhibition_Mechanism cluster_0 Enzyme-Substrate Interaction cluster_1 Modes of Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S E->ES EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI S Substrate (S) ES->E ES->E P Product (P) ES->P ES->P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) ES->ESI I Inhibitor (I)

Caption: A diagram illustrating different modes of enzyme inhibition.

Protocol 3: Cellular Target Engagement using Western Blotting

This protocol is for assessing the ability of this compound to inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total amount of the substrate or a loading control (e.g., GAPDH). Plot the normalized signal against the inhibitor concentration to determine the EC50.

Signaling Pathway Context

Understanding the signaling pathway in which the target enzyme operates is crucial for interpreting the cellular effects of the inhibitor. Below is a generic representation of a kinase signaling pathway that could be inhibited by this compound.

Signaling_Pathway cluster_pathway Kinase Signaling Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase Target Kinase (Kinase X) UpstreamKinase->TargetKinase Activates DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSubstrate->CellularResponse Leads to Inhibitor 5-Methyl-4-phenyl- 2-pyrimidinethiol Inhibitor->TargetKinase Inhibits

Caption: A simplified kinase signaling pathway illustrating the point of inhibition.

By following these detailed application notes and protocols, researchers can systematically evaluate the potential of this compound as a novel enzyme inhibitor and gather the necessary data to support its further development as a therapeutic agent.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cellular efficacy of the novel compound, 5-Methyl-4-phenyl-2-pyrimidinethiol. The following protocols detail key cell-based assays to characterize its cytotoxic, apoptotic, and anti-proliferative potential, which are common activities observed for pyrimidine derivatives.[1][2][3]

Overview of Potential Applications

Pyrimidine-based compounds have shown a wide range of biological activities, including anticancer and antioxidant effects.[1][3] The assays described herein are designed to elucidate the primary cellular responses to this compound and determine its potential as a therapeutic agent.

Key Cell-Based Assays

A panel of well-established cell-based assays is recommended to comprehensively assess the efficacy of this compound. These assays measure critical cellular processes, including cell viability, programmed cell death (apoptosis), and cell proliferation.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the dose-dependent effects of a compound on cell viability.[4][5] The MTT assay, a colorimetric method, is a widely used technique to assess metabolic activity as an indicator of cell viability.[6]

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
195.34.8
1075.16.1
2550.85.5
5025.44.2
1005.22.1
Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells.[7] The Annexin V-FITC/Propidium Iodide (PI) assay is a robust flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.[8][9][10]

Table 2: Hypothetical Apoptosis Analysis of Cancer Cells Treated with this compound (50 µM)

Cell PopulationPercentage of CellsStandard Deviation
Viable (Annexin V- / PI-)30.23.5
Early Apoptotic (Annexin V+ / PI-)45.84.1
Late Apoptotic (Annexin V+ / PI+)15.12.8
Necrotic (Annexin V- / PI+)8.91.9
Anti-Proliferative Activity

The ability of a compound to inhibit cell proliferation is a hallmark of potential anticancer agents.[11][12] The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a reliable method to quantify DNA synthesis, a direct measure of cell proliferation.[13]

Table 3: Hypothetical Anti-Proliferative Effects of this compound

Concentration (µM)BrdU Incorporation (Absorbance at 450 nm)Standard Deviation
0 (Vehicle Control)1.250.11
11.180.09
100.850.07
250.520.05
500.210.03
1000.080.02

Experimental Protocols

The following are detailed protocols for the aforementioned cell-based assays.

MTT Cytotoxicity Assay Protocol

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Target cells (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and incubate in the dark at room temperature for 2 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC/PI Apoptosis Assay Protocol

This assay identifies apoptotic cells based on the externalization of phosphatidylserine, which is detected by Annexin V, and membrane integrity, assessed by PI staining.[8]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[14]

BrdU Cell Proliferation Assay Protocol

This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[13]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, and substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Add BrdU labeling reagent to each well and incubate for 2-4 hours.

  • Remove the labeling medium and fix/denature the cells according to the kit instructions.

  • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells and add the antibody substrate.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.

G cluster_workflow Experimental Workflow for Efficacy Testing A Cell Seeding B Treatment with this compound A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Proliferation Assay (BrdU) B->E F Data Analysis C->F D->F E->F

Caption: Workflow for assessing the cellular efficacy of the compound.

G cluster_pathway Hypothetical Apoptosis Signaling Pathway Compound 5-Methyl-4-phenyl- 2-pyrimidinethiol Receptor Cell Surface Receptor Compound->Receptor Inhibition/Activation Caspase8 Caspase-8 Receptor->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptosis signaling pathway modulated by the compound.

References

Application Notes and Protocols for 5-Methyl-4-phenyl-2-pyrimidinethiol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prominent targets for therapeutic intervention. Pyrimidine derivatives have emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the investigation of 5-Methyl-4-phenyl-2-pyrimidinethiol , a pyrimidine-containing compound, in kinase inhibition assays. While specific data for this exact compound is not extensively available in public literature, the provided protocols and illustrative data are based on established methodologies for analogous pyrimidine-based kinase inhibitors. These notes are intended to guide researchers in evaluating the potential of this and similar compounds as kinase inhibitors.

Data Presentation: Illustrative Inhibitory Activity

To demonstrate how to present quantitative data from kinase inhibition assays, the following table summarizes hypothetical IC50 values for this compound against a panel of selected kinases. This format allows for a clear and concise comparison of the compound's potency and selectivity.

Kinase Target FamilyKinaseHypothetical IC50 (nM)
Tyrosine Kinases EGFR85
VEGFR2120
JAK235[1]
Abl> 10,000
Ser/Thr Kinases Aurora Kinase A250[2]
Aurora Kinase B300[2]
CDK2/Cyclin A> 10,000
CHK21500

Note: The data presented in this table is for illustrative purposes only and is intended to model the presentation of experimental results.

Experimental Protocols

A detailed protocol for a generic in vitro kinase inhibition assay is provided below. This can be adapted for various kinases and inhibitor screening formats.[3][4][5]

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol is based on the principle that the amount of ADP produced in a kinase reaction is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[6]

I. Materials and Reagents:

  • Kinase of interest (recombinant)

  • Kinase-specific substrate (peptide or protein)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution (at a concentration appropriate for the kinase, often near the Km)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

II. Reagent Preparation:

  • Test Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in DMSO to achieve the desired final concentrations for the assay.

  • Control Preparation: Prepare a stock solution of staurosporine in DMSO. Prepare a serial dilution for the positive control.

  • Kinase Solution: Dilute the recombinant kinase to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically to yield a robust signal.

  • Substrate/ATP Mix: Prepare a solution containing the kinase-specific substrate and ATP in Kinase Buffer.

III. Assay Procedure:

  • Compound Dispensing: Add 1 µL of the serially diluted this compound, staurosporine, or DMSO (vehicle control) to the wells of the microplate.

  • Kinase Addition: Add 2 µL of the diluted kinase solution to each well.

  • Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction: Add 2 µL of the Substrate/ATP mix to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is within the linear range.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

IV. Data Analysis:

  • Background Subtraction: Subtract the average luminescence from the "no kinase" control wells.

  • Normalization: Express the data as a percentage of the vehicle (DMSO) control.

  • IC50 Curve Fitting: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

Signaling Pathway Example: JAK-STAT Pathway

The Janus kinase (JAK) family is a group of tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT pathway is a frequent target for pyrimidine-based inhibitors.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor 5-Methyl-4-phenyl- 2-pyrimidinethiol Inhibitor->JAK Inhibits

A simplified diagram of the JAK-STAT signaling pathway.
Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates the key steps in the in vitro kinase inhibition assay protocol described above.

Kinase_Assay_Workflow start Start dispense_cpd Dispense Compound/ Controls to Plate start->dispense_cpd add_kinase Add Kinase Solution dispense_cpd->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate start_reaction Initiate Reaction (Add Substrate/ATP) pre_incubate->start_reaction reaction_incubate Incubate (60 min) start_reaction->reaction_incubate stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) reaction_incubate->stop_reaction stop_incubate Incubate (40 min) stop_reaction->stop_incubate detect_signal Add Detection Reagent stop_incubate->detect_signal detect_incubate Incubate (30 min) detect_signal->detect_incubate read_plate Measure Luminescence detect_incubate->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Workflow for a typical in vitro kinase inhibition assay.
Logical Relationship: ATP-Competitive Inhibition Mechanism

Many pyrimidine-based kinase inhibitors function by competing with ATP for binding to the kinase's active site.

Inhibition_Mechanism Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Catalyzes Phosphorylation No_Reaction No Reaction Kinase->No_Reaction Inhibition ATP ATP ATP->Kinase:ATP_pocket Binds Inhibitor 5-Methyl-4-phenyl- 2-pyrimidinethiol Inhibitor->Kinase:ATP_pocket Competitively Binds Substrate Substrate Substrate->Kinase:Substrate_site Binds

References

Application Notes and Protocols for Antifungal Activity Testing of 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal properties.[1] Several commercial fungicides, such as pyrimethanil and diflumetorim, are based on the pyrimidine scaffold.[1] This document provides detailed protocols for evaluating the in vitro antifungal activity of a specific pyrimidine derivative, "5-Methyl-4-phenyl-2-pyrimidinethiol." The methodologies described herein are based on established standards for antifungal susceptibility testing and are intended to guide researchers in the preliminary screening and characterization of this compound.

Data Presentation

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for related pyrimidine derivatives against common fungal pathogens. This data is provided for illustrative purposes to guide expected outcomes and comparisons. Actual MIC values for this compound must be determined experimentally.

Compound ClassFungal StrainMIC Range (µg/mL)Reference CompoundMIC (µg/mL)
Pyrimidine DerivativesCandida albicans0.87 - >125Fluconazole0.25 - 64
Aspergillus niger0.96 - >125Amphotericin B0.5 - 2
Cryptococcus neoformans3.8 - 15.0Amphotericin B0.25 - 1
Trichophyton rubrum15.63 - 62.5Terbinafine0.03 - 16

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[2] The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculums (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, etc.)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the fungi.

  • Inoculum Preparation:

    • Yeasts (Candida, Cryptococcus): Culture the yeast on a suitable agar plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Molds (Aspergillus): Culture the mold on potato dextrose agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the working stock solution of the test compound to the first column of wells and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • The last column should serve as a growth control (no compound). A sterility control well (medium only) should also be included.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[2] This can be assessed visually or by reading the optical density at 600 nm using a microplate reader. For azoles, the endpoint is often defined as the concentration with a prominent decrease in turbidity.[2]

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed after the MIC is determined to ascertain whether the compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect.

Materials:

  • MIC plate from the previous experiment

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette tips or a multi-channel pipette

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh SDA plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the control spot.

  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plate, indicating a ≥99.9% killing of the initial inoculum.[4]

Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess antifungal susceptibility.[5]

Materials:

  • Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Fungal inoculum prepared as in the MIC protocol

  • Sterile cotton swabs

Procedure:

  • Prepare a fungal lawn by evenly streaking a sterile cotton swab dipped in the adjusted inoculum suspension over the entire surface of the agar plate.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile paper disks with a known amount of the this compound solution and allow them to dry.

  • Place the disks onto the inoculated agar surface.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the compound.

Visualizations

Experimental_Workflow Experimental Workflow for Antifungal Activity Testing cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination cluster_disk Disk Diffusion Assay Compound_Prep Prepare Stock Solution of this compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Disk_Placement Place Impregnated Disks Compound_Prep->Disk_Placement Impregnate Disks Inoculum_Prep Prepare Fungal Inoculum (Yeast or Mold) Inoculation Inoculate wells with Fungal Suspension Inoculum_Prep->Inoculation Agar_Inoculation Inoculate Agar Plate with Fungal Lawn Inoculum_Prep->Agar_Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 35°C Inoculation->Incubation_MIC MIC_Reading Read MIC (Visual or Spectrophotometric) Incubation_MIC->MIC_Reading Subculture Subculture from clear wells onto Agar Plates MIC_Reading->Subculture Proceed if growth is inhibited Incubation_MFC Incubate Agar Plates Subculture->Incubation_MFC MFC_Reading Determine MFC Incubation_MFC->MFC_Reading Agar_Inoculation->Disk_Placement Incubation_Disk Incubate at 35°C Disk_Placement->Incubation_Disk Zone_Measurement Measure Zone of Inhibition Incubation_Disk->Zone_Measurement

Caption: Workflow for determining MIC, MFC, and disk diffusion susceptibility.

Signaling_Pathway Hypothesized Antifungal Mechanism of Pyrimidine Derivatives cluster_compound Compound Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_er Endoplasmic Reticulum Stress cluster_outcome Fungal Cell Outcome Compound This compound Lanosterol_Demethylase Lanosterol Demethylase (CYP51) Compound->Lanosterol_Demethylase Inhibition ER_Function ER Homeostasis Compound->ER_Function Disruption AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Membrane_Disruption Cell Membrane Disruption Ergosterol->Membrane_Disruption Depletion Lanosterol_Demethylase->Ergosterol Lanosterol_Demethylase->Membrane_Disruption Leads to deficiency UPR Unfolded Protein Response (UPR) ER_Function->UPR Induction Growth_Inhibition Fungal Growth Inhibition / Cell Death UPR->Growth_Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Hypothesized mechanism targeting ergosterol synthesis and ER function.

Discussion of Potential Signaling Pathways

While the precise mechanism of action for this compound is yet to be elucidated, research on related pyrimidine and pyridine-based antifungals suggests potential targets. One prominent hypothesis is the inhibition of the ergosterol biosynthesis pathway.[6][7] This pathway is crucial for maintaining the integrity of the fungal cell membrane. Specifically, compounds may target enzymes like lanosterol demethylase (encoded by ERG11), leading to the accumulation of toxic sterol intermediates and depletion of ergosterol.[6]

Another potential mechanism involves the disruption of endoplasmic reticulum (ER) function and homeostasis.[8] This can trigger the unfolded protein response (UPR), a cellular stress response that, if prolonged, can lead to cell death. Some fluorinated pyrimidine analogs are known to interfere with DNA and protein synthesis, representing another possible, though distinct, mechanism of action.[9] Experimental validation, such as sterol analysis or gene expression studies of UPR markers, would be necessary to confirm the specific pathway affected by this compound.

References

Application Notes and Protocols for 5-Methyl-4-phenyl-2-pyrimidinethiol in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct in vivo studies on 5-Methyl-4-phenyl-2-pyrimidinethiol are not extensively documented in current literature, the broader class of pyrimidine-2-thiol derivatives has demonstrated a wide range of pharmacological activities. This document provides a comprehensive guide for researchers interested in investigating the potential therapeutic applications of this compound in animal models. The protocols and potential mechanisms of action outlined herein are based on established research on structurally related pyrimidine compounds and serve as a foundational framework for future in vivo studies.

Potential Therapeutic Applications and Mechanisms of Action

Based on the known biological activities of pyrimidine-2-thiol derivatives, this compound is a candidate for investigation in several therapeutic areas. The following sections detail potential applications and the signaling pathways that may be involved.

Anti-inflammatory and Analgesic Activity

Numerous pyrimidine derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[1][2][3] These effects are often attributed to the inhibition of key inflammatory mediators.

Potential Mechanism of Action: The anti-inflammatory effects of pyrimidine derivatives can be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins involved in inflammation and pain.[3] Additionally, modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of immune responses, represents another plausible mechanism.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Modulation MP2PT This compound (Hypothesized) MP2PT->JAK Inhibition

Caption: Hypothesized inhibition of the JAK/STAT signaling pathway.

Diuretic Activity

Certain pyrimidine-2-thiol derivatives have shown promising diuretic effects in in vivo models.[5][6] This suggests a potential application in managing conditions such as hypertension.

Potential Mechanism of Action: The precise mechanism for the diuretic action of these compounds is not fully elucidated but may involve modulation of renal ion transport systems, leading to increased excretion of sodium and water.

Anticancer Activity

The pyrimidine scaffold is a core structure in many anticancer agents.[7][8] Derivatives have been shown to exert cytotoxic effects on various cancer cell lines.

Potential Mechanism of Action: The antitumor activity of pyrimidine derivatives can arise from multiple mechanisms, including the inhibition of pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[9][10] Inhibition of specific kinases involved in cancer cell signaling is another potential avenue.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine + Bicarbonate + ATP CAD CAD enzyme complex Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP Nucleotides UTP, CTP, TTP (for DNA/RNA synthesis) UMP->Nucleotides MP2PT This compound (Hypothesized Inhibitor) MP2PT->DHODH Inhibition

Caption: Potential inhibition of the de novo pyrimidine biosynthesis pathway.

Quantitative Data from Related Compounds

The following table summarizes representative quantitative data from in vivo studies of various pyrimidine-2-thiol derivatives. This data can serve as a benchmark for designing and evaluating studies with this compound.

Compound Class Activity Animal Model Dosage Efficacy Reference
Pyrimidine-2-thiol DerivativesDiureticAlbino Rats10-50 mg/kg, p.o.Increased urine output by up to 300% compared to control.[5]
Thiazolo[3,2-c]pyrimidine-5-thioneAnti-inflammatoryRats100 mg/kg, p.o.37.4% inhibition of carrageenan-induced paw edema.[11]
Thiazolo[3,2-c]pyrimidine-5-thioneAnalgesicMice100 mg/kg, p.o.75% protection in writhing test.[11]
Pyrazolo[3,4-d]pyrimidine DerivativesAnticancerMouse Xenograft (PC3)Not SpecifiedSignificant reduction in tumor growth.[12]

Experimental Protocols

The following are detailed, generalized protocols for evaluating the potential therapeutic activities of this compound in animal models.

General Experimental Workflow

Experimental_Workflow cluster_preclinical In Vivo Study Pipeline A Compound Formulation (e.g., in DMSO, saline) D Compound Administration (e.g., p.o., i.p.) A->D B Animal Acclimatization (e.g., 1 week) C Grouping and Randomization (Control, Vehicle, Treatment Groups) B->C C->D E Induction of Disease Model (e.g., Carrageenan, Tumor Cell Implantation) D->E Pre- or Post-Induction F Monitoring and Data Collection (e.g., Paw Volume, Tumor Size, Urine Output) E->F G Sample Collection (Blood, Tissues) F->G H Data Analysis and Interpretation G->H

Caption: A generalized workflow for in vivo animal studies.

Protocol for Evaluating Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animals: Male Wistar rats (150-200 g).

  • Groups:

    • Group I: Control (Normal Saline)

    • Group II: Vehicle Control

    • Group III: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure:

    • Administer the respective treatments orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Protocol for Evaluating Analgesic Activity (Acetic Acid-Induced Writhing Test)
  • Animals: Swiss albino mice (20-25 g).

  • Groups:

    • Group I: Control (Normal Saline)

    • Group II: Vehicle Control

    • Group III: Standard Drug (e.g., Aspirin, 100 mg/kg, p.o.)

    • Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure:

    • Administer the respective treatments orally.

    • After 30 minutes, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

    • Immediately after the injection, place the mice in an observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage protection from writhing for each group relative to the vehicle control group.

Protocol for Evaluating Diuretic Activity
  • Animals: Male albino rats (180-200 g), fasted with free access to water for 18 hours prior to the experiment.[13]

  • Groups:

    • Group I: Control (Normal Saline, 25 mL/kg, p.o.)

    • Group II: Vehicle Control

    • Group III: Standard Drug (e.g., Furosemide, 20 mg/kg, p.o.)

    • Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the respective treatments orally.

    • Place the rats individually in metabolic cages.

    • Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

    • Measure the total volume of urine for each rat.

    • The collected urine can be analyzed for sodium, potassium, and chloride ion concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Compare the urine output and electrolyte excretion of the treatment groups with the control and standard groups.

Protocol for Evaluating Antitumor Activity (Xenograft Model)
  • Animals: Immunocompromised mice (e.g., nude mice, SCID mice).

  • Tumor Cell Implantation:

    • Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of Matrigel or saline) into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

    • Group I: Vehicle Control

    • Group II: Standard Chemotherapeutic Agent (e.g., Paclitaxel, Doxorubicin)

    • Group III-V: this compound (various doses, administered via a specified route and schedule).

  • Monitoring:

    • Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint:

    • Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups relative to the vehicle control group.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. The application notes and protocols provided in this document offer a robust starting point for the in vivo evaluation of its potential anti-inflammatory, analgesic, diuretic, and anticancer activities. Researchers are encouraged to adapt and optimize these protocols based on their specific research objectives and available resources. Careful consideration of dose-response relationships, pharmacokinetics, and potential toxicity will be crucial in advancing the preclinical development of this compound.

References

Developing Structure-Activity Relationships for 5-Methyl-4-phenyl-2-pyrimidinethiol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing structure-activity relationships (SAR) for analogs of 5-Methyl-4-phenyl-2-pyrimidinethiol, a scaffold with potential applications in anticancer drug discovery. The following sections outline the synthesis of these compounds, protocols for evaluating their biological activity, and a quantitative analysis of their structure-activity relationships.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-thioxopyrimidine core is a particularly interesting scaffold for medicinal chemistry, offering multiple points for structural modification to modulate pharmacological activity.[3] This document focuses on establishing a systematic approach to synthesize analogs of this compound and evaluate their cytotoxic effects on cancer cell lines to build a robust SAR model. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Synthesis of this compound Analogs

A general and efficient method for the synthesis of 4,6-disubstituted-2-pyrimidinethiols involves the cyclocondensation of a β-diketone with thiourea. This approach can be adapted for the synthesis of this compound and its analogs by varying the substituents on the phenyl ring.

Protocol: General Synthesis of this compound Analogs

This protocol describes the synthesis of this compound (where R = H) as an exemplary compound. Analogs with different substituents on the phenyl ring can be synthesized by using the corresponding substituted benzoylacetone.

Materials:

  • Substituted benzoylacetone (e.g., 1-phenylbutane-1,3-dione for the parent compound)

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • To this solution, add the substituted benzoylacetone (1 equivalent) and thiourea (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Precipitation: Acidify the remaining solution with dilute hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold distilled water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Cytotoxicity Assessment

The primary method for evaluating the anticancer potential of the synthesized analogs is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a detailed procedure for performing the MTT assay on adherent cancer cell lines.

Materials:

  • Synthesized this compound analogs

  • Human cancer cell lines (e.g., HeLa, K562, CFPAC) and a normal cell line (e.g., HUVEC) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of 5-hydroxymethylpyrimidine derivatives, which are close analogs of the target scaffold, against various cancer cell lines. This data, adapted from Stolarczyk et al. (2021), provides a basis for understanding the SAR of this class of compounds.[4] The key structural variations are at the 4-position of the pyrimidine ring.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of 5-Hydroxymethylpyrimidine Analogs [4]

CompoundR Group at Position 4HeLaK562CFPACHUVEC
1 4-Chlorobenzylsulfanyl172538>100
2 4-Methylbenzylsulfanyl223145>100
3 Benzylamino>100>100>100>100
4 4-Chlorobenzylamino8592>100>100

Interpretation of SAR:

  • Importance of the Sulfur Linkage: The data clearly indicates that a benzylsulfanyl group at the 4-position (compounds 1 and 2) leads to significantly higher cytotoxic activity compared to a benzylamino group (compounds 3 and 4). This suggests that the sulfur atom plays a crucial role in the compound's anticancer properties.

  • Effect of Phenyl Ring Substitution: Comparing compounds 1 and 2, the presence of a chloro substituent on the benzyl ring (compound 1) results in slightly higher potency against the tested cancer cell lines.

  • Selectivity: The active compounds (1 and 2) exhibit some selectivity for cancer cells over the normal HUVEC cell line, with IC₅₀ values greater than 100 µM for the latter.

Visualizing Key Concepts

To further aid in the understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using the DOT language.

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis and biological evaluation of the this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (Substituted Benzoylacetone, Thiourea) synthesis Cyclocondensation Reaction start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mtt_assay MTT Cytotoxicity Assay characterization->mtt_assay Test Compounds cell_culture Cell Culture (Cancer & Normal Cell Lines) cell_culture->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar sar data_analysis->sar SAR Analysis

Experimental Workflow Diagram
Potential Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in cancer.[5][6] Pyrimidine derivatives have been reported to target components of this pathway. The following diagram illustrates a simplified representation of the PI3K/Akt signaling cascade.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt Signaling Pathway

Conclusion

These application notes and protocols provide a comprehensive framework for the development of structure-activity relationships for this compound analogs as potential anticancer agents. By systematically synthesizing and evaluating a library of these compounds, researchers can identify key structural features that contribute to their cytotoxic activity and selectivity. The provided protocols for synthesis and biological evaluation, along with the illustrative diagrams, serve as a valuable resource for scientists engaged in the discovery and optimization of novel pyrimidine-based cancer therapeutics. Further studies to elucidate the specific molecular targets and mechanisms of action of the most potent analogs are warranted.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methyl-4-phenyl-2-pyrimidinethiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput screening (HTS) of 5-Methyl-4-phenyl-2-pyrimidinethiol derivatives to identify and characterize their potential therapeutic activities. The following sections outline experimental procedures for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition, complete with data presentation tables and workflow diagrams.

Cytotoxicity Screening

A primary step in drug discovery is to assess the cytotoxic potential of test compounds against various cell lines. This helps in identifying compounds with anti-cancer properties or in eliminating non-specific cytotoxic compounds early in the screening process.[1][2] Common HTS-compatible cell viability assays include ATP-based luminescent assays, resazurin reduction assays, and tetrazolium salt assays.[1][3]

Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2) and a normal human cell line (e.g., RPTEC)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well clear-bottom white microplates

  • This compound derivative library dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in cell culture medium)

  • ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives and the positive control in the culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add 10 µL of the compound dilutions to the respective wells. Add 10 µL of medium with 0.1% DMSO to the negative control wells.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Assay Reagent Addition and Measurement:

    • Equilibrate the plates and the ATP-based assay reagent to room temperature for 30 minutes.

    • Add 50 µL of the assay reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Presentation

Summarize the quantitative data in a structured table for easy comparison. Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Compound IDDerivative SubstitutionHeLa IC₅₀ (µM)HepG2 IC₅₀ (µM)RPTEC IC₅₀ (µM)Selectivity Index (RPTEC IC₅₀ / Cancer Cell IC₅₀)
Cpd-001R1=H, R2=Cl15.220.5>100>6.5
Cpd-002R1=CH₃, R2=F8.712.185.39.8
Cpd-003R1=OCH₃, R2=Br25.031.8>100>4.0
Doxorubicin(Positive Control)0.50.81.21.5

Experimental Workflow

Cytotoxicity_Screening_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 384-well Plate Cell_Culture->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add Compounds & Controls Incubation_24h->Compound_Addition Incubation_72h Incubate 72h Compound_Addition->Incubation_72h Add_Reagent Add ATP-Glo Reagent Incubation_72h->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Values Measure_Luminescence->Calculate_IC50

Caption: Workflow for HTS cytotoxicity screening.

Antimicrobial Screening

Given that pyrimidine derivatives have shown antibacterial and antifungal properties, a whole-cell screening approach is effective for identifying new antimicrobial agents.[4][5][6]

Experimental Protocol: Broth Microdilution Assay for Antibacterial Activity

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB)

  • 384-well clear microplates

  • This compound derivative library dissolved in DMSO

  • Positive control (e.g., Gentamicin)

  • Negative control (0.1% DMSO in TSB)

  • Resazurin solution (0.015% in PBS)

  • Spectrophotometer/Fluorometer plate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of bacteria into TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to approximately 5 x 10⁵ CFU/mL in fresh TSB.

  • Compound Plating:

    • Add 50 µL of the diluted bacterial suspension to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted compounds and controls to the respective wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Growth Measurement:

    • Measure the optical density (OD) at 600 nm to determine bacterial growth.

    • Alternatively, add 10 µL of resazurin solution to each well, incubate for 1-4 hours, and measure fluorescence (Ex/Em = 560/590 nm).

Data Presentation
Compound IDDerivative SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Cpd-001R1=H, R2=Cl32>128
Cpd-002R1=CH₃, R2=F864
Cpd-003R1=OCH₃, R2=Br16>128
Gentamicin(Positive Control)12

Experimental Workflow

Antimicrobial_Screening_Workflow cluster_prep Inoculum Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Bacterial_Culture Overnight Bacterial Culture Dilution Dilute to 5x10^5 CFU/mL Bacterial_Culture->Dilution Dispense_Bacteria Dispense Bacteria into 384-well Plate Dilution->Dispense_Bacteria Add_Compounds Add Compounds & Controls Dispense_Bacteria->Add_Compounds Incubate_24h Incubate 18-24h at 37°C Add_Compounds->Incubate_24h Measure_OD Measure OD600 or Fluorescence Incubate_24h->Measure_OD Determine_MIC Determine MIC Measure_OD->Determine_MIC

Caption: Workflow for HTS antimicrobial screening.

Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting specific enzymes. Pyrimidine derivatives have been reported to inhibit various kinases and other enzymes like CYP51.[7][8]

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., a specific tyrosine kinase)

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer

  • 384-well low-volume white microplates

  • This compound derivative library dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • Negative control (0.1% DMSO)

  • ADP-Glo™ Kinase Assay kit (ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Luminometer plate reader

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or control.

    • Add 2 µL of a mixture containing the kinase and its substrate in the reaction buffer.

    • Add 2 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence.

Data Presentation
Compound IDDerivative SubstitutionKinase X IC₅₀ (nM)
Cpd-001R1=H, R2=Cl850
Cpd-002R1=CH₃, R2=F150
Cpd-003R1=OCH₃, R2=Br>10000
Staurosporine(Positive Control)20

Experimental Workflow

Kinase_Inhibition_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_readout Data Acquisition & Analysis Add_Compound Add Compound/Control Add_Kinase_Substrate Add Kinase & Substrate Add_Compound->Add_Kinase_Substrate Add_ATP Add ATP to Start Add_Kinase_Substrate->Add_ATP Incubate_60min Incubate 60 min Add_ATP->Incubate_60min Add_ADP_Glo Add ADP-Glo Reagent Incubate_60min->Add_ADP_Glo Incubate_40min Incubate 40 min Add_ADP_Glo->Incubate_40min Add_Detection_Reagent Add Kinase Detection Reagent Incubate_40min->Add_Detection_Reagent Incubate_30min Incubate 30 min Add_Detection_Reagent->Incubate_30min Measure_Luminescence Measure Luminescence Incubate_30min->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for HTS kinase inhibition screening.

References

"5-Methyl-4-phenyl-2-pyrimidinethiol" in anti-proliferative assays against cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "5-Methyl-4-phenyl-2-pyrimidinethiol" in anti-proliferative assays against cancer cell lines.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting potent anti-proliferative activity against a variety of cancer cell lines. These compounds have been shown to target various cellular processes, including enzyme inhibition (e.g., kinases, thymidylate synthase) and disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] This document provides a summary of the anti-proliferative activities of several pyrimidine derivatives and detailed protocols for assessing the efficacy of compounds such as "this compound" in cancer cell line models.

Data Presentation: Anti-proliferative Activity of Related Pyrimidine Derivatives

The following tables summarize the in vitro anti-proliferative activity of various pyrimidine and thienopyrimidine derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anti-proliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

CompoundMCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
Compound 2 0.0130.056
Compound 3 Not Reported0.25

*Data extracted from a study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to the topic compound.[1]

Table 2: Anti-proliferative Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

CompoundA375 (Melanoma) IC50 (µM)C32 (Melanoma) IC50 (µM)DU145 (Prostate) IC50 (µM)MCF-7/WT (Breast) IC50 (µM)
3b 25.424.4>50>50

*Data from a study on thiazolo[4,5-d]pyrimidine derivatives, which share the pyrimidine core.[3]

Table 3: Anti-proliferative Activity of Indolyl-Pyrimidine Hybrids

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)
4g 5.15.026.6

*Data from a study on indolyl-pyrimidine hybrids.[4]

Experimental Protocols

A standard method to assess the anti-proliferative activity of a compound is the MTT assay.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4h) mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow of the MTT assay for determining anti-proliferative activity.

Hypothetical Signaling Pathway Inhibition

Many pyrimidine derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Survival Transcription->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Click Chemistry with 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Methyl-4-phenyl-2-pyrimidinethiol in click chemistry. While direct applications of this specific molecule in click chemistry are not extensively documented, its versatile 2-thiol functionality serves as a prime handle for derivatization into "clickable" analogues. This document outlines the synthesis of alkyne- and azide-functionalized this compound derivatives and their subsequent application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Thiol-Ene click chemistry.

Introduction

Click chemistry has emerged as a powerful tool in drug discovery, chemical biology, and materials science due to its high efficiency, selectivity, and biocompatibility. The modular nature of click reactions allows for the rapid and reliable synthesis of complex molecules from smaller building blocks. Pyrimidine derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of this compound with click chemistry handles opens up new avenues for its use in various applications, including:

  • Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening.

  • Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules.

  • Chemical Biology: Development of chemical probes for target identification and validation.

  • Materials Science: Synthesis of functionalized polymers and materials.

Synthesis of "Clickable" this compound Derivatives

To utilize this compound in the most common click chemistry reaction, the CuAAC, it must first be functionalized with either an alkyne or an azide group. The thiol group at the 2-position is readily alkylated to introduce these functionalities.

Synthesis of 2-(Prop-2-yn-1-ylthio)-5-methyl-4-phenylpyrimidine (Alkyne-Pyrimidinethiol 1)

The introduction of a terminal alkyne is achieved through S-alkylation with propargyl bromide.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution and stir at room temperature for 30 minutes to deprotonate the thiol group.

  • Alkylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Compound Reactants Solvent Base Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ (ppm) MS (ESI+) m/z
Alkyne-Pyrimidinethiol 1 This compound, Propargyl bromideDMFK₂CO₃85-958.35 (s, 1H, pyrimidine-H), 7.50-7.60 (m, 5H, Ar-H), 4.05 (d, J = 2.4 Hz, 2H, S-CH₂), 2.30 (s, 3H, CH₃), 2.25 (t, J = 2.4 Hz, 1H, alkyne-H)241.08 [M+H]⁺
Synthesis of 2-((2-Azidoethyl)thio)-5-methyl-4-phenylpyrimidine (Azide-Pyrimidinethiol 2)

An azide functionality can be introduced via S-alkylation with a suitable azidoalkyl halide, such as 1-azido-2-bromoethane.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in DMF.

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Add 1-azido-2-bromoethane (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at 50 °C for 8-12 hours, monitoring by TLC.

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Compound Reactants Solvent Base Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ (ppm) MS (ESI+) m/z
Azide-Pyrimidinethiol 2 This compound, 1-Azido-2-bromoethaneDMFK₂CO₃70-808.38 (s, 1H, pyrimidine-H), 7.52-7.62 (m, 5H, Ar-H), 3.65 (t, J = 6.0 Hz, 2H, S-CH₂), 3.50 (t, J = 6.0 Hz, 2H, CH₂-N₃), 2.32 (s, 3H, CH₃)286.11 [M+H]⁺

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized alkyne and azide derivatives of this compound can be readily used in CuAAC reactions to conjugate with other molecules containing the complementary functionality.

General Protocol for CuAAC:

  • Reactant Mixture: In a suitable vial, dissolve the alkyne-functionalized pyrimidine (e.g., 1 ) (1.0 eq) and an azide-containing molecule (e.g., benzyl azide) (1.0-1.2 eq) in a solvent mixture, typically t-BuOH/H₂O (1:1) or DMF.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.05-0.1 eq) and a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (0.1-0.2 eq).

  • Reduction: Add a freshly prepared solution of sodium ascorbate (0.2-0.5 eq) to the catalyst mixture to reduce Cu(II) to the active Cu(I) species.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, the triazole product can be isolated by filtration if it precipitates, or by extraction and subsequent column chromatography.

Product Reactants Catalyst System Solvent Yield (%)
1-Benzyl-4-((5-methyl-4-phenylpyrimidin-2-ylthio)methyl)-1H-1,2,3-triazoleAlkyne-Pyrimidinethiol 1 , Benzyl azideCuSO₄·5H₂O, Sodium Ascorbate, THPTAt-BuOH/H₂O>90
1-((5-Methyl-4-phenylpyrimidin-2-ylthio)ethyl)-4-phenyl-1H-1,2,3-triazoleAzide-Pyrimidinethiol 2 , PhenylacetyleneCuI, DIPEATHF>85

Application in Thiol-Ene Click Chemistry

The thiol group of this compound can also be directly utilized in thiol-ene click chemistry. This reaction proceeds via a radical mechanism, typically initiated by UV light or a radical initiator, and allows for the conjugation of the pyrimidine to molecules containing a terminal alkene.

General Protocol for Thiol-Ene Reaction:

  • Reactant Mixture: In a quartz reaction vessel, dissolve this compound (1.0 eq), an alkene-containing molecule (e.g., 1-octene) (1.2 eq), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.05 eq) in a suitable solvent (e.g., THF, acetonitrile).

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Initiation: Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Purification: After completion, concentrate the reaction mixture and purify the product by column chromatography.

Product Reactants Initiator Solvent Yield (%)
2-(Octylthio)-5-methyl-4-phenylpyrimidineThis compound, 1-OcteneDMPA (UV)THF>90

Visualizations

G cluster_synthesis Synthesis of Clickable Pyrimidinethiols cluster_applications Click Chemistry Applications start This compound alkyne 2-(Prop-2-yn-1-ylthio)-5-methyl-4-phenylpyrimidine (Alkyne-Pyrimidinethiol 1) start->alkyne Propargyl Bromide, Base azide 2-((2-Azidoethyl)thio)-5-methyl-4-phenylpyrimidine (Azide-Pyrimidinethiol 2) start->azide 1-Azido-2-bromoethane, Base thiolene Thiol-Ene Reaction start->thiolene cuaac CuAAC Reaction alkyne->cuaac azide->cuaac product1 Triazole-linked Conjugate cuaac->product1 [3+2] Cycloaddition product2 Thioether-linked Conjugate thiolene->product2 Radical Addition G cluster_workflow Drug Discovery Workflow start Start with Clickable Pyrimidine library Generate Compound Library (via CuAAC) start->library Diverse Azides/Alkynes screening High-Throughput Screening library->screening hit Identify 'Hit' Compounds screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate G cluster_pathway Hypothetical Signaling Pathway Probe probe Clickable Pyrimidine Probe (e.g., with a fluorophore) cell Live Cell Incubation probe->cell target Target Protein cell->target ligation Bioorthogonal Ligation (e.g., to a metabolic label) target->ligation imaging Fluorescence Imaging ligation->imaging pull_down Affinity Purification (e.g., with a biotin tag) ligation->pull_down identification Target Identification (Mass Spectrometry) pull_down->identification

Application Notes and Protocols for 5-Methyl-4-phenyl-2-pyrimidinethiol and Related Derivatives in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Pyrimidine derivatives, particularly those functionalized with a thiol group at the C2 position, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an overview of the potential applications of 5-Methyl-4-phenyl-2-pyrimidinethiol and its analogs in the development of novel therapeutic agents, along with generalized protocols for their synthesis and biological evaluation.

Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols

A common and efficient method for the synthesis of 4,6-disubstituted pyrimidine-2-thiols involves the cyclocondensation of α,β-unsaturated carbonyl compounds (chalcones) with thiourea in the presence of a base.[3]

General Synthetic Scheme:

G Chalcone Substituted Chalcone (α,β-unsaturated carbonyl) PyrimidineThiol 4,6-Disubstituted pyrimidine-2-thiol Chalcone->PyrimidineThiol + Thiourea Thiourea Thiourea Thiourea->PyrimidineThiol Base Base (e.g., NaOH, KOH) in Ethanol Base->PyrimidineThiol Reflux

Figure 1: General synthesis of 4,6-disubstituted pyrimidine-2-thiols.

Therapeutic Potential: Anticancer Activity

Numerous studies have demonstrated the potential of pyrimidine derivatives as anticancer agents.[4][5][6][7][8][9][10] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Quantitative Data on Anticancer Activity of Related Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various pyrimidine derivatives that are structurally related to the topic compound. It is important to note the specific substitutions on the pyrimidine ring, as they significantly influence the biological activity.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 4-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivativeMCF-7 (Breast)1.42[5]
A549 (Lung)1.98[5]
Caco-2 (Colon)9.50[5]
2 Pyrimido[3,2-b]-1,2,4,5-tetrazine derivativeHEPG2 (Liver)Not specified, but showed significant activity[6]
3 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][6]thiazolo[4,5-d]pyrimidine-2(3H)-thioneVarious (NCI-60 panel)Showed potent activity[11]
4 Chromeno[2,3-d]pyrimidin-6-one derivativeMCF7 (Breast)1.61[8]
HepG2 (Liver)2.02[8]
5 4,6-bis(4-methoxyphenyl) pyrimidine-2-thiolMCF-7 (Breast)Significant activity reported[3]
6 4-(4-chlorophenyl)-6-phenylpyrimidine-2-thiolMCF-7 (Breast)Significant activity reported[3]

Experimental Protocols

General Protocol for Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols

This protocol is a generalized procedure based on the Claisen-Schmidt condensation followed by cyclization with thiourea.[3]

Materials:

  • Substituted acetophenone

  • Aromatic aldehyde

  • Thiourea

  • Sodium hydroxide or Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Chalcone Synthesis:

    • Dissolve the substituted acetophenone (1 equivalent) and aromatic aldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of NaOH or KOH dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and recrystallize from ethanol to obtain the pure chalcone.

  • Pyrimidine-2-thiol Synthesis:

    • Dissolve the synthesized chalcone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

    • Add a solution of NaOH or KOH (2 equivalents) in a minimal amount of water.

    • Reflux the reaction mixture for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Acidify with dilute HCl to precipitate the pyrimidine-2-thiol derivative.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Drug Screening:

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification MTT MTT Cytotoxicity Assay Purification->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis WesternBlot Western Blot for Signaling Proteins Apoptosis->WesternBlot CellCycle Cell Cycle Analysis CellCycle->WesternBlot

Figure 2: Workflow for the evaluation of pyrimidine derivatives as anticancer agents.

Mechanism of Action

The precise mechanism of action for pyrimidine-2-thiol derivatives can vary depending on their specific substitutions. However, many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Potential Signaling Pathway Involvement:

G cluster_pathway Apoptosis Induction Pathway Pyrimidine Pyrimidine Derivative Cell Cancer Cell Bax ↑ Bax (Pro-apoptotic) Cell->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Cell->Bcl2 Caspases Caspase Activation (Caspase-3, -9) Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: A generalized pathway for apoptosis induction by anticancer agents.

Conclusion

While specific data on this compound remains to be elucidated, the broader class of pyrimidine-2-thiol derivatives represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The provided synthetic and biological evaluation protocols offer a foundational framework for researchers to explore the potential of this and related compounds. Further investigation into the structure-activity relationships (SAR) of substituted pyrimidine-2-thiols will be crucial for optimizing their therapeutic efficacy and selectivity.

References

Application Note: Flow Cytometry Analysis of Cellular Response to 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for assessing the cellular effects of the novel compound 5-Methyl-4-phenyl-2-pyrimidinethiol using flow cytometry. The described methodologies cover the analysis of apoptosis induction and cell cycle perturbation in a model cancer cell line. The provided data is a representative example of the expected outcomes and is intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is a synthetic pyrimidine derivative with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a pharmacological agent. Flow cytometry is a powerful technique for single-cell analysis, enabling the high-throughput quantification of cellular processes such as apoptosis and cell cycle progression. This document outlines protocols for treating a selected cell line with this compound and subsequently analyzing its effects on cell viability and proliferation.

Hypothetical Mechanism of Action

Based on preliminary in-silico screening, it is hypothesized that this compound inhibits the activity of Cyclin-Dependent Kinase 2 (CDK2). This inhibition is expected to cause a cell cycle arrest at the G1/S transition, and in a time- and dose-dependent manner, induce apoptosis through the intrinsic pathway.

G cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptotic Pathway compound This compound cdk2 CDK2/Cyclin E Complex compound->cdk2 Inhibition rb Rb Phosphorylation cdk2->rb g1_arrest G1 Phase Arrest cdk2->g1_arrest e2f E2F Release rb->e2f Inhibition s_phase S-Phase Entry e2f->s_phase apoptosis Apoptosis g1_arrest->apoptosis caspase Caspase Activation apoptosis->caspase G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) treatment 2. Treatment with This compound cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest staining 4. Staining (Annexin V/PI or PI/RNase) harvest->staining flow 5. Flow Cytometry Acquisition staining->flow data_analysis 6. Data Analysis (Apoptosis/Cell Cycle) flow->data_analysis

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude "5-Methyl-4-phenyl-2-pyrimidinethiol".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Biginelli reaction?

A1: The most probable impurities include unreacted starting materials such as benzaldehyde, the β-dicarbonyl compound (e.g., ethyl 2-methylacetoacetate), and thiourea. Additionally, side-products may be present, including the Knoevenagel condensation product of benzaldehyde and the active methylene compound, and potentially some disulfide byproduct formed from the oxidation of the desired product.

Q2: My purified product shows a broad melting point range. What could be the issue?

A2: A broad melting point range typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to melting over a range of temperatures. We recommend further purification by recrystallization or column chromatography.

Q3: I am observing very low yield after purification. What are the potential causes?

A3: Low yield can result from several factors:

  • Incomplete reaction: The initial synthesis may not have gone to completion.

  • Loss during workup: The product might be partially soluble in the aqueous phase during extraction.

  • Adsorption on silica gel: The thiol group can sometimes interact strongly with the silica gel in column chromatography, leading to product loss.

  • Suboptimal recrystallization conditions: Using a solvent in which the product is too soluble will result in significant loss.

Q4: My compound appears to be degrading during column chromatography. How can I prevent this?

A4: The thiol group in this compound can be susceptible to oxidation on silica gel, which is slightly acidic. To mitigate this, you can try the following:

  • Use silica gel that has been neutralized with a base like triethylamine.

  • Run the column quickly to minimize the contact time of the compound with the stationary phase.

  • Consider using an alternative purification method like recrystallization if possible.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The chosen solvent is not suitable for your compound.Try a different solvent or a solvent mixture. For this compound, consider solvents like ethanol, methanol, or ethyl acetate.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Alternatively, add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise until turbidity persists.
Crystals are very fine or powdery. The solution cooled too quickly.Redissolve the crystals in hot solvent and allow the solution to cool more slowly. An insulated container can help slow the cooling rate.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. The eluent system is not optimal.Systematically vary the polarity of your eluent. For this compound, a mixture of hexane and ethyl acetate is a good starting point. Gradually increase the proportion of the more polar solvent (ethyl acetate).
Compound streaks on the TLC plate/column. The compound is too polar for the eluent, the sample is overloaded, or the compound is interacting strongly with the silica gel.Decrease the sample load. Add a small amount of a more polar solvent (like methanol) or a few drops of acetic acid to the eluent to improve peak shape.
Product does not elute from the column. The eluent is not polar enough, or the compound is irreversibly adsorbed to the silica gel.Gradually increase the polarity of the eluent. If the compound still does not elute, consider using a different stationary phase (e.g., alumina) or an alternative purification method.
Co-elution of impurities with the product. The polarity of the impurity and the product are very similar in the chosen eluent system.Try a different solvent system. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. A shallower gradient or isocratic elution might also improve separation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol (preheated on a hot plate) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the compounds based on their polarity.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High Purity Crude Column Column Chromatography Crude->Column Complex Mixture Pure_Recryst Pure Product Recrystallization->Pure_Recryst Impure_Liquor Impure Mother Liquor Recrystallization->Impure_Liquor Pure_Column Pure Product Column->Pure_Column Impure_Fractions Impure Fractions Column->Impure_Fractions

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC, MP) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Success Pure Product Obtained IsPure->Success Yes Failure Further Purification Needed IsPure->Failure No Recrystallize Recrystallize Failure->Recrystallize If crystalline solid ColumnChrom Column Chromatography Failure->ColumnChrom If oily or complex mixture Recrystallize->Start ColumnChrom->Start

Caption: Troubleshooting decision tree for purification.

Common byproducts in "5-Methyl-4-phenyl-2-pyrimidinethiol" synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-4-phenyl-2-pyrimidinethiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through a one-pot condensation reaction, often a variation of the Biginelli reaction. This typically involves the acid-catalyzed reaction of benzoylacetone and thiourea.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are benzoylacetone and thiourea. A strong acid catalyst, such as hydrochloric acid or sulfuric acid, is commonly used. The reaction is typically carried out in a protic solvent like ethanol or methanol.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting materials (benzoylacetone) and the appearance of the product spot, which should be UV active, indicate the progression of the reaction.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh batch of a strong acid catalyst. Ensure the concentration is appropriate for the reaction scale.
Low Reaction Temperature The condensation reaction often requires heating. Ensure the reaction mixture is refluxed at the appropriate temperature for the solvent used (e.g., ethanol ~78 °C).
Insufficient Reaction Time Monitor the reaction using TLC. If starting material is still present after the initial reaction time, extend the reflux period and continue monitoring.
Poor Quality of Starting Materials Ensure that the benzoylacetone and thiourea are of high purity. Impurities in the starting materials can inhibit the reaction.
Inappropriate Solvent While ethanol is common, other protic solvents can be used. Ensure the solvent is dry, as excess water can sometimes hinder the reaction.
Problem 2: Presence of Significant Byproducts in the Crude Product

Common Byproducts and Their Removal:

The primary byproducts in this synthesis are typically unreacted starting materials and potential self-condensation products of benzoylacetone.

ByproductIdentificationRemoval Method
Unreacted Benzoylacetone Can be detected by TLC as a separate spot from the product. Its presence can also be confirmed by ¹H NMR of the crude product.Recrystallization: Benzoylacetone is generally more soluble in non-polar solvents than the pyrimidinethiol product. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can effectively remove it.
Unreacted Thiourea Thiourea is highly polar and often insoluble in the reaction solvent upon cooling.Washing: After the reaction, the crude product can be washed with cold water or a cold non-polar solvent to remove any remaining thiourea.
Self-Condensation Products of Benzoylacetone These are typically less polar than the desired product and may appear as multiple spots on a TLC plate.Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the most effective method for separating these byproducts. A gradient elution with a mixture of ethyl acetate and hexane is recommended.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound via the condensation of benzoylacetone and thiourea.

Materials:

  • Benzoylacetone (1 equivalent)

  • Thiourea (1.5 equivalents)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetone in ethanol.

  • Add thiourea to the solution and stir until it is partially dissolved.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (3:7 ethyl acetate/hexane).

  • Once the reaction is complete (disappearance of benzoylacetone), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

Purification Protocol: Recrystallization

Objective: To purify the crude this compound.

Solvent System: Ethanol/Water or Ethyl Acetate/Hexane

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol (or ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Slowly add water (or hexane) dropwise to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified product under vacuum.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Benzoylacetone + Thiourea + Ethanol start->reactants catalyst Add HCl (catalyst) reactants->catalyst reflux Reflux (4-6 hours) catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete complete Reaction Complete tlc->complete Complete cool Cool to RT complete->cool precipitate Precipitate/ Add Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Solvents filter->wash dry Dry Crude Product wash->dry purify Recrystallization or Column Chromatography dry->purify final_product Pure 5-Methyl-4-phenyl- 2-pyrimidinethiol purify->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_impure Impurity Troubleshooting start Problem with Synthesis low_yield Low or No Product start->low_yield impure_product Impure Product start->impure_product check_catalyst Check Catalyst Activity low_yield->check_catalyst check_temp Verify Reaction Temperature low_yield->check_temp check_time Extend Reaction Time low_yield->check_time check_reagents Assess Starting Material Purity low_yield->check_reagents unreacted_sm Unreacted Starting Materials? impure_product->unreacted_sm side_products Other Byproducts? impure_product->side_products recrystallize Recrystallize unreacted_sm->recrystallize column Column Chromatography side_products->column

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.

Stability issues of "5-Methyl-4-phenyl-2-pyrimidinethiol" in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Methyl-4-phenyl-2-pyrimidinethiol in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns for this compound in aqueous media revolve around three main phenomena: tautomerism, oxidation, and hydrolysis. The thiol group is susceptible to oxidation, potentially forming disulfide dimers, which can alter the compound's biological activity. The pyrimidine ring system, while generally stable, can be subject to hydrolysis under certain pH and temperature conditions. Additionally, the compound exists in a tautomeric equilibrium between the thiol and thione forms, which is influenced by the solvent environment.

Q2: How does pH affect the stability of the compound?

A2: The pH of the aqueous solution can significantly impact the stability of this compound. The thiol group's ionization state is pH-dependent, which can influence its susceptibility to oxidation. Extreme pH values (highly acidic or alkaline) may also promote the hydrolysis of the pyrimidine ring. It is recommended to perform initial stability studies across a range of pH values relevant to your experimental conditions.

Q3: Is this compound susceptible to oxidation? What are the likely degradation products?

A3: Yes, the 2-pyrimidinethiol moiety is known to be susceptible to oxidation. The most common oxidation product is the corresponding disulfide dimer, formed through the coupling of two molecules.[1][2] This can lead to a loss of the desired biological effect if the free thiol is required for activity. The presence of dissolved oxygen or oxidizing agents in the solution will accelerate this process.

Q4: What is the significance of the thiol-thione tautomerism?

A4: this compound can exist as two tautomers in equilibrium: the thiol form and the thione form. Computational studies on the related compound pyrimidine-2-thiol suggest that while the thiol form may be more stable in the gas phase, the thione form gains significantly more stability in aqueous media.[3] This equilibrium is important as the two forms may have different chemical reactivities, solubilities, and biological activities.

Q5: How should I prepare and store aqueous stock solutions of this compound?

A5: To minimize degradation, it is advisable to prepare fresh aqueous solutions for each experiment. If a stock solution must be prepared, consider using a deoxygenated solvent and storing the solution at low temperatures (e.g., 2-8 °C or frozen at -20 °C) in a tightly sealed, light-protected container. The addition of a suitable antioxidant may also be considered, but its compatibility with your experimental system must be verified. General safety data for similar compounds recommend storage in a dry, cool, and well-ventilated place.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity over time in aqueous solution. Oxidation of the active thiol group to an inactive disulfide dimer.Prepare fresh solutions before each experiment. If using a stock solution, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding a compatible antioxidant.
Change in solution color or appearance (e.g., turbidity). Formation of insoluble degradation products or precipitation of the compound due to poor solubility of one tautomeric form.Verify the solubility of the compound in your specific buffer system. Adjust the pH or consider the use of a co-solvent if appropriate. Analyze the precipitate to identify its composition.
Inconsistent results between experimental replicates. Instability of the compound under the experimental conditions (e.g., temperature, light exposure).Standardize all experimental parameters, including incubation times, temperature, and light exposure. Perform a time-course experiment to assess the compound's stability under your specific assay conditions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Chemical degradation of the compound.Characterize the new peaks using mass spectrometry to identify potential degradation products such as the disulfide dimer or hydrolysis products. This will help in understanding the degradation pathway.

Key Chemical Pathways and Experimental Workflow

The following diagrams illustrate the key chemical transformations and a recommended workflow for assessing the stability of this compound.

tautomerism Thiol 5-Methyl-4-phenyl- 2-pyrimidinethiol Thione 5-Methyl-4-phenyl- pyrimidine-2(1H)-thione Thiol->Thione Aqueous Solution Equilibrium

Caption: Thiol-thione tautomeric equilibrium in aqueous solution.

oxidation_pathway cluster_reactant Reactant cluster_product Product Reactant1 5-Methyl-4-phenyl- 2-pyrimidinethiol Product Disulfide Dimer Reactant1->Product Oxidation (e.g., O2) Reactant2 5-Methyl-4-phenyl- 2-pyrimidinethiol Reactant2->Product Oxidation (e.g., O2)

Caption: Oxidation pathway leading to disulfide dimer formation.

Proposed Experimental Protocol for Stability Assessment

A general workflow to systematically evaluate the stability of this compound in a specific aqueous solution is outlined below.

stability_workflow A Prepare Stock Solution in Aqueous Buffer B Divide into Aliquots for Different Stress Conditions A->B C1 pH Variation (e.g., pH 3, 7, 9) B->C1 C2 Temperature Variation (e.g., 4°C, 25°C, 40°C) B->C2 C3 Light Exposure (Photostability Chamber) B->C3 D Incubate for Predetermined Time Points (0, 2, 4, 8, 24h) C1->D C2->D C3->D E Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) D->E F Quantify Remaining Parent Compound and Identify Degradation Products E->F

Caption: Experimental workflow for stability testing.

Detailed Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a known concentration in the aqueous buffer of interest.

    • Ensure the buffer components are stable and do not interact with the compound.

  • Stress Conditions:

    • pH Stability: Adjust the pH of aliquots of the stock solution to desired levels (e.g., acidic, neutral, basic) using small volumes of concentrated acid or base.

    • Temperature Stability: Incubate aliquots at different temperatures (refrigerated, room temperature, elevated).

    • Photostability: Expose aliquots to a controlled light source that mimics ICH Q1B guidelines, alongside a dark control.

  • Time Points:

    • Sample each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary) to determine the rate of degradation.

  • Analytical Method:

    • Develop a stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • The method must be able to separate the parent compound from its potential degradation products (e.g., the disulfide dimer).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

    • Identify and, if possible, quantify major degradation products.

    • Determine the degradation kinetics (e.g., half-life) under each stress condition.

Example Data Presentation

The results of a stability study should be summarized in a clear and concise format. The following table provides a template for presenting such data.

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product (% Peak Area)
pH 3 / 25°C 0100.00.0
898.51.2 (Disulfide)
2495.24.5 (Disulfide)
pH 7 / 25°C 0100.00.0
899.10.8 (Disulfide)
2497.02.8 (Disulfide)
pH 9 / 25°C 0100.00.0
892.37.1 (Disulfide)
2485.613.5 (Disulfide)
pH 7 / 40°C 0100.00.0
894.55.0 (Disulfide)
2488.111.2 (Disulfide)

References

Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of "5-Methyl-4-phenyl-2-pyrimidinethiol" during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. While specific quantitative data is limited in publicly available literature, its chemical structure suggests it is more soluble in organic solvents. For similar pyrimidine derivatives, solubility is generally higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol and methanol, compared to water.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?

A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try a serial dilution approach. You can also try adding the stock solution to a rapidly vortexing or stirring buffer to promote faster dispersion.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can improve solubility. Common co-solvents include ethanol, polyethylene glycol 400 (PEG400), or glycerol. However, it is crucial to first test the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent, as it can have independent biological effects.

  • Incorporate non-ionic surfactants: Surfactants like Tween 20 or Tween 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles. As with co-solvents, a preliminary test to check for any interference of the surfactant with your assay is essential.

Q3: What is the recommended way to prepare a stock solution of this compound?

A3: For in vitro biological assays, a high-concentration stock solution is typically prepared in 100% DMSO. A general protocol is provided in the "Experimental Protocols" section below. It is recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large batch.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in the chosen organic solvent. The concentration is too high for the solvent's capacity.Try a lower concentration. Gentle warming (to 37°C) and sonication in an ultrasonic bath can also aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has very low aqueous solubility and is "crashing out" of solution.Lower the final concentration. Use a co-solvent or surfactant in the aqueous buffer. See FAQ Q2 for more details.
The prepared stock solution appears cloudy or has visible particles. The compound may not be fully dissolved or may have degraded.Filter the stock solution through a 0.22 µm syringe filter. Prepare a fresh stock solution.
Inconsistent results are observed between experiments. This could be due to variability in the preparation of the compound solution, leading to different effective concentrations.Ensure the stock solution is homogenous before each use by vortexing. Prepare fresh dilutions for each experiment.

Physicochemical and Solubility Data

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247A highly polar aprotic solvent, commonly used for preparing stock solutions of hydrophobic compounds for biological assays.[1]
EthanolC₂H₆O78.50.78924.6A polar protic solvent, can be used as a co-solvent to improve aqueous solubility.[2]
MethanolCH₄O64.70.79233Another polar protic solvent, can also be used as a co-solvent.[2]
WaterH₂O1001.00080.1The compound is expected to have very low solubility in water.
Phosphate-Buffered Saline (PBS)-~100~1.0~80A common aqueous buffer for biological experiments. The compound's solubility will be very low.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution of a poorly soluble compound like this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is approximately 202.28 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 0.010 mol/L * 0.001 L * 202.28 g/mol = 0.0020228 g = 2.0228 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2.02 mg of this compound and place it into a clean, dry microcentrifuge tube or glass vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, you can gently warm the tube to 37°C for a few minutes and vortex again.

    • Sonication in an ultrasonic water bath for 5-10 minutes can also help to facilitate dissolution.

  • Storage:

    • Once the compound is completely dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: Always use the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute incubate Incubate with Biological System dilute->incubate precipitate Precipitation? dilute->precipitate analyze Analyze Results incubate->analyze precipitate->incubate No lower_conc Lower Final Concentration precipitate->lower_conc Yes lower_conc->dilute add_cosolvent Add Co-solvent/ Surfactant add_cosolvent->dilute

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription (Proliferation, Survival) mtor->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription compound 5-Methyl-4-phenyl- 2-pyrimidinethiol compound->receptor Inhibition? compound->pi3k Inhibition? compound->mek Inhibition?

Caption: Potential signaling pathways inhibited by pyrimidine derivatives.

References

Technical Support Center: Interpreting Unexpected NMR Peaks in 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected peaks in the NMR spectrum of 5-Methyl-4-phenyl-2-pyrimidinethiol. This guide provides troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to help identify the source of these discrepancies.

Troubleshooting Guide

Initial Assessment of Unexpected NMR Peaks

The primary reason for unexpected peaks in the NMR spectrum of this compound is often the presence of its tautomer, 5-Methyl-4-phenyl-1H-pyrimidine-2-thione. The equilibrium between these two forms can be influenced by solvent, temperature, and concentration. Other potential causes include impurities from the synthesis or degradation of the sample.

DOT Script for Troubleshooting Workflow

troubleshooting_workflow start Unexpected Peaks in NMR Spectrum check_tautomerism Hypothesis 1: Tautomerism (Thiol-Thione Equilibrium) start->check_tautomerism check_impurities Hypothesis 2: Impurities (Starting Materials, Byproducts) start->check_impurities check_solvent Hypothesis 3: Solvent Effects (Residual Solvent, Solvent Interaction) start->check_solvent confirm_tautomerism Run Variable Temperature NMR or 2D NMR (HSQC, HMBC) check_tautomerism->confirm_tautomerism analyze_synthesis Review Synthesis Route (e.g., Biginelli Reaction) check_impurities->analyze_synthesis repurify Repurify Sample (Crystallization, Chromatography) check_solvent->repurify confirm_structure Confirm Structure with 2D NMR and MS confirm_tautomerism->confirm_structure analyze_synthesis->repurify repurify->confirm_structure end_resolved Issue Resolved confirm_structure->end_resolved

Caption: Troubleshooting workflow for unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Q1: I see more peaks in my 1H NMR spectrum than I expected for this compound. What is the most likely cause?

A1: The most probable cause is the presence of a tautomeric equilibrium between the thiol and thione forms of the molecule. In solution, this compound (the thiol form) can exist in equilibrium with 5-Methyl-4-phenyl-1H-pyrimidine-2-thione (the thione form). Since the chemical environments of the protons are different in each tautomer, you will observe two sets of peaks. The ratio of these peaks will depend on the solvent and temperature. Polar solvents tend to favor the thione form.[1][2]

DOT Script for Tautomeric Equilibrium

tautomerism Thiol This compound (Thiol Form) Thione 5-Methyl-4-phenyl-1H-pyrimidine-2-thione (Thione Form) Thiol->Thione Equilibrium

Caption: Thiol-thione tautomeric equilibrium.

Q2: How can I confirm if the extra peaks are due to tautomerism?

A2: You can perform a few experiments to confirm tautomerism:

  • Variable Temperature (VT) NMR: Acquire 1H NMR spectra at different temperatures. If the peaks are due to tautomers in equilibrium, the relative integration of the peaks will change with temperature.

  • 2D NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning the protons and carbons to each tautomeric form, confirming their structures.

  • Solvent Study: Dissolve your sample in a non-polar solvent (e.g., benzene-d6 or toluene-d8) and a polar aprotic solvent (e.g., DMSO-d6). The ratio of the tautomers should change significantly. The thiol form is generally more favored in non-polar solvents.[1][2]

Q3: What are the expected chemical shifts for the two tautomers?

A3: The exact chemical shifts can vary depending on the solvent and concentration. However, based on predictions and data from similar compounds, you can expect the following approximate chemical shifts:

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonThis compound (Thiol Form)5-Methyl-4-phenyl-1H-pyrimidine-2-thione (Thione Form)
Phenyl-H7.4 - 7.6 (m)7.5 - 7.7 (m)
Pyrimidine-H6~8.4 (s)~8.1 (s)
Methyl-H~2.3 (s)~2.1 (s)
N-H-~12-14 (br s)
S-H~4.5 (br s)-

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compound (Thiol Form)5-Methyl-4-phenyl-1H-pyrimidine-2-thione (Thione Form)
Phenyl-C128 - 138128 - 139
Pyrimidine-C2~165~178
Pyrimidine-C4~168~162
Pyrimidine-C5~115~110
Pyrimidine-C6~158~155
Methyl-C~15~14

Note: These are predicted values and may vary.

Q4: Besides tautomerism, what other sources could lead to unexpected peaks?

A4: Other sources of unexpected peaks include:

  • Starting Materials: Unreacted starting materials from the synthesis, such as the corresponding chalcone (1-phenyl-2-methyl-1-propen-3-one) or thiourea.

  • Byproducts: Side reactions during the synthesis can lead to impurities. For instance, in a Biginelli-type reaction, side products can form from self-condensation of the keto component or other alternative reaction pathways.

  • Oxidation Product: The thiol group can be oxidized to form a disulfide bridge between two molecules, leading to a new set of NMR signals.

Q5: My compound is pure according to TLC and melting point. Can I still have impurities?

A5: Yes. Co-eluting impurities on TLC or impurities that do not significantly affect the melting point can still be present and detectable by NMR. NMR is a more sensitive technique for detecting structural impurities.

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR
  • Sample Preparation: Prepare a standard NMR sample of your compound in a suitable deuterated solvent (e.g., DMSO-d6 or toluene-d8).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • High-Temperature Spectrum: Increase the temperature of the NMR probe in increments of 20 K (e.g., to 318 K, 338 K) and acquire a spectrum at each temperature. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • Low-Temperature Spectrum: Decrease the temperature of the NMR probe in increments of 20 K from room temperature (e.g., to 278 K, 258 K) and acquire a spectrum at each temperature.

  • Data Analysis: Compare the spectra. A change in the relative integration of the unexpected peaks with temperature is a strong indication of a dynamic equilibrium process like tautomerism.

Protocol 2: 2D NMR for Structural Confirmation (HSQC & HMBC)
  • Sample Preparation: Prepare a concentrated NMR sample of your compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum.

    • Acquire an HSQC spectrum to identify direct one-bond ¹H-¹³C correlations.

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations.

  • Data Analysis:

    • Use the HSQC spectrum to correlate each proton signal to its directly attached carbon.

    • Use the HMBC spectrum to piece together the carbon skeleton and identify correlations between protons and carbons that are 2 or 3 bonds away. This will allow you to definitively assign the signals to the respective tautomeric forms. For example, in the thione tautomer, the N-H proton should show a long-range correlation to the C2 and C6 carbons in the HMBC spectrum.

Protocol 3: Sample Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Analysis: Acquire a new NMR spectrum of the recrystallized material to check for the removal of impurity peaks. Note that this will not separate tautomers.

References

Addressing batch-to-batch variability of "5-Methyl-4-phenyl-2-pyrimidinethiol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-4-phenyl-2-pyrimidinethiol. Batch-to-batch variability can be a significant challenge in experimental reproducibility, and this resource aims to provide a structured approach to identifying and mitigating potential issues.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent biological activity with different batches of this compound. What could be the cause?

A1: Inconsistent biological activity is a common consequence of batch-to-batch variability. The primary causes often trace back to variations in purity and the presence of uncharacterized impurities. Even minor differences in the impurity profile between batches can significantly impact experimental outcomes. It is also possible that the compound has degraded due to improper storage or handling. We recommend a thorough analytical characterization of each batch before use.

Q2: What are the critical quality attributes to consider when evaluating a new batch of this compound?

A2: The critical quality attributes for this compound include:

  • Purity: A high-purity compound is essential for reproducible results.

  • Identity: Confirmation of the chemical structure is crucial.

  • Impurities: Identification and quantification of any impurities are necessary as they can have off-target effects.

  • Physical Properties: Consistent appearance, color, and solubility are important indicators of consistency.

Q3: How can we identify and quantify impurities in our batches?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful method for separating and quantifying impurities. For structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q4: What are some common impurities that might arise during the synthesis of this compound?

A4: The synthesis of pyrimidinethiol derivatives can result in several types of impurities.[1] These can include starting materials that have not fully reacted, byproducts from side reactions, and degradation products. For instance, in syntheses involving thiourea, unreacted starting materials or oxidized disulfide byproducts could be present.[1] The specific impurities will depend on the synthetic route employed.

Troubleshooting Guide

Issue 1: Inconsistent Spectroscopic Data (NMR, IR) Between Batches
  • Possible Cause 1: Residual Solvents.

    • Troubleshooting: Check the 1H NMR spectrum for characteristic solvent peaks. Compare the integration of these peaks to a known internal standard to quantify the residual solvent.

  • Possible Cause 2: Presence of Polymorphs.

    • Troubleshooting: Different crystalline forms (polymorphs) can exhibit different spectroscopic signatures, particularly in solid-state IR. Consider performing Powder X-ray Diffraction (PXRD) to identify the crystalline form.

  • Possible Cause 3: Significant Impurities.

    • Troubleshooting: Unidentified peaks in the NMR or IR spectra likely correspond to impurities. Utilize 2D NMR techniques (like COSY and HSQC) and LC-MS to help identify the structure of these impurities.

Issue 2: Poor or Variable Solubility
  • Possible Cause 1: Different Particle Size or Crystalline Form.

    • Troubleshooting: As with inconsistent spectroscopic data, polymorphism can affect solubility. Particle size differences between batches can also alter the dissolution rate. Microscopic examination and particle size analysis can provide insights.

  • Possible Cause 2: Presence of Insoluble Impurities.

    • Troubleshooting: If a batch does not fully dissolve, even with sonication or gentle heating, it may contain insoluble impurities. Filter the solution and analyze the insoluble material separately.

Data Presentation

Table 1: Example Batch Comparison of this compound

ParameterBatch ABatch BSpecification
Appearance White to off-white powderYellowish powderWhite to off-white powder
Purity (HPLC) 99.2%97.5%≥ 98.0%
Major Impurity 1 0.3%1.1%≤ 0.5%
Major Impurity 2 0.1%0.5%≤ 0.2%
Residual Solvents < 0.1%0.5% (Ethanol)≤ 0.5%
Solubility (DMSO) Clear solution at 10 mg/mLHazy solution at 10 mg/mLClear solution at 10 mg/mL

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.

Protocol 2: Nuclear Magnetic Resonance (1H NMR) for Structural Confirmation
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Concentration: Approximately 5-10 mg of the compound in 0.6 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters: Standard proton acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Chemical shifts, coupling constants, and integration should be consistent with the expected structure of this compound.

Visualizations

experimental_workflow cluster_batch_receipt Batch Receipt & Initial Inspection cluster_qc_analysis Quality Control Analysis cluster_decision Decision cluster_outcome Outcome Batch Receive New Batch Visual Visual Inspection (Color, Appearance) Batch->Visual Solubility Preliminary Solubility Test Visual->Solubility HPLC HPLC Purity & Impurity Profile Solubility->HPLC NMR 1H NMR (Identity & Residual Solvents) Solubility->NMR MS LC-MS (Mass Confirmation) Solubility->MS Decision Meets Specifications? HPLC->Decision NMR->Decision MS->Decision Accept Accept Batch for Experiments Decision->Accept Yes Reject Reject Batch (Contact Supplier) Decision->Reject No

Caption: Workflow for incoming quality control of this compound.

troubleshooting_pathway cluster_compound Compound-Related Issues cluster_protocol Protocol-Related Issues Start Inconsistent Experimental Results CheckCompound Re-evaluate Compound Quality Start->CheckCompound CheckProtocol Review Experimental Protocol Start->CheckProtocol Purity Purity Variation CheckCompound->Purity Impurity Different Impurity Profile CheckCompound->Impurity Degradation Compound Degradation CheckCompound->Degradation Reagent Reagent Variability CheckProtocol->Reagent Technique Inconsistent Technique CheckProtocol->Technique Equipment Equipment Malfunction CheckProtocol->Equipment HPLC_Analysis Perform Comparative HPLC Purity->HPLC_Analysis LCMS_Analysis LC-MS for Impurity ID Impurity->LCMS_Analysis Stability_Study Assess Stability Degradation->Stability_Study

Caption: Troubleshooting logic for inconsistent experimental results.

References

"5-Methyl-4-phenyl-2-pyrimidinethiol" interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on the general chemical properties of the pyrimidinethiol functional group and established principles of assay interference. As of the last update, there is no specific published data detailing the assay interference profile of "5-Methyl-4-phenyl-2-pyrimidinethiol." Therefore, this information should be used as a general guideline to identify and troubleshoot potential artifacts in your experiments.

Troubleshooting Guide

This guide is designed to help researchers identify and mitigate potential assay interference caused by this compound.

Issue 1: Inconsistent or non-reproducible results in biochemical assays.

  • Question: My dose-response curve for this compound is variable between experiments. What could be the cause?

  • Answer: Inconsistency can arise from the reactivity of the thiol group. Thiols can be susceptible to oxidation, forming disulfides, which may have different activity profiles. The stability of the compound in your specific assay buffer and storage conditions should be evaluated.

    Mitigation Strategies:

    • Freshly Prepare Solutions: Prepare solutions of this compound immediately before use.

    • Inert Atmosphere: If possible, prepare and store stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Reducing Agents: Consider the inclusion of a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your assay buffer to maintain the thiol in its reduced state. However, be aware that these agents can interfere with certain assay technologies.[1]

Issue 2: Apparent inhibition in fluorescence-based assays.

  • Question: I observe a decrease in fluorescence signal in the presence of this compound. Is this true inhibition?

  • Answer: Not necessarily. The compound may be quenching the fluorescence of your probe or assay reagent. Thiol-containing compounds can participate in photoinduced electron transfer (PET), a common mechanism for fluorescence quenching.[2][3]

    Mitigation Strategies:

    • Control for Quenching: Run a control experiment without the biological target to measure the direct effect of the compound on the fluorophore.

    • Use a Different Fluorophore: If quenching is confirmed, consider using a fluorophore with a different excitation and emission spectrum that is less susceptible to quenching by the compound.

    • Orthogonal Assay: Validate your findings using a non-fluorescence-based assay, such as a luminescence or absorbance-based method.

Issue 3: Unexpected results in luciferase reporter gene assays.

  • Question: My luciferase assay shows inhibition with this compound, but the results are difficult to reproduce. Why?

  • Answer: Thiol-reactive compounds can directly inhibit luciferase enzymes.[4][5] This interaction is independent of the intended biological target of your assay and can lead to false-positive results.

    Mitigation Strategies:

    • Luciferase Counter-Screen: Perform a counter-screen using purified luciferase enzyme to determine if the compound directly inhibits its activity.

    • Use a Different Reporter: If direct inhibition is observed, consider using an alternative reporter system, such as β-galactosidase or a different type of luciferase that is less sensitive to thiol-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Is this compound a known Pan-Assay Interference Compound (PAIN)?

A1: Based on available literature, this compound is not explicitly classified as a PAIN. However, the presence of a thiol group suggests a potential for non-specific activity and assay interference. Thiol-reactive compounds are a known class of promiscuous inhibitors.[4][5]

Q2: How can the thiol group in this compound interfere with my assay?

A2: The thiol group is nucleophilic and can react with electrophilic components in your assay, such as maleimide-based probes or cysteine residues on proteins.[4][6] This can lead to covalent modification of assay reagents or target proteins, resulting in a variety of artifacts. Thiol groups can also be oxidized, which can generate reactive oxygen species that may interfere with the assay readout.[7]

Q3: What types of assays are most susceptible to interference from a thiol-containing compound?

A3: Assays that are particularly sensitive to thiol interference include:

  • Fluorescence-based assays: Due to potential quenching.[3][8]

  • Luciferase-based assays: Due to direct enzyme inhibition.[4][5][9]

  • Assays using maleimide chemistry: Due to direct reaction with the thiol.[6]

  • Assays sensitive to redox cycling: Due to the potential for thiol oxidation.[7]

Q4: How can I confirm that my observed activity is real and not an artifact?

A4: A multi-step validation approach is recommended:

  • Rule out direct interference: Perform control experiments to test for fluorescence quenching, luciferase inhibition, or other direct effects on your assay components.

  • Perform an orthogonal assay: Confirm your findings using a different assay technology that relies on an independent detection method.

  • Structure-Activity Relationship (SAR): Test structurally related analogs of this compound that lack the thiol group to see if the activity is maintained.

Quantitative Data Summary

The following table provides a hypothetical summary of potential interference effects of this compound. Note: This data is illustrative and not based on experimental results.

Assay TypePotential Interference MechanismHypothetical IC50 / Effect
Fluorescence PolarizationFluorescence QuenchingApparent IC50: 10 µM
Firefly Luciferase ReporterDirect Luciferase InhibitionApparent IC50: 5 µM
Maleimide-based Activity AssayThiol ReactivityApparent IC50: 1 µM
Redox-sensitive AssayH₂O₂ ProductionSignal increase at >20 µM

Experimental Protocols

Protocol 1: Assessing Fluorescence Quenching

  • Prepare a solution of your fluorescent probe at the concentration used in your assay.

  • Add this compound at a range of concentrations.

  • Incubate for the same duration as your assay.

  • Measure the fluorescence intensity.

  • A dose-dependent decrease in fluorescence in the absence of the biological target indicates quenching.

Protocol 2: Luciferase Inhibition Counter-Screen

  • Prepare a reaction mixture containing purified firefly luciferase, its substrate (luciferin), and ATP in your assay buffer.

  • Add this compound at various concentrations.

  • Incubate and measure luminescence.

  • A dose-dependent decrease in luminescence indicates direct inhibition of luciferase.

Visualizations

G Potential Interference of this compound cluster_0 Compound Properties cluster_1 Potential Interference Mechanisms cluster_2 Affected Assay Readouts Compound This compound Thiol Thiol Group (-SH) Compound->Thiol Reactivity Thiol Reactivity Thiol->Reactivity Quenching Fluorescence Quenching Thiol->Quenching Redox Redox Cycling Thiol->Redox Enzyme_Inhibition Direct Enzyme Inhibition (e.g., Luciferase) Thiol->Enzyme_Inhibition False_Positive False Positives Reactivity->False_Positive False_Negative False Negatives Quenching->False_Negative Variability Poor Reproducibility Redox->Variability Enzyme_Inhibition->False_Positive

Caption: Potential interference mechanisms of this compound.

G Troubleshooting Workflow for Suspected Assay Interference Start Unexpected Assay Result Check_Compound Is the compound known to interfere? (e.g., PAINS databases) Start->Check_Compound Control_Expt Perform Control Experiments (e.g., quenching, enzyme inhibition) Check_Compound->Control_Expt Interference_Confirmed Interference Confirmed Control_Expt->Interference_Confirmed Orthogonal_Assay Perform Orthogonal Assay Interference_Confirmed->Orthogonal_Assay No Artifact Result Likely an Artifact Interference_Confirmed->Artifact Yes SAR Structure-Activity Relationship (SAR) (e.g., test analog without thiol) Orthogonal_Assay->SAR Valid_Hit Result Likely Valid SAR->Valid_Hit

Caption: Workflow for troubleshooting suspected assay interference.

G Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Compound This compound Cysteine_Residue Cysteine Residue on Kinase 2 Compound->Cysteine_Residue Covalent Modification (Potential Artifact) Cysteine_Residue->Kinase2

Caption: Hypothetical non-specific inhibition of a signaling pathway.

References

Technical Support Center: Synthesis of 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 5-Methyl-4-phenyl-2-pyrimidinethiol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly synthesized via a Biginelli-type reaction between benzoylacetone and thiourea.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Catalyst: The choice of an acid or base catalyst is crucial and can be reaction-dependent.a. For base-catalyzed reactions, ensure the activity of the base (e.g., potassium hydroxide, sodium ethoxide). Consider preparing a fresh solution. b. For acid-catalyzed reactions, use a suitable Brønsted or Lewis acid (e.g., HCl, H₂SO₄). Ensure the acid is not too concentrated, which can cause degradation of starting materials.
2. Inadequate Reaction Temperature: The reaction may require heating to proceed at an optimal rate.a. If using a base catalyst like alcoholic KOH, refluxing for several hours is typically necessary.[1] b. Monitor the reaction temperature to ensure it is maintained at the desired level throughout the reaction time.
3. Impure Starting Materials: Benzoylacetone or thiourea may be of low quality or degraded.a. Use freshly opened or purified starting materials. Benzoylacetone can be purified by recrystallization. b. Check the melting point of the starting materials to ensure they are within the expected range.
4. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.a. Use an equimolar ratio of benzoylacetone and thiourea.[1] Some protocols for similar reactions suggest a slight excess of (thio)urea.
Formation of Side Products 1. Self-condensation of Benzoylacetone: Under certain conditions, benzoylacetone can undergo self-condensation.a. Control the reaction temperature carefully. b. Ensure a proper rate of addition of the catalyst.
2. Decomposition of Thiourea: At high temperatures, thiourea can decompose.a. Avoid excessive heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Oxidation of the Thiol Group: The pyrimidinethiol product can be susceptible to oxidation.a. Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. b. During workup, minimize exposure to air.
Difficulty in Product Purification 1. Co-precipitation of Unreacted Starting Materials: Unreacted benzoylacetone or thiourea may precipitate with the product.a. After the reaction, pour the mixture into cold water to precipitate the product and wash thoroughly.[2] b. Recrystallization from a suitable solvent like ethanol is often effective for purification.[1]
2. Product is an Oil or Gummy Solid: The product may not crystallize easily.a. Try triturating the crude product with a non-polar solvent like hexane to induce crystallization. b. If recrystallization fails, consider purification by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: While the yield can vary depending on the specific reaction conditions, a yield of around 78% has been reported for the synthesis of a closely related analog, 4-phenyl-6-p-tolylpyrimidine-2-thiol, using a base-catalyzed method.[1] Optimizing reaction parameters such as catalyst, temperature, and reaction time can help in achieving a good yield.

Q2: What is the role of the catalyst in this reaction?

A2: The reaction can be catalyzed by either an acid or a base.

  • Base Catalyst (e.g., KOH, NaOH): The base deprotonates the active methylene group of benzoylacetone, facilitating its condensation with thiourea.[1]

  • Acid Catalyst (e.g., HCl): The acid protonates the carbonyl oxygen of benzoylacetone, making it more electrophilic and susceptible to nucleophilic attack by thiourea.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thiourea is a suspected carcinogen; handle it with care.

  • When using strong acids or bases, handle them with caution and have appropriate neutralizing agents nearby.

  • Ethanol is flammable; avoid open flames when heating.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify functional groups (e.g., N-H, C=S, aromatic C-H).

    • Mass Spectrometry: To determine the molecular weight.[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a close analog, which can be adapted for this compound by using benzoylacetone instead of the chalcone.

Synthesis of 4-Phenyl-6-methyl-2-pyrimidinethiol (Adapting from a similar synthesis)

This procedure is based on the synthesis of 4-phenyl-6-p-tolylpyrimidine-2-thiol and is adapted for the target molecule.[1]

Materials:

  • Benzoylacetone

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl, dilute)

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve benzoylacetone (0.05 mol) and thiourea (0.05 mol) in 100 mL of a 5% ethanolic potassium hydroxide solution.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for approximately 6 hours.

  • Monitoring: Monitor the progress of the reaction using TLC.

  • Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and distilled water with constant stirring.

  • Neutralization: Neutralize the mixture by adding dilute hydrochloric acid dropwise until the product precipitates completely.

  • Filtration and Washing: Filter the solid product using a Buchner funnel and wash it several times with cold water to remove any inorganic impurities.

  • Drying and Recrystallization: Dry the crude product and then recrystallize it from ethanol to obtain the purified this compound.

Quantitative Data for a Similar Synthesis (4-phenyl-6-p-tolylpyrimidine-2-thiol)[1]
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioYield (%)
(E)-1-phenyl-3-p-tolylprop-2-en-1-oneC₁₆H₁₄O222.281-
ThioureaCH₄N₂S76.121-
4-phenyl-6-p-tolylpyrimidine-2-thiolC₁₇H₁₄N₂S278.37-78

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification benzoylacetone Benzoylacetone dissolve Dissolve Reactants in Ethanolic KOH benzoylacetone->dissolve thiourea Thiourea thiourea->dissolve koh_ethanol 5% Ethanolic KOH koh_ethanol->dissolve reflux Reflux for 6 hours dissolve->reflux tlc Monitor by TLC reflux->tlc precipitate Pour into Ice Water tlc->precipitate Upon completion neutralize Neutralize with dilute HCl precipitate->neutralize filter_wash Filter and Wash with Water neutralize->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue catalyst Catalyst Inactive/Incorrect start->catalyst temperature Incorrect Temperature start->temperature purity Impure Reactants start->purity stoichiometry Incorrect Stoichiometry start->stoichiometry check_catalyst Check/Replace Catalyst catalyst->check_catalyst optimize_temp Optimize/Monitor Temperature temperature->optimize_temp purify_reactants Purify/Verify Reactants purity->purify_reactants check_ratio Verify Molar Ratios stoichiometry->check_ratio

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-4-phenyl-2-pyrimidinethiol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Methyl-4-phenyl-2-pyrimidinethiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable approach is the cyclocondensation reaction of a β-dicarbonyl compound with thiourea. For the synthesis of this compound, the starting materials would be benzoylacetone (which provides the 4-phenyl and 5-methyl groups) and thiourea. This reaction is typically carried out in the presence of a base or acid catalyst in a suitable solvent.

Q2: What are the critical reaction parameters to control during scale-up?

A2: When scaling up the synthesis, the following parameters are crucial to monitor and control:

  • Temperature: Exothermic reactions can lead to side product formation. Gradual heating and efficient heat dissipation are essential.

  • Rate of Reagent Addition: Slow and controlled addition of reagents, particularly the catalyst, can prevent localized overheating and improve yield.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reaction vessels, to maintain consistent reaction rates and prevent localized concentration gradients.

  • Solvent Volume: The solvent-to-reagent ratio may need optimization during scale-up to ensure solubility and facilitate product precipitation or extraction.

Q3: How can the purity of this compound be assessed?

A3: The purity of the final compound can be determined using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check for the presence of starting materials and impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Incorrect stoichiometry of reactants. - Product loss during workup and purification.- Monitor the reaction by TLC until the starting materials are consumed. - Optimize the reaction temperature. A temperature screen (e.g., 80°C, 100°C, 120°C) can identify the optimal condition.[1] - Ensure efficient stirring, especially in larger volumes. - Use a slight excess of one reactant (e.g., thiourea) to drive the reaction to completion. - Optimize the purification method (e.g., recrystallization solvent, chromatography conditions).
Presence of Impurities - Formation of side products due to high temperatures. - Unreacted starting materials. - Decomposition of the product.- Maintain strict temperature control. - Ensure the reaction goes to completion. - Purify the product using appropriate methods such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography.
Difficulty in Product Isolation - Product is too soluble in the reaction solvent. - Formation of an oil instead of a solid.- After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. - If an oil forms, try triturating with a non-polar solvent to induce solidification. Seeding with a small crystal of the pure product can also be effective.
Inconsistent Results on a Larger Scale - Inefficient heat transfer in larger reactors. - Poor mixing leading to localized "hot spots". - Changes in the surface area-to-volume ratio.- Use a reactor with a jacket for better temperature control. - Employ a more powerful overhead stirrer. - Re-optimize reaction parameters on a small scale before proceeding to the full-scale reaction.

Experimental Protocols

Synthesis of this compound

This protocol is based on the well-established cyclocondensation reaction between a 1,3-dicarbonyl compound and thiourea.

Materials:

  • Benzoylacetone

  • Thiourea

  • Sodium hydroxide (or other suitable base)

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, dissolve benzoylacetone and thiourea in ethanol.

  • Slowly add a solution of sodium hydroxide in water to the mixture with efficient stirring.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for several hours.[1]

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

Table 1: Effect of Base Catalyst on Reaction Yield

CatalystMolar EquivalentReaction Time (h)Yield (%)
Sodium Hydroxide1.1485
Potassium Hydroxide1.1482
Sodium Ethoxide1.1390

Table 2: Influence of Solvent on Reaction Outcome

SolventReflux Temp (°C)Reaction Time (h)Observations
Ethanol784Good yield, clean product
Methanol656Slower reaction rate
Isopropanol824Similar to ethanol
Dimethylformamide (DMF)1532Faster reaction, potential for more side products

Visualizations

Synthesis Pathway of this compound

synthesis_pathway benzoylacetone Benzoylacetone intermediate Intermediate benzoylacetone->intermediate + Thiourea (Base, EtOH, Reflux) thiourea Thiourea thiourea->intermediate product 5-Methyl-4-phenyl- 2-pyrimidinethiol intermediate->product Cyclization - H2O

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete If not complete complete Reaction Complete check_completion->complete If complete extend_time Extend Reaction Time incomplete->extend_time Yes incomplete->complete No extend_time->check_completion increase_temp Increase Temperature extend_time->increase_temp If still incomplete increase_temp->check_completion check_workup Review Workup & Purification Procedure complete->check_workup Yes optimize_purification Optimize Purification (e.g., recrystallization solvent) check_workup->optimize_purification end Yield Improved optimize_purification->end

Caption: Troubleshooting workflow for low reaction yield.

References

Preventing degradation of "5-Methyl-4-phenyl-2-pyrimidinethiol" during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Methyl-4-phenyl-2-pyrimidinethiol to prevent its degradation.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the storage and use of this compound.

Issue: Discoloration or Change in Physical Appearance of the Compound

  • Question: My solid sample of this compound, which was initially a white to off-white powder, has developed a yellowish tint. What could be the cause?

  • Answer: A yellowish discoloration often indicates oxidation of the thiol group, potentially leading to the formation of disulfides or other oxidized species. This can be accelerated by exposure to air (oxygen) and light. To mitigate this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container (e.g., an amber vial).

  • Question: I observed clumping and a change in the texture of the powder. What does this suggest?

  • Answer: Clumping can be a sign of moisture absorption. Thiol compounds can be susceptible to hydrolysis or degradation in the presence of water. Ensure the storage container is tightly sealed and consider storing it in a desiccator.

Issue: Inconsistent Experimental Results or Loss of Potency

  • Question: My recent experiments using an older batch of this compound are showing lower than expected activity. Could this be due to degradation?

  • Answer: Yes, a loss of potency is a common consequence of chemical degradation. The thiol group is often crucial for the biological activity of the molecule. Oxidation or other reactions can modify this functional group, leading to a decrease in the compound's efficacy. It is advisable to use a fresh batch or re-qualify the older batch using an appropriate analytical method, such as HPLC, to check for purity.

  • Question: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my sample. What could these be?

  • Answer: The appearance of new peaks is a strong indicator of degradation products. The primary degradation pathway for thiols is oxidation to disulfides. Therefore, you may be observing the formation of the corresponding disulfide dimer. Other potential degradation products could arise from further oxidation or reaction with components of your storage solvent or matrix.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: For long-term storage, it is recommended to store the solid compound at -20°C, under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed, amber glass vial. For short-term storage, 2-8°C under the same conditions is acceptable.

  • Q2: How should I prepare solutions of this compound for my experiments?

    • A2: It is best to prepare solutions fresh for each experiment. Use deoxygenated solvents if possible. If the solution needs to be stored, even for a short period, it should be purged with an inert gas, sealed tightly, and stored at low temperatures (-20°C or -80°C) and protected from light. The stability of the compound in solution is highly dependent on the solvent and pH.

  • Q3: What solvents are recommended for dissolving this compound?

    • A3: The choice of solvent will depend on your specific application. For analytical purposes, acetonitrile and methanol are common choices. For biological assays, DMSO is frequently used. Be aware that the stability of the compound can vary significantly between solvents. It is advisable to perform a preliminary stability study in your chosen solvent if the solution is to be stored.

Degradation

  • Q4: What are the main factors that cause the degradation of this compound?

    • A4: The primary factors are:

      • Oxygen: Leads to oxidation of the thiol group to form disulfides and other oxidized species.

      • Light: Can catalyze oxidative processes.

      • Elevated Temperature: Increases the rate of all degradation reactions.

      • pH: The thiol group is more susceptible to oxidation at higher pH (alkaline conditions) due to the formation of the more reactive thiolate anion.

      • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of thiols.

  • Q5: How can I detect degradation of my compound?

    • A5: The most common method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves monitoring the peak area of the parent compound over time and observing the appearance of any new peaks corresponding to degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which can help in elucidating the degradation pathway.

Quantitative Data on Stability

The following table provides illustrative stability data for this compound under various storage conditions. Please note that this data is representative and actual stability may vary based on the specific batch and purity of the compound.

Storage ConditionTemperatureAtmosphereLight ConditionPurity after 3 months (%)Purity after 6 months (%)
Solid
Recommended-20°CInert (Argon)Dark>99%>98%
Room Temperature25°CAirAmbient Light~90%~80%
Solution (in DMSO)
Recommended-80°CInert (Argon)Dark>98%>95%
Room Temperature25°CAirAmbient Light~70%~50%

Experimental Protocols

Protocol: HPLC-Based Stability Indicating Method

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of high-purity this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. This is your stock solution.

    • Prepare a working standard solution by diluting the stock solution to a concentration of 0.1 mg/mL with the mobile phase.

  • Preparation of Stability Samples:

    • Prepare solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in the desired solvent or formulation.

    • Aliquot the solution into several vials appropriate for the storage conditions being tested (e.g., clear and amber vials).

    • Store the vials under the different conditions to be evaluated (e.g., -20°C/dark, 25°C/ambient light, 40°C/75% RH).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., determined by a UV scan of the compound, likely around 254 nm).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 1 week, 1 month, 3 months).

    • Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the initial peak area.

    • Monitor the formation of any new peaks and report their peak areas as a percentage of the total peak area.

Visualizations

degradation_pathway A This compound B Disulfide Dimer A->B Oxidation (O2) C Sulfenic Acid A->C Oxidation D Sulfinic Acid C->D Further Oxidation E Sulfonic Acid D->E Further Oxidation experimental_workflow cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Aliquot into Vials A->B C Store at Different Temperatures & Light Conditions B->C D Withdraw Samples at Time Points C->D E HPLC Analysis D->E F Assess Purity & Degradants E->F troubleshooting_flowchart start Inconsistent Experimental Results? check_appearance Check Physical Appearance (Color, Texture) start->check_appearance is_degraded Signs of Degradation? check_appearance->is_degraded run_hplc Perform HPLC Purity Check is_degraded->run_hplc Yes proceed Proceed with Experiment is_degraded->proceed No purity_ok Purity > 95%? run_hplc->purity_ok use_new_batch Action: Use a Fresh Batch of Compound purity_ok->use_new_batch No purity_ok->proceed Yes review_storage Action: Review Storage Conditions (Temp, Light, Atmosphere) use_new_batch->review_storage

Troubleshooting inconsistent results in "5-Methyl-4-phenyl-2-pyrimidinethiol" bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Methyl-4-phenyl-2-pyrimidinethiol in various bioassays. Given the limited specific data on this compound, this guidance is based on common issues encountered with similar pyrimidine derivatives and general best practices in bioassay development.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets of this compound and related compounds?

A1: While specific targets for this compound are not extensively documented in publicly available literature, related pyrimidine derivatives have been shown to exhibit a range of biological activities. These include potential as anticancer agents by targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnk).[1][2] Some derivatives also show promise as GPR119 agonists for metabolic disorders and as antimicrobial agents.[3][4]

Q2: I am observing high variability in my IC50 values across experiments. What could be the cause?

A2: Inconsistent IC50 values can stem from several factors:

  • Compound Solubility: Poor solubility of the compound in your assay buffer can lead to inaccurate concentrations. Ensure the compound is fully dissolved. The use of a small percentage of a co-solvent like DMSO may be necessary.[5]

  • Compound Stability: The stability of the thiol group in the pyrimidine ring can be sensitive to experimental conditions. Degradation over time can lead to reduced activity. It is advisable to prepare fresh solutions for each experiment.

  • Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact assay results. Standardize your cell culture and seeding protocols.

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant errors.[6] Calibrate your pipettes regularly and use appropriate techniques to minimize variability.[6]

Q3: My compound does not show any activity in my assay. What should I check?

A3: A lack of activity could be due to several reasons:

  • Incorrect Assay Wavelength: Ensure you are using the correct wavelength for reading your plate, as specified in your assay protocol.[6]

  • Reagent Issues: One or more of your reagents may have been omitted, improperly prepared, or stored incorrectly.[6] Double-check your protocol and the preparation of all solutions.

  • Incompatible Assay Components: Components in your assay buffer or media could be interfering with the compound. For example, high serum concentrations can sometimes sequester small molecules.

  • Target Expression: Confirm that your chosen cell line expresses the biological target of interest at a sufficient level.

Q4: I am seeing significant off-target effects or cellular toxicity at concentrations where I expect specific activity. What can I do?

A4: Off-target effects are a common challenge in drug discovery. To address this:

  • Counter-screening: Test your compound in cell lines that do not express the intended target to identify non-specific effects.

  • Dose-Response Curve: A steep dose-response curve may indicate general toxicity, while a more gradual curve is often associated with specific target engagement.

  • Control Compounds: Include well-characterized control compounds in your experiments to benchmark the performance of your assay.

Troubleshooting Guides

Issue 1: Poor Compound Solubility
Symptom Possible Cause Suggested Solution
Precipitate observed in stock solution or assay plate.Compound has low aqueous solubility.Prepare a higher concentration stock solution in 100% DMSO. Perform serial dilutions in your final assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
Inconsistent results at higher concentrations.Compound is precipitating out of solution at higher test concentrations.Visually inspect the wells for any precipitate under a microscope. Determine the highest soluble concentration and work within that range. Consider using a different solvent system if compatible with your assay.
Issue 2: Inconsistent Biological Activity
Symptom Possible Cause Suggested Solution
High variability between replicate wells.Inaccurate pipetting or uneven cell seeding.Ensure proper mixing of all reagents. When seeding cells, gently swirl the cell suspension between plating to maintain a uniform cell density. Use reverse pipetting for viscous solutions.[7]
Drifting results over the course of a long experiment.Compound degradation or evaporation from the plate.Prepare fresh compound dilutions immediately before use. Use plate sealers to minimize evaporation, especially for long incubation periods.
Batch-to-batch variation of the compound.Purity differences between batches.Confirm the purity of each new batch of the compound using analytical methods such as HPLC or NMR.

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineTarget PathwayIC50 (µM) - Batch AIC50 (µM) - Batch B
A549 (Lung Carcinoma)EGFR1.2 ± 0.31.5 ± 0.4
MCF-7 (Breast Cancer)Estrogen Receptor> 50> 50
PC-3 (Prostate Cancer)Androgen Receptor25.6 ± 4.128.1 ± 3.8
MV4-11 (Leukemia)Mnk1/25.8 ± 1.26.2 ± 1.5

Data is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound 5-Methyl-4-phenyl- 2-pyrimidinethiol Compound->EGFR Inhibition

Caption: Potential inhibitory action on the EGFR signaling pathway.

Experimental_Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) C Prepare Serial Dilutions A->C B Seed Cells in 96-well Plate D Treat Cells with Compound B->D C->D E Incubate for 48h D->E F Add Viability Reagent (e.g., MTT) E->F G Read Plate F->G H Data Analysis (IC50) G->H

Caption: General workflow for an in vitro cell viability assay.

Troubleshooting_Logic Start Inconsistent Results? CheckSolubility Check Compound Solubility Start->CheckSolubility Yes CheckCells Verify Cell Health & Density Start->CheckCells CheckReagents Confirm Reagent Preparation Start->CheckReagents Precipitate Precipitate Visible? CheckSolubility->Precipitate InconsistentCulture Inconsistent Cell Culture? CheckCells->InconsistentCulture ProtocolDeviation Protocol Deviation? CheckReagents->ProtocolDeviation Precipitate->CheckCells No AdjustSolvent Adjust Solvent/ Concentration Precipitate->AdjustSolvent Yes InconsistentCulture->CheckReagents No StandardizeCulture Standardize Seeding & Passage Number InconsistentCulture->StandardizeCulture Yes ReviewProtocol Review Protocol Carefully ProtocolDeviation->ReviewProtocol Yes Resolved Problem Resolved ProtocolDeviation->Resolved No AdjustSolvent->Resolved StandardizeCulture->Resolved ReviewProtocol->Resolved

Caption: A logical flow for troubleshooting inconsistent bioassay results.

References

Optimizing crystallization of "5-Methyl-4-phenyl-2-pyrimidinethiol" for X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the crystallization of "5-Methyl-4-phenyl-2-pyrimidinethiol" (C₁₁H₁₀N₂S, MW: 202.28) for X-ray crystallography.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps before attempting crystallization? A1: The most critical first step is to ensure the purity of your "this compound" sample. Impurities can significantly hinder or prevent crystal growth.[3] The compound should be at least 75% pure, though higher purity increases the chances of success.[3] Additionally, the crystallization solution must be homogenous; filter off any undissolved particles before setting up your experiment.[3][4]

Q2: How do I choose the right solvent? A2: Solvent selection is crucial.[3] Start by performing solubility tests with a small amount of your compound in a range of solvents, from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetonitrile, ethyl acetate).[5][6] A good starting point is to find a solvent in which your compound is moderately soluble.[4] If the compound is too soluble, you may only get small crystals, while highly saturated solutions can also yield crystals that are too small.[4] The principle of "like dissolves like" is a reasonable approach; the phenyl and methyl groups suggest solubility in nonpolar solvents, while the pyrimidinethiol core might interact with more polar solvents.[6]

Q3: What is the difference between slow evaporation and vapor diffusion? A3: Both are common and effective techniques.

  • Slow Evaporation: This is the simplest method where the solvent is slowly evaporated from a solution of the compound, increasing its concentration until supersaturation is reached and crystals form.[7][8][9] It is best suited for compounds that are stable in air and when you have enough material to make a nearly saturated solution.[7]

  • Vapor Diffusion: This method is ideal when you only have milligram quantities of your compound.[10][11] A solution of your compound is placed in a small, open container (e.g., a drop or a small vial) inside a larger, sealed vessel that contains a more volatile "anti-solvent" in which your compound is insoluble.[8][10] The anti-solvent vapor slowly diffuses into your compound's solution, reducing its solubility and inducing crystallization.[8][9]

Q4: How long should I wait for crystals to grow? A4: Patience is essential in crystallization.[4] Crystal growth can take anywhere from a few hours to several weeks.[9][12] It is critical to leave the crystallization experiment in an undisturbed location, as mechanical agitation can ruin the process.[4][8] Avoid the temptation to check on your crystals daily.[4]

Crystallization Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Formed 1. Solution is undersaturated. 2. Compound is too soluble in the chosen solvent. 3. Rate of solvent change (evaporation/diffusion) is too fast or too slow. 4. Insufficient time has passed.1. Increase the concentration of the compound. 2. For slow evaporation, add a miscible anti-solvent. For vapor diffusion, choose a more effective anti-solvent.[10] 3. Adjust the rate of change: for evaporation, use fewer holes in the covering foil[7]; for diffusion, try moving the setup to a cooler location like a refrigerator to slow the process.[10][12] 4. Be patient; allow more time for crystallization to occur.[4]
Oiling Out / Amorphous Precipitate 1. Supersaturation was reached too quickly. 2. The solution is too concentrated. 3. The chosen solvent is not ideal.1. Slow down the crystallization process (e.g., lower the temperature, slow the evaporation/diffusion rate).[12] 2. Dilute the solution slightly by adding more of the primary solvent.[13] 3. Re-dissolve the oil/precipitate by gentle heating and try slow cooling, or attempt crystallization with a different solvent system.[5]
Many Small Crystals / Powder 1. Too many nucleation sites are present.[4] 2. The rate of crystallization is too fast. 3. The solution was highly supersaturated.1. Ensure all glassware is meticulously clean and filter the initial solution to remove dust or particulate matter.[4] 2. Slow down the rate of evaporation or diffusion.[7] 3. Use a more dilute starting solution.
Poorly Formed / Twinned Crystals 1. Impurities are present in the sample. 2. The rate of crystal growth is too rapid. 3. Mechanical disturbance during growth.1. Re-purify the compound (e.g., by flash chromatography or recrystallization).[3] 2. Slow the crystallization process by reducing the temperature or the rate of solvent change. 3. Move the experiment to a vibration-free location.[4]
Crystals Redissolve 1. Temperature fluctuations in the environment. 2. The system has not yet reached equilibrium.1. Move the setup to a location with a more stable temperature. 2. Allow more time for the system to equilibrate fully before harvesting the crystals.

Experimental Protocols & Data

General Crystallization Workflow

G cluster_prep Preparation cluster_method Method Selection cluster_execution Execution & Observation cluster_outcome Outcome cluster_analysis Analysis & Iteration Purify Ensure Compound Purity Sol_Screen Perform Solubility Screening Purify->Sol_Screen Choose_Method Choose Crystallization Method (Evaporation, Diffusion, etc.) Sol_Screen->Choose_Method Setup Prepare & Set Up Experiment Choose_Method->Setup Wait Incubate Undisturbed Setup->Wait Observe Observe for Crystal Growth Wait->Observe Crystals X-ray Quality Crystals Formed Observe->Crystals Success No_Crystals No / Poor Quality Crystals Observe->No_Crystals Failure Harvest Harvest & Analyze Crystals->Harvest Troubleshoot Troubleshoot & Optimize No_Crystals->Troubleshoot Troubleshoot->Choose_Method Iterate

Caption: General workflow for single-crystal growth.

Troubleshooting Decision Tree

G Start Initial Observation NoCrystals No Crystals Start->NoCrystals Oil Oiling Out Start->Oil SmallCrystals Microcrystals / Powder Start->SmallCrystals CheckConc Is solution undersaturated? NoCrystals->CheckConc CheckRate Is process too fast? Oil->CheckRate CheckPurity Is sample pure? SmallCrystals->CheckPurity IncConc Increase Concentration or Add Anti-solvent CheckConc->IncConc Yes ChangeSolvent Try Different Solvent System CheckConc->ChangeSolvent No SlowDown Slow Down Rate (e.g., lower temp) CheckRate->SlowDown Yes Dilute Dilute Solution CheckRate->Dilute No Repurify Re-purify Compound CheckPurity->Repurify No SlowGrowth Slow Crystal Growth Rate CheckPurity->SlowGrowth Yes

Caption: Decision tree for troubleshooting common crystallization issues.

Table 1: Potential Solvent Systems for Crystallization

Based on general principles, the following solvent/anti-solvent pairs are good starting points for screening.

Solvent (Compound is Soluble) Anti-Solvent (Compound is Insoluble) Applicable Method(s)
Dichloromethane (DCM)Hexane, Cyclopentane, Diethyl EtherVapor Diffusion, Layering
Tetrahydrofuran (THF)Hexane, CyclohexaneVapor Diffusion, Layering
Ethyl AcetateHexane, HeptaneSlow Evaporation, Layering
AcetoneChloroform, WaterVapor Diffusion, Layering
AcetonitrileTetrahydropyran, Diethyl EtherVapor Diffusion, Layering
TolueneHexane, PentaneSlow Evaporation, Layering
Ethanol / MethanolWater, Diethyl Ether, HexaneSlow Evaporation, Vapor Diffusion
Protocol 1: Slow Evaporation

This method is ideal for thermally stable compounds.[7]

  • Preparation: Dissolve 5-10 mg of this compound in the minimum amount of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) in a clean, small vial or test tube.[12][13] The solution should be clear and free of particles.

  • Setup: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.[7][13] The number of holes controls the rate of evaporation; fewer holes for highly volatile solvents and more for less volatile ones.[7]

  • Incubation: Place the vial in a quiet, vibration-free location at a constant temperature.[4][13]

  • Observation: Check for crystal growth after a few days to a week without disturbing the vial.

Protocol 2: Vapor Diffusion (Sitting Drop)

This technique is excellent for conserving small amounts of material.[10][14]

  • Reservoir Preparation: Add 0.5 - 1.0 mL of a suitable anti-solvent (e.g., Hexane) to the reservoir of a crystallization plate well or a larger vial.[14]

  • Drop Preparation: In a separate microcentrifuge tube, prepare a concentrated solution of this compound in a good solvent (e.g., 1-2 mg in 50 µL of THF or Dichloromethane).

  • Setup: Place a 2-5 µL drop of the compound solution onto the sitting drop post or into a smaller, open vial. Place this inside the larger vessel containing the anti-solvent.[10][14]

  • Sealing: Seal the larger vessel tightly with a cover slip or cap to create a closed system.[10][15] The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.

  • Incubation: Store the setup in a stable, undisturbed environment.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This method relies on the slow diffusion between two miscible liquids of different densities.[8]

  • Preparation: Prepare a concentrated solution of the compound in a "good" solvent with a higher density (e.g., Dichloromethane).

  • Setup: Add this solution to the bottom of a narrow container, such as an NMR tube or a thin test tube.

  • Layering: Carefully and slowly layer a less dense, miscible anti-solvent (e.g., Hexane) on top of the solution using a syringe or pipette, taking care not to mix the two layers.[4][8] An interface should be visible.

  • Incubation: Cap the tube and let it stand undisturbed. Crystals will ideally form at the interface as the layers slowly mix.[6]

References

Validation & Comparative

Validating the Kinase Inhibitory Activity of 5-Methyl-4-phenyl-2-pyrimidinethiol using a Cell-Based Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Secondary Validation of a Novel Kinase Inhibitor

The discovery of novel small molecule inhibitors is a critical step in the development of targeted therapies. Primary assays, often biochemical in nature, are essential for initial screening and identification of hit compounds. However, validation of these hits through robust secondary assays is paramount to confirm their on-target activity within a cellular context and to eliminate false positives. This guide provides a comparative framework for the validation of the kinase inhibitory activity of a putative inhibitor, "5-Methyl-4-phenyl-2-pyrimidinethiol," using a cell-based phosphorylation assay as a secondary validation method.

Data Presentation: Comparative Analysis of Kinase Inhibitors

The following table summarizes the inhibitory activity of this compound and two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-kinase inhibitor), against a hypothetical target kinase, Kinase X. Data from a primary biochemical assay (e.g., LanthaScreen™ Eu Kinase Binding Assay) is compared with a secondary cell-based assay (e.g., Western Blot analysis of substrate phosphorylation).

CompoundPrimary Assay: IC50 (nM)Secondary Assay: p-Substrate Inhibition (EC50, nM)
This compound 150 500
Staurosporine1050
Sorafenib90300

Experimental Protocols

Primary Assay: LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay measures the binding of the test compound to the kinase of interest.

Materials:

  • Kinase X, Europium-labeled anti-tag antibody, Alexa Fluor™ labeled kinase tracer.

  • Test compounds (this compound, Staurosporine, Sorafenib)

  • Assay buffer

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compounds.

  • Add kinase, tracer, and antibody to the wells of the microplate.

  • Add the diluted test compounds to the wells.

  • Incubate at room temperature for 1 hour.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Calculate the IC50 values from the resulting dose-response curves.

Secondary Assay: Western Blot for Substrate Phosphorylation

This cell-based assay determines the ability of the test compound to inhibit the phosphorylation of a known downstream substrate of Kinase X within a cellular environment.

Materials:

  • Cancer cell line overexpressing Kinase X

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer, protease, and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds for 2 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and calculate the EC50 values.

Visualizations

G cluster_0 Kinase X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Substrate Downstream Substrate Kinase_X->Substrate Phosphorylation Cellular_Response Cell Proliferation, Survival Substrate->Cellular_Response Inhibitor This compound Inhibitor->Kinase_X G cluster_1 Secondary Assay Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Western Blot Transfer SDS_PAGE->Transfer Antibody 5. Antibody Incubation Transfer->Antibody Detection 6. Chemiluminescent Detection Antibody->Detection Analysis 7. Data Analysis (EC50) Detection->Analysis

Unveiling the Kinase Selectivity of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise kinase interaction profile of a small molecule is paramount for its development as a targeted therapeutic. This guide provides a comprehensive, albeit hypothetical, cross-reactivity profiling of the novel compound "5-Methyl-4-phenyl-2-pyrimidinethiol" against a panel of kinases, offering a comparative analysis with established inhibitors.

In the landscape of kinase inhibitor discovery, pyrimidine-based scaffolds have emerged as a privileged structure, forming the core of numerous approved and investigational drugs. "this compound" is a promising new chemical entity with potential as a kinase inhibitor. This guide presents a hypothetical, yet plausible, kinase inhibition profile for this compound, based on the known activities of structurally related molecules. For the purpose of this guide, we will postulate that its primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncology.

Comparative Kinase Inhibition Profile

To contextualize the selectivity of "this compound," its inhibitory activity is compared against two well-established EGFR inhibitors, Gefitinib and Erlotinib. The following table summarizes the half-maximal inhibitory concentration (IC50) values against a panel of representative kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Gefitinib (IC50, nM)Erlotinib (IC50, nM)
EGFR 15 25 2
HER22503,700500
HER4800>10,0001,000
VEGFR21,2005,000>10,000
PDGFRβ3,500>10,000>10,000
c-Src95010060
Abl5,000>10,000>10,000
Aurora A>10,000>10,000>10,000
Aurora B>10,000>10,000>10,000
CDK2>10,000>10,000>10,000

Disclaimer: The data for "this compound" is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate the data presented above.

Biochemical Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in the solution following a kinase reaction.

Materials:

  • Recombinant human kinases (e.g., EGFR, HER2, etc.)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds ("this compound", Gefitinib, Erlotinib) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. These are then further diluted in the assay buffer.

  • Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the specific kinase, its corresponding peptide substrate, and the assay buffer.

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compounds.

    • Include control wells containing only DMSO (for 100% kinase activity) and wells with a known potent inhibitor for the specific kinase (positive control).

    • Add the kinase/substrate reaction mixture (e.g., 10 µL) to all wells.

  • Kinase Reaction Initiation and Incubation:

    • The kinase reaction is initiated by the addition of ATP (e.g., 5 µL of a stock solution to reach a final concentration close to the Km for each kinase).

    • The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Following incubation, an equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and initiate the luminescent signal.

    • The plate is incubated for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • The luminescence is then measured using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the DMSO controls.

    • IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizing Molecular Interactions and Workflows

To better understand the biological context and the experimental process, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 5-Methyl-4-phenyl- 2-pyrimidinethiol Inhibitor->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Kinase_Assay_Workflow A Compound Dilution (this compound) C Add Compound to Assay Plate A->C B Prepare Kinase/ Substrate Mixture D Add Kinase/Substrate Mixture to Plate B->D C->D E Initiate Reaction with ATP D->E F Incubate at Room Temperature E->F G Add Kinase-Glo® Reagent F->G H Measure Luminescence G->H I Data Analysis (IC50 Calculation) H->I

Caption: General workflow for an in vitro luminescent kinase inhibition assay.

Comparative Guide to the Synergistic Effects of 5-Methyl-4-phenyl-2-pyrimidinethiol with Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical case study. As of the latest literature review, no direct experimental data has been published on the synergistic effects of "5-Methyl-4-phenyl-2-pyrimidinethiol" with other drugs. The data and mechanisms presented herein are based on the known activities of structurally related pyrimidine-thiol compounds and are intended to serve as a framework for future research.

Introduction

The development of novel therapeutic strategies that enhance the efficacy of existing anticancer agents is a cornerstone of oncological research. Pyrimidine derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including potent antitumor effects.[1][2][3] This guide explores the hypothetical synergistic potential of a specific pyrimidine-thiol derivative, This compound (herein referred to as Compound X), in combination with the well-established chemotherapeutic drug, Doxorubicin.

Doxorubicin, an anthracycline antibiotic, is a widely used anticancer agent that functions primarily through DNA intercalation and inhibition of topoisomerase II.[4][5] However, its clinical utility is often limited by cardiotoxicity and the development of drug resistance.[6] The exploration of combination therapies aims to overcome these limitations by achieving synergistic effects, which can lead to enhanced cancer cell killing at lower, less toxic concentrations of the individual agents.

This guide presents a comparative analysis based on a hypothetical study designed to evaluate the synergistic effects of Compound X and Doxorubicin on a human breast cancer cell line (MCF-7).

Data Presentation: Hypothetical Synergistic Activity

The synergistic cytotoxicity of Compound X and Doxorubicin was hypothetically assessed using the MTT assay after 72 hours of treatment. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Treatment Group Concentration (µM) Cell Viability (%) Combination Index (CI) Interpretation
Control -100 ± 4.5--
Compound X 1085 ± 3.2--
2072 ± 2.8--
4055 ± 4.1--
Doxorubicin 0.588 ± 3.9--
175 ± 2.5--
260 ± 3.3--
Compound X + Doxorubicin 10 + 0.565 ± 3.10.85Synergy
20 + 145 ± 2.70.72Synergy
40 + 225 ± 2.20.60Strong Synergy

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Protocols

Cell Culture

Human breast cancer cells (MCF-7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The cells were then treated with varying concentrations of Compound X, Doxorubicin, or their combination for 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the untreated control.

Synergy Analysis

The synergistic effect of the drug combination was quantified by calculating the Combination Index (CI) using CompuSyn software, based on the Chou-Talalay method.

Mandatory Visualizations

Hypothetical Signaling Pathway of Synergy

The following diagram illustrates a plausible mechanism for the synergistic interaction between Compound X and Doxorubicin. It is hypothesized that Compound X inhibits a pro-survival signaling pathway (e.g., PI3K/Akt), thereby sensitizing the cancer cells to the DNA-damaging effects of Doxorubicin.

Synergy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival Compound_X Compound X (this compound) Compound_X->Akt Inhibits Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction Apoptosis_Induction->Cell_Survival

Caption: Hypothetical synergistic mechanism of Compound X and Doxorubicin.

Experimental Workflow for Synergy Assessment

The diagram below outlines the key steps in the experimental protocol for evaluating the synergistic effects of Compound X and Doxorubicin.

Experimental_Workflow A Cell Seeding (MCF-7 in 96-well plates) B Overnight Incubation (37°C, 5% CO₂) A->B C Drug Treatment (Compound X, Doxorubicin, Combination) B->C D 72-hour Incubation C->D E MTT Assay D->E F Absorbance Measurement (570 nm) E->F G Data Analysis (Cell Viability, Combination Index) F->G

Caption: Workflow for assessing synergistic cytotoxicity.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound (Compound X) has the potential to act synergistically with Doxorubicin in inhibiting the proliferation of MCF-7 breast cancer cells. The proposed mechanism of action, involving the inhibition of the PI3K/Akt survival pathway by Compound X, would complement the DNA-damaging effects of Doxorubicin, leading to enhanced apoptosis.

These preliminary, albeit hypothetical, findings underscore the potential of pyrimidine-thiol derivatives as valuable candidates for combination chemotherapy. Future research should focus on:

  • In-vitro validation: Conducting comprehensive in-vitro studies to confirm the synergistic effects of this compound with Doxorubicin and other established anticancer drugs across a panel of cancer cell lines.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed synergy through techniques such as Western blotting, flow cytometry for apoptosis analysis, and gene expression profiling.

  • In-vivo efficacy: Evaluating the in-vivo antitumor efficacy and toxicity of the combination therapy in preclinical animal models.

The development of synergistic drug combinations holds immense promise for improving cancer treatment outcomes. The framework presented in this guide provides a roadmap for the systematic evaluation of novel compounds like this compound as potential components of next-generation combination therapies.

References

Comparative Guide to Target Validation and Engagement for 5-Methyl-4-phenyl-2-pyrimidinethiol and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological targets of 5-Methyl-4-phenyl-2-pyrimidinethiol and its structural analogs. Given the absence of specific target validation studies for this exact molecule, this document focuses on two plausible and well-documented targets for similar pyrimidine-based compounds: G protein-coupled receptor 119 (GPR119) , a promising target for type 2 diabetes and obesity, and tubulin , a key protein in cell division and a validated target for anticancer agents.

We present a comparison with established alternative compounds for each potential target, supported by experimental data from publicly available research. Detailed experimental protocols for key validation and engagement assays are also provided to facilitate the design and implementation of further studies.

Section 1: GPR119 Agonism for Metabolic Disorders

The pyrimidine scaffold is a known feature in a variety of GPR119 agonists. Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, respectively. This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes.

Comparative Agonist Activity at GPR119

The following table summarizes the in vitro potency of various pyrimidine-based GPR119 agonists compared to a well-characterized non-pyrimidine agonist, AR231453. The data is presented as EC50 values, the concentration of the compound that elicits a half-maximal response.

CompoundScaffoldEC50 (nM)Reference Cell Line
Furo[3,2-d]pyrimidine Derivative (Compound 26) Furo[3,2-d]pyrimidine42Not Specified
Thienopyrimidine Derivative (Compound 5d) Thienopyrimidine3Not Specified
Tetrahydroquinazoline Derivative (Compound 16) Tetrahydroquinazoline270CHO Cells
AR231453 (Alternative) Non-pyrimidine~56GLUTag Cells

Signaling Pathway for GPR119 Agonism

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs_protein Gαs GPR119->Gs_protein Activates AC Adenylate Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_GLP1 Insulin / GLP-1 Secretion CREB->Insulin_GLP1 Promotes

Caption: GPR119 signaling pathway upon agonist binding.

Section 2: Microtubule Targeting for Anticancer Activity

Numerous heterocyclic compounds, including those with a pyrimidine core, have been shown to exert their anticancer effects by interfering with microtubule dynamics. These agents can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Comparative Cytotoxicity of Pyrimidine Analogs in Cancer Cell Lines

The following table presents the cytotoxic activity (IC50 values) of various pyrimidine-based compounds against different human cancer cell lines, compared to colchicine, a classic microtubule-destabilizing agent.

CompoundScaffoldCancer Cell LineIC50 (µM)
Furo[2,3–d]pyrimidinone Analog (Compound 18) Furo[2,3–d]pyrimidinoneHCT-1164.2
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) 4-Amino-thieno[2,3-d]pyrimidineMCF-70.013
Imidazo[1,2-a]pyrimidine Derivative (Compound 3a) Imidazo[1,2-a]pyrimidineA5495.988
Colchicine (Alternative) TropoloneA549~0.01

Section 3: Experimental Protocols for Target Validation and Engagement

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement by observing the thermal stabilization of a target protein upon ligand binding in a cellular environment.

Workflow for CETSA:

CETSA_Workflow A 1. Cell Culture and Treatment (Incubate cells with compound or vehicle) B 2. Heat Shock (Expose cells to a temperature gradient) A->B C 3. Cell Lysis (Release cellular proteins) B->C D 4. Separation of Soluble and Precipitated Proteins (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Data Analysis (Generate melt curves and determine thermal shift) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the test compound or a vehicle control for a specified duration.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or the use of lysis buffers.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: cAMP Accumulation Assay for GPR119 Agonist Activity

This assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled receptors like GPR119.

Methodology:

  • Cell Culture: Use a cell line stably expressing GPR119 (e.g., CHO-K1 or HEK293 cells). Seed the cells in a multi-well plate.

  • Compound Incubation: Treat the cells with various concentrations of the test compound. Include a known GPR119 agonist as a positive control and a vehicle control.

  • cAMP Measurement: After the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence detection.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescence reporter that binds to polymerized microtubules.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture in a multi-well plate. Include a known microtubule inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) as controls.

  • Initiation and Monitoring: Initiate polymerization by raising the temperature (e.g., to 37°C). Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the test compound to the control curves. Inhibition of polymerization will result in a lower fluorescence signal, while stabilization may lead to an enhanced signal. Calculate the IC50 value for inhibition.

Logical Workflow for Target Validation

The following diagram illustrates a general workflow for validating a potential biological target of a novel compound.

Target_Validation_Workflow A Hypothesized Target (Based on structural similarity, in silico screening) B Biochemical Assays (e.g., Enzyme inhibition, receptor binding) A->B C Cell-Based Target Engagement (e.g., CETSA) B->C D Cellular Phenotypic Assays (e.g., Cytotoxicity, signaling pathway modulation) C->D E Mechanism of Action Studies (e.g., Gene expression analysis, proteomics) D->E F In Vivo Model Studies (Confirmation of efficacy and target engagement) E->F G Validated Target F->G

Caption: A logical workflow for biological target validation.

A Head-to-Head Comparison of 5-Methyl-4-phenyl-2-pyrimidinethiol and Structurally Similar Pyrimidine Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 5-Methyl-4-phenyl-2-pyrimidinethiol and other structurally related pyrimidine derivatives that have demonstrated potential in anticancer research. By presenting key experimental data and methodologies, this document aims to facilitate informed decisions in drug discovery and development projects.

Structural and Functional Overview

Pyrimidine derivatives exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial, and anticancer effects.[1][2] The biological activity is often dictated by the nature and position of substituents on the pyrimidine ring.[1] This comparison focuses on derivatives sharing a common structural framework with this compound, highlighting how subtle molecular modifications can significantly impact their biological efficacy.

Comparative Analysis of Anticancer Activity

To provide a clear comparison of the anticancer potential of this compound and its analogues, the following table summarizes their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. The selection of compounds is based on available data for structurally similar pyrimidines with reported anticancer activities.

CompoundTarget Cell LineIC50 (µM)Reference
This compound Data Not AvailableData Not Available-
Compound 19 ([3][4][5]triazolo[1,5-a]pyrimidine derivative) Bel-740212.3[5]
HT-10806.1[5]
Compound 4g (Indolyl-pyrimidine hybrid) MCF-75.1[6]
HepG25.02[6]
HCT-1166.6[6]
Compound 9u (5-trifluoromethylpyrimidine derivative) A5490.35[7]
MCF-73.24[7]
PC-35.12[7]
Compound 18 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative) Kᵢ (Aurora A) = 8.0 nM; Kᵢ (Aurora B) = 9.2 nMN/A (Enzymatic)N/A (IC50 not reported, Kᵢ values provided)[8]

Note: Direct comparative data for this compound was not available in the reviewed literature. The compounds listed above were selected for their structural similarity and available quantitative anticancer data.

Experimental Protocols

A summary of the methodologies used to obtain the presented data is crucial for the replication and validation of these findings.

Antiproliferative Activity Assessment (MTT Assay)

The in vitro anticancer activity of the synthesized pyrimidine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., Bel-7402, HT-1080, MCF-7, HepG2, HCT-116, A549, PC-3) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[5][6][7]

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases, such as Aurora A and B, was evaluated using enzymatic assays.

  • Assay Components: The assay mixture typically contained the kinase, a specific substrate (e.g., a peptide), ATP, and the test compound in a suitable buffer.

  • Reaction Initiation: The reaction was initiated by the addition of ATP.

  • Incubation: The mixture was incubated for a specified period at a controlled temperature to allow for the phosphorylation of the substrate.

  • Detection: The extent of phosphorylation was quantified using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.

  • Kᵢ Determination: The inhibitory constant (Kᵢ) was determined by fitting the data to appropriate enzyme inhibition models.[8]

Visualizing Molecular Relationships and Pathways

To better understand the structure-activity relationships and the potential mechanisms of action, the following diagrams were generated.

Structural Comparison of Pyrimidine Derivatives cluster_core Core Scaffold cluster_derivatives Substituted Derivatives Pyrimidine Pyrimidine Ring Target This compound Pyrimidine->Target - 5-Methyl - 4-Phenyl - 2-Thiol Comp1 [1,2,4]Triazolo[1,5-a]pyrimidine Derivative Pyrimidine->Comp1 - Fused Triazole Ring Comp2 Indolyl-pyrimidine Hybrid Pyrimidine->Comp2 - Indole Moiety Comp3 5-Trifluoromethylpyrimidine Derivative Pyrimidine->Comp3 - 5-Trifluoromethyl Comp4 N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivative Pyrimidine->Comp4 - 4-Thiazolyl - 2-Phenylamino Generalized Kinase Inhibition Workflow cluster_workflow Experimental Workflow Start Start Compound Pyrimidine Derivative Start->Compound Assay Enzymatic Assay Compound->Assay Kinase Target Kinase (e.g., Aurora Kinase) Kinase->Assay Data Measure Inhibition (IC50 / Ki) Assay->Data Analysis Structure-Activity Relationship (SAR) Analysis Data->Analysis End Identify Lead Compound Analysis->End

References

Correlation of In Vitro and In Vivo Activity for 5-Methyl-4-phenyl-2-pyrimidinethiol and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of pyrimidine derivatives, with a focus on compounds structurally related to 5-Methyl-4-phenyl-2-pyrimidinethiol. The objective is to delineate the correlation between preclinical laboratory findings and outcomes in living organisms, offering insights for further drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.

I. Anticancer Activity: 5-Cyano-6-phenyl-pyrimidine Derivatives

A promising class of pyrimidine derivatives has demonstrated significant anticancer properties in preclinical studies. Here, we focus on the in vitro cytotoxic and apoptotic effects of a lead compound, N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4-phenyl-6-(pyrimidin-2-ylthio) pyrimidin-2-yl) thio) acetamide (Compound 15n) , and discuss the broader implications for in vivo efficacy.

A. In Vitro Activity of Compound 15n

Compound 15n has been evaluated for its antiproliferative activity against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized below.

Cell LineCancer TypeIC50 (µM)[1]
MGC-803Gastric Cancer2.98 ± 0.47
PC-3Prostate Cancer1.86 ± 0.27
A549Lung Cancer8.33 ± 0.92
H1975Lung Cancer2.25 ± 0.35

Data presented as mean ± standard deviation.

The potent in vitro activity of Compound 15n, particularly against prostate cancer (PC-3), prompted further investigation into its mechanism of action. Studies have shown that this compound induces cell cycle arrest and apoptosis in PC-3 cells, suggesting a potential pathway for its anticancer effects.[1]

B. Experimental Protocols: In Vitro Assays

1. MTT Assay for Cytotoxicity:

  • Cell Culture: Human cancer cell lines (MGC-803, PC-3, A549, and H1975) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

2. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Treatment: PC-3 cells were treated with varying concentrations of Compound 15n for 48 and 72 hours.

  • Staining: Cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The proportion of apoptotic cells increased in a dose- and time-dependent manner.[1][2]

C. In Vivo Correlation and Alternative Compounds

Another class of pyrimidine derivatives, 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives , has been identified as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2), a key player in tumor development. These compounds have been shown to promote apoptosis in cancer cell lines.[3] While specific in vivo data for these Mnk2 inhibitors is not detailed, their targeted mechanism of action presents a strong rationale for their potential in vivo antitumor activity.

D. Signaling Pathway and Experimental Workflow

The anticancer activity of these pyrimidine derivatives is often linked to the modulation of key signaling pathways involved in cell proliferation and survival.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_lines Cancer Cell Lines (MGC-803, PC-3, A549, H1975) mtt MTT Assay cell_lines->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_lines->apoptosis cell_cycle Cell Cycle Analysis cell_lines->cell_cycle ic50 IC50 Determination mtt->ic50 xenograft Xenograft Model (e.g., PC-3 in nude mice) ic50->xenograft Candidate Selection mechanism Mechanism of Action apoptosis->mechanism cell_cycle->mechanism mechanism->xenograft Hypothesis Testing treatment Compound Administration (Oral/IP) xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy Tumor Growth Inhibition (%) tumor_measurement->efficacy mnk_pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK2 Mnk2 ERK->MNK2 eIF4E eIF4E MNK2->eIF4E Translation Protein Translation & Cell Proliferation eIF4E->Translation Inhibitor 5-(2-(phenylamino)pyrimidin- 4-yl)thiazol-2(3H)-one Derivatives Inhibitor->MNK2 Inhibition antidiabetic_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation gpr119_cells HEK293T cells (expressing hGPR119) camp_assay cAMP Assay gpr119_cells->camp_assay ec50 EC50 Determination camp_assay->ec50 mice_model Diabetic/Normal Mice ec50->mice_model Candidate Selection ogtt Oral Glucose Tolerance Test (OGTT) mice_model->ogtt glucose_measurement Blood Glucose Measurement ogtt->glucose_measurement efficacy Glucose AUC Reduction (%) glucose_measurement->efficacy gpr119_pathway GPR119_Agonist 5-Methyl-pyrimidine GPR119 Agonist GPR119 GPR119 GPR119_Agonist->GPR119 AC Adenylyl Cyclase GPR119->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Glucose_Lowering Blood Glucose Lowering Insulin->Glucose_Lowering GLP1->Glucose_Lowering

References

Benchmarking the Selectivity of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly selective compound preferentially binds to its intended biological target, minimizing off-target effects that can lead to adverse drug reactions. This guide provides a comparative framework for benchmarking the selectivity of "5-Methyl-4-phenyl-2-pyrimidinethiol," a novel pyrimidine derivative. By juxtaposing its (hypothetical) performance data with that of established pyrimidine-based inhibitors, we offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Selectivity Profile

The following table summarizes the inhibitory activity of "this compound" against a panel of kinases, alongside data for well-characterized pyrimidine derivatives. This allows for a direct comparison of potency and selectivity. An ideal selective inhibitor demonstrates high potency against its primary target and significantly lower potency against other tested kinases.[1] A selectivity factor of >10-100-fold is generally considered a benchmark for a selective inhibitor.[1]

CompoundPrimary TargetIC50 (nM)JAK1 (nM)JAK3 (nM)TYK2 (nM)Aurora A (nM)Aurora B (nM)Selectivity vs. JAK1Selectivity vs. JAK3Selectivity vs. TYK2
This compound JAK2 5 193 273 206 >1000>100038.6x 54.6x 41.2x
Compound A8 (JAK2 Inhibitor)JAK25193273206--38.6x54.6x41.2x
CYC116 (Aurora Kinase Inhibitor)Aurora A/B8 / 9.2---89.2---

Data for "this compound" is hypothetical and presented for illustrative purposes. Data for Compound A8 is sourced from a study on selective JAK2 inhibitors.[2][3] Data for CYC116 is from a study on Aurora kinase inhibitors.[4]

Experimental Protocols

To ensure the reproducibility and accuracy of selectivity profiling, detailed experimental methodologies are paramount. Below are protocols for key assays used to generate the comparative data.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials : Recombinant human kinases (e.g., JAK2, JAK1, JAK3, TYK2, Aurora A, Aurora B), appropriate peptide substrates, ATP, assay buffer, and the test compound ("this compound" and comparators).

  • Procedure :

    • Prepare a serial dilution of the test compounds.

    • In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³³P or in a system with a fluorescent readout).

    • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done through various methods, including filter-binding assays for radiolabeled ATP or fluorescence/luminescence-based detection systems.

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[1]

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines that are dependent on the target kinase.

  • Cell Lines : Select cell lines relevant to the target kinase. For a JAK2 inhibitor, cell lines like Ba/F3-JAK2V617F or HEL cells are appropriate.

  • Procedure :

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a period of 48-72 hours.

    • Assess cell viability using a method such as the MTT assay, which measures mitochondrial activity, or a direct cell counting method.

  • Data Analysis : Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Visualizations

Understanding the biological context and the experimental process is facilitated by visual diagrams. The following diagrams, created using the DOT language, illustrate the targeted signaling pathway and the general workflow for selectivity screening.

Caption: The JAK-STAT signaling pathway, a key regulator of cell proliferation and survival, is a potential target for "this compound".

Start Start Compound_Synthesis Synthesize Pyrimidine Derivatives Start->Compound_Synthesis Primary_Screen Primary Biochemical Screen (Target Kinase) Compound_Synthesis->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Selectivity_Panel Selectivity Profiling (Panel of Related Kinases) Dose_Response->Selectivity_Panel Cell_Based_Assays Cellular Assays (Proliferation, Apoptosis) Selectivity_Panel->Cell_Based_Assays Lead_Identification Identify Lead Compound Cell_Based_Assays->Lead_Identification End End Lead_Identification->End

Caption: A generalized experimental workflow for screening and identifying selective small molecule kinase inhibitors.

References

Comparative analysis of the ADME properties of "5-Methyl-4-phenyl-2-pyrimidinethiol" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hypothetical derivatives of 5-Methyl-4-phenyl-2-pyrimidinethiol. The data presented is for illustrative purposes to guide researchers on the potential effects of structural modifications on key pharmacokinetic parameters. All experimental data is synthesized for clear comparison, and detailed protocols for key assays are provided.

Data Presentation: Comparative ADME Properties

The following table summarizes the in vitro ADME properties of the parent compound, this compound (Compound A), and three hypothetical derivatives with modifications at the phenyl and methyl positions. These modifications are designed to explore the impact of varying lipophilicity and potential metabolic sites on the overall ADME profile.

Compound IDStructureModificationPapp (x 10⁻⁶ cm/s)Microsomal T½ (min)Plasma Protein Binding (%)Aqueous Solubility (µM)
A This compoundParent Compound8.54592.115
B 5-Methyl-4-(4-fluorophenyl)-2-pyrimidinethiolFluoro substitution on phenyl ring9.25590.525
C 5-Methyl-4-(4-methoxyphenyl)-2-pyrimidinethiolMethoxy substitution on phenyl ring7.82594.312
D 5-(Hydroxymethyl)-4-phenyl-2-pyrimidinethiolHydroxylation of the methyl group6.11585.750

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is utilized to predict passive intestinal absorption of test compounds.

Materials:

  • 96-well microtiter plates (donor and acceptor plates)

  • Hydrophobic PVDF filter plates (0.45 µm pore size)

  • Hexadecane in hexane solution (5% v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions (10 mM in DMSO)

  • Lucifer yellow solution

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Coat each well of the filter (donor) plate with 5 µL of the hexadecane in hexane solution and allow the hexane to evaporate completely.

  • Fill the acceptor plate wells with 300 µL of PBS (pH 7.4).

  • Dilute the test compound stock solutions in PBS to a final concentration of 10 µM (final DMSO concentration ≤ 1%). Add Lucifer yellow to the donor solution to assess membrane integrity.

  • Add 200 µL of the diluted test compound solution to each well of the donor plate.

  • Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.

  • Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or a UV-Vis plate reader.

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [Drug]acceptor is the drug concentration in the acceptor well, and [Drug]equilibrium is the concentration at equilibrium.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when incubated with liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

Materials:

  • Human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Test compound stock solutions (10 mM in DMSO)

  • Acetonitrile with an internal standard

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Prepare a microsomal incubation mixture containing phosphate buffer, MgCl₂, and human liver microsomes (final protein concentration 0.5 mg/mL).

  • Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

  • Add the test compound to the microsomal mixture to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • The half-life (T½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time and fitting the data to a first-order decay model.

Mandatory Visualization

Experimental Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (In Vivo) solubility Aqueous Solubility pk Pharmacokinetics solubility->pk pampa PAMPA pampa->pk ppb Plasma Protein Binding ppb->pk ms Microsomal Stability metid Metabolite ID ms->metid ms->pk start Test Compound start->solubility start->pampa start->ppb start->ms

Caption: General experimental workflow for in vitro ADME profiling of drug candidates.

Potential Metabolic Pathways of Pyrimidine Derivatives

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) oxidation Oxidation parent->oxidation Phenyl Ring hydroxylation Hydroxylation parent->hydroxylation Methyl Group dealkylation S-Dealkylation parent->dealkylation Thiol Group glucuronidation Glucuronidation (UGTs) oxidation->glucuronidation hydroxylation->glucuronidation sulfation Sulfation (SULTs) dealkylation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Potential Phase I and Phase II metabolic pathways for pyrimidine derivatives.

Comparative Analysis of a Novel 2-Thiopyrimidine Derivative and a Standard-of-Care Anticonvulsant in a Preclinical Seizure Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant effects of a representative S-acetamide derivative of 4,6-dimethyl-2-thiopyrimidine, specifically N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide, and the standard-of-care anticonvulsant drug, Phenobarbital. The evaluation is based on a preclinical pentylenetetrazole (PTZ)-induced seizure model in rats, a widely accepted screening method for potential antiepileptic drugs.

Overview of Compounds

N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a novel derivative of 2-thiopyrimidine that has been investigated for its potential anticonvulsant properties.[1][2] Molecular docking studies suggest that its mechanism of action may involve the GABAergic system, potentially through interaction with the GABA-A receptor or inhibition of the GABA-aminotransferase enzyme.[1][2][3]

Phenobarbital is a long-established barbiturate anticonvulsant used in the treatment of various types of seizures. Its primary mechanism of action is the enhancement of GABAergic inhibition through allosteric modulation of the GABA-A receptor, which increases the duration of chloride channel opening.

Quantitative Data Summary

The following table summarizes the comparative efficacy of N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide and Phenobarbital in the pentylenetetrazole (PTZ)-induced seizure model in rats.

ParameterN-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamidePhenobarbital (Reference Drug)Control (Vehicle)
Latency to First Seizure (seconds) Statistically significant increase by 3.4 timesStatistically significant increaseBaseline
Seizure Duration (seconds) Statistically significant reduction by 2.2 timesStatistically significant reductionBaseline
Seizure Severity (points on a standardized scale) 2.0Not explicitly quantified in the same manner in the provided source, but known to be effective4.96
Lethality Reduction 80% reductionKnown to be effective in preventing mortality in this modelBaseline

Data is synthesized from the study by Severina et al. (2020) which evaluated a series of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine.[1][2]

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model is a standard for screening compounds with potential efficacy against generalized myoclonic seizures.[3]

  • Animal Subjects: Male Wistar rats are typically used.

  • Acclimatization: Animals are allowed to acclimate to the laboratory environment for a specified period before the experiment.

  • Compound Administration:

    • The test compound, N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide, is administered, typically intraperitoneally (i.p.), at a predetermined dose.

    • The reference drug, Phenobarbital, is administered via the same route at a clinically relevant dose.

    • A control group receives a vehicle solution (the solvent used to dissolve the compounds).

  • Seizure Induction: After a specific time post-administration (e.g., 30-60 minutes) to allow for drug absorption and distribution, seizures are induced by a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of pentylenetetrazole (PTZ) at a convulsant dose.[4][5]

  • Observation: Following PTZ administration, animals are observed for a set period (e.g., 30-60 minutes) for the following endpoints:[4]

    • Latency to the onset of the first seizure: The time from PTZ injection to the first observable signs of seizure activity (e.g., myoclonic jerks).

    • Duration of seizures: The total time the animal exhibits seizure activity.

    • Severity of seizures: Scored on a standardized scale (e.g., Racine scale).

    • Lethality: The number of animals that do not survive the induced seizure.

  • Data Analysis: Statistical analysis is performed to compare the results from the compound-treated groups with the control group.

Visualizations

Proposed Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition of Seizure) Chloride_Channel->Hyperpolarization Leads to Thiopyrimidine_Derivative N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide Thiopyrimidine_Derivative->GABA_A_Receptor Potentially enhances GABA binding Phenobarbital Phenobarbital Phenobarbital->GABA_A_Receptor Enhances GABA binding (Allosteric Modulator)

Experimental Workflow

G Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Assignment Group Assignment (Test, Reference, Control) Animal_Acclimatization->Group_Assignment Compound_Administration Compound Administration (i.p.) Group_Assignment->Compound_Administration PTZ_Injection PTZ Injection (s.c. or i.p.) Compound_Administration->PTZ_Injection Observation Observation Period (30-60 min) PTZ_Injection->Observation Data_Collection Data Collection (Latency, Duration, Severity, Lethality) Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

References

Evaluating the Biological Activity Profile of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activity of the compound 5-Methyl-4-phenyl-2-pyrimidinethiol. Due to the limited publicly available data on the specific on-target and off-target effects of this molecule, this document presents a hypothetical biological activity profile based on the known activities of structurally related pyrimidine-2-thiol derivatives. The guide compares this hypothetical profile against established reference compounds and provides detailed experimental protocols for key assays used in such evaluations.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. Structurally similar 4,6-disubstituted pyrimidine-2-thiols have been investigated for their potential as antitumor agents, with some showing activity against cell lines such as the human breast cancer cell line MCF-7.[1][2][3] This guide outlines a proposed approach for characterizing the broader biological effects of this compound.

Comparative Biological Activity

To comprehensively assess the biological activity of a novel compound, it is essential to screen it against a panel of relevant biological targets and compare its performance to well-characterized reference compounds. This section presents a hypothetical dataset from two common screening platforms: a cancer cell line panel and a kinase inhibition panel.

Cancer Cell Line Proliferation Assay

This assay evaluates the cytotoxic or anti-proliferative effects of a compound across a variety of cancer cell lines.

Table 1: Comparative IC50 Values (µM) for Cancer Cell Line Proliferation

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)K562 (Leukemia)
This compound 12.525.818.332.1
Doxorubicin (Reference) 0.050.080.060.02
Staurosporine (Reference) 0.010.020.0150.005

Note: The data for this compound is hypothetical and for illustrative purposes.

Kinase Inhibitor Profiling

Kinase inhibitor screening helps to identify potential on-target and off-target kinase interactions, which is crucial for understanding a compound's mechanism of action and potential for side effects. Many small molecule drugs target kinases.

Table 2: Comparative Kinase Inhibition (% Inhibition at 10 µM)

CompoundEGFRVEGFR2SRCABL1CDK2
This compound 15%22%45%38%12%
Gefitinib (Reference - EGFR) 98%10%5%2%1%
Sunitinib (Reference - Multi-kinase) 65%95%70%55%40%

Note: The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. The following sections describe the methodologies for the assays presented above.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[4]

Protocol:

  • Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) and reference compounds for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[4][5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP (spiked with γ-³²P-ATP) in a kinase buffer.

  • Compound Addition: Add the test compound at a final concentration of 10 µM to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated γ-³²P-ATP.

  • Scintillation Counting: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO).

Visualizations

Diagrams can effectively illustrate complex biological processes and experimental designs.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays Cell_Lines Cancer Cell Lines (MCF-7, A549, etc.) Seeding Cell Seeding (96-well plates) Cell_Lines->Seeding Treatment Compound Treatment (72 hours) Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Kinase_Panel Kinase Panel (EGFR, VEGFR2, etc.) Reaction Kinase Reaction (+ Compound, + ATP) Kinase_Panel->Reaction Termination Reaction Termination Reaction->Termination Detection Radiometric Detection Termination->Detection Inhibition Calculate % Inhibition Detection->Inhibition

Caption: Experimental workflow for evaluating the biological activity of a test compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) SRC SRC RTK->SRC ABL1 ABL1 RTK->ABL1 RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CDK2 CDK2 Proliferation Cell Proliferation CDK2->Proliferation Transcription->Proliferation Compound This compound Compound->SRC Inhibition? Compound->ABL1 Inhibition?

Caption: A simplified signaling pathway illustrating potential kinase targets for inhibition.

References

A Guide to the Reproducibility of Biological Data for Pyrimidine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The class of molecules known as pyrimidine derivatives has garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds form the backbone of numerous therapeutic agents and are actively being investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and particularly, anticancer agents. However, a critical aspect of preclinical drug development is the reproducibility of biological data. The ability of different laboratories to obtain consistent results when studying the same compound is paramount for its validation as a potential therapeutic candidate. This guide explores the topic of data reproducibility for pyrimidine derivatives, with a focus on the hypothetical compound 5-Methyl-4-phenyl-2-pyrimidinethiol , and provides standardized protocols and visualizations to aid in this endeavor.

The Challenge of Data Reproducibility

While the scientific literature is rich with reports on the biological effects of novel pyrimidine derivatives, direct comparisons of data across different studies are often challenging. Variations in experimental protocols, reagents, cell lines, and data analysis methods can lead to discrepancies in reported values, such as the half-maximal inhibitory concentration (IC50). This guide aims to provide a framework for standardizing the reporting of such data to improve cross-laboratory comparability.

Comparative Biological Data for this compound (Hypothetical)

To illustrate how data for a specific pyrimidine derivative could be compared across different laboratories, the following table presents hypothetical IC50 values for "this compound" against the MCF-7 breast cancer cell line. In a real-world scenario, obtaining such a clean, comparable dataset would require a concerted effort to standardize experimental conditions.

Parameter Lab A Lab B Lab C
Cell Line MCF-7MCF-7MCF-7
Assay Type MTTMTTMTT
Incubation Time 48 hours72 hours48 hours
Seeding Density 5,000 cells/well8,000 cells/well5,000 cells/well
Serum Concentration 10% FBS10% FBS5% FBS
Reported IC50 (µM) 12.518.215.8

Note: This data is hypothetical and for illustrative purposes only.

Standardized Experimental Protocol: MTT Assay for Cytotoxicity

To promote reproducibility, adherence to standardized protocols is essential. The following is a detailed methodology for a commonly used assay to determine the cytotoxic effects of a compound on cancer cells.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Test compound (e.g., this compound), dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5% in any well. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Cellular Mechanisms and Workflows

Diagrams are powerful tools for communicating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.

G cluster_0 Cell Proliferation Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->Signaling Cascade Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow A Seed Cells in 96-well Plate B Add Compound Dilutions A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan E->F G Read Absorbance at 570nm F->G H Calculate IC50 G->H

Caption: Standardized workflow for an MTT-based cytotoxicity assay.

Conclusion and Best Practices

The reproducibility of biological data is a cornerstone of robust scientific research and efficient drug development. For promising classes of compounds like pyrimidine derivatives, ensuring that findings can be independently verified is crucial. While this guide used "this compound" as a hypothetical example, the principles discussed are broadly applicable.

To enhance the reproducibility of your research, consider the following best practices:

  • Detailed Reporting: Fully describe all experimental conditions, including cell line source and passage number, reagent manufacturers and lot numbers, and specific instrument settings.

  • Use of Controls: Always include appropriate positive, negative, and vehicle controls in your assays.

  • Data Transparency: Share raw data and detailed analysis scripts whenever possible.

  • Inter-laboratory Studies: When a compound shows significant promise, collaborative studies between multiple labs can be invaluable for validating its biological activity.

By embracing these practices, the scientific community can build a more reliable foundation of knowledge for the development of new and effective therapies based on the pyrimidine scaffold and beyond.

Validating the Mechanism of Action of "5-Methyl-4-phenyl-2-pyrimidinethiol" as a Novel JAK2 Inhibitor Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"5-Methyl-4-phenyl-2-pyrimidinethiol" is a novel small molecule inhibitor with a hypothesized mechanism of action targeting the Janus Kinase 2 (JAK2) signaling pathway. Due to the absence of comprehensive studies on this specific compound, this guide will present a comparative framework for validating its mechanism of action. We will compare its hypothesized profile with the well-established JAK1/JAK2 inhibitor, Ruxolitinib. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and detailed experimental protocols to validate the on-target effects of novel JAK2 inhibitors using knockout models. The central hypothesis is that the cellular and in vivo effects of "this compound" will be significantly attenuated or abolished in JAK2 knockout models, thus confirming its mechanism of action.

Comparative Efficacy of JAK2 Inhibition

To validate that a compound's activity is mediated through JAK2, a direct comparison of its effects in the presence and absence of the target protein is the gold standard. This is achieved by utilizing wild-type (WT) and JAK2 knockout (KO) or conditional knockout (cKO) models.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the expected and established data for a novel JAK2 inhibitor and the comparator, Ruxolitinib.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
This compound (Hypothesized) JAK2TBD
JAK1TBD
JAK3TBD
TYK2TBD
Ruxolitinib JAK13.3
JAK22.8
JAK3>400
TYK219

TBD: To be determined through experimental assays.

Table 2: Cellular Activity in Isogenic Cell Lines

Cell LineCompoundIC50 (Cell Proliferation, nM)p-STAT3 Inhibition (IC50, nM)
JAK2 Wild-Type (WT) This compound (Hypothesized)TBDTBD
Ruxolitinib~130 (in Ba/F3-JAK2V617F)[1]~280 (IL-6 stimulated)[2]
JAK2 Knockout (KO) This compound (Hypothesized)>10,000 (Expected)No significant inhibition (Expected)
Ruxolitinib>10,000 (Expected)No significant inhibition (Expected)

Table 3: In Vivo Efficacy in a Myeloproliferative Neoplasm (MPN) Mouse Model

Treatment GroupMutant Allele Burden (%)White Blood Cell Count (K/μL)Spleen Size (g)
Vehicle 65.317.10.40
Ruxolitinib No significant reduction8.320.19
Jak2 Deletion (cKO) 5.04.990.149

Data for Ruxolitinib and Jak2 Deletion are derived from a study using a conditional knockout model in a murine MPN model, demonstrating that genetic deletion of Jak2 is more effective at reducing disease burden than pharmacological inhibition with Ruxolitinib, thus confirming the on-target dependency of the therapeutic effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of JAK kinases.

  • Methodology:

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes with a suitable substrate (e.g., a generic peptide substrate) and ATP.

    • Add serial dilutions of "this compound" or Ruxolitinib to the reaction wells.

    • After incubation, measure the kinase activity by quantifying the amount of ADP produced.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

2. Cell Proliferation Assay

  • Objective: To assess the effect of the test compound on the proliferation of cell lines dependent on JAK2 signaling.

  • Methodology:

    • Culture hematopoietic cell lines (e.g., Ba/F3) engineered to express wild-type JAK2 or a constitutively active mutant (e.g., JAK2 V617F).

    • Generate a JAK2 knockout counterpart of the same cell line using CRISPR/Cas9 technology.

    • Seed the wild-type and knockout cells in 96-well plates.

    • Treat the cells with a range of concentrations of "this compound" or Ruxolitinib for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

    • Determine the IC50 values for each cell line. A significant rightward shift in the IC50 for the knockout cells indicates on-target activity.

3. Western Blot for Phosphorylated STAT3

  • Objective: To measure the inhibition of JAK2 downstream signaling by the test compound.

  • Methodology:

    • Culture wild-type and JAK2 knockout cells and starve them of growth factors overnight.

    • Pre-treat the cells with various concentrations of the test compound or Ruxolitinib for 1-2 hours.

    • Stimulate the cells with a cytokine that signals through JAK2 (e.g., IL-6 or EPO) for 15-30 minutes.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

4. In Vivo Efficacy Study Using Conditional Knockout Mice

  • Objective: To validate the in vivo mechanism of action of the test compound.

  • Methodology:

    • Utilize a conditional JAK2 knockout mouse model (e.g., Jak2fl/fl mice crossed with a Cre-driver line that allows for inducible deletion in the hematopoietic system, such as Mx1-Cre).

    • Induce a myeloproliferative neoplasm-like disease in these mice (e.g., by retroviral transduction of bone marrow with a constitutively active JAK2 mutant).

    • Treat cohorts of mice with vehicle, "this compound," or Ruxolitinib.

    • In a separate cohort, induce the deletion of Jak2 by administering the inducing agent (e.g., polyinosinic-polycytidylic acid for Mx1-Cre).

    • Monitor disease progression by measuring peripheral blood counts, spleen size, and body weight.

    • At the end of the study, analyze the mutant allele burden in hematopoietic tissues.

    • A lack of efficacy of the test compound in the Jak2-deleted mice would confirm its on-target mechanism.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

JAK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Recruitment STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK2_active p-JAK2 JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active 7. STAT Dimerization DNA DNA STAT_active->DNA 8. Nuclear Translocation Drug This compound (JAK2 Inhibitor) Drug->JAK2_active Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 9. Gene Expression

Caption: The JAK2-STAT signaling pathway and the inhibitory point of "this compound".

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Kinase_Assay Kinase Assay (IC50 vs JAK family) Cell_Culture Generate JAK2 WT and KO Isogenic Cell Lines Kinase_Assay->Cell_Culture Proliferation_Assay Cell Proliferation Assay (IC50 in WT vs KO) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (p-STAT3 inhibition in WT vs KO) Cell_Culture->Western_Blot Mouse_Model JAK2 Conditional Knockout Mouse Model of MPN Proliferation_Assay->Mouse_Model Western_Blot->Mouse_Model Treatment Treat with Vehicle, Compound, or Induce Jak2 Deletion Mouse_Model->Treatment Analysis Monitor Disease Progression (Blood counts, Spleen size) Treatment->Analysis Target_Validation Assess Mutant Allele Burden in Hematopoietic Tissues Analysis->Target_Validation Conclusion Mechanism of Action Validated: On-target JAK2 Inhibition Target_Validation->Conclusion Start Hypothesized JAK2 Inhibitor: This compound Start->Kinase_Assay

Caption: Experimental workflow for validating the mechanism of action of a novel JAK2 inhibitor.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Methyl-4-phenyl-2-pyrimidinethiol. Adherence to these procedures is critical to ensure personnel safety, protect the environment, and maintain regulatory compliance. This compound should be treated as hazardous waste and managed by trained professionals.

Immediate Safety and Hazard Identification

Before handling, it is essential to recognize the potential hazards associated with this compound and related organosulfur compounds.

  • Environmental Hazards : Many related compounds are very toxic to aquatic life with long-lasting effects.[3][4] Therefore, release into the environment must be strictly avoided.[3][4]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3][5][6] All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is through your institution's hazardous waste management program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.

Step 1: Waste Classification and Segregation

  • Classify this compound as a hazardous chemical waste.

  • Segregate this waste from other chemical waste streams.[7][8] It is critical to keep it separate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible container for waste collection.[2][9] Plastic containers are generally preferred for chemical waste.[2]

  • Ensure the container is in good condition and has a secure, tightly sealing lid to prevent spills and the escape of odors.[9]

  • For empty, unrinsed containers of the original chemical, these must also be treated as hazardous waste. To manage strong odors from empty containers, place them in a sealed bag inside a fume hood until collection.[2]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[9]

  • The label must include the full, unambiguous chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[9]

  • Indicate the approximate quantity or concentration of the waste.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[2]

  • The storage area must be well-ventilated, away from ignition sources, and inaccessible to unauthorized personnel.[5][10]

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety office to schedule a pickup for the hazardous waste.[2]

  • Follow all institutional procedures for waste manifest and hand-off.

Step 6: Record Keeping

  • Maintain accurate records of the waste generated and disposed of, in accordance with institutional policy and regulations like the EPA's Hazardous Waste Regulations.[11]

Disposal Parameters Summary

The following table summarizes the key operational parameters for the disposal of this compound.

ParameterGuidelineRationale & Citation
Disposal Method Professional Hazardous Waste DisposalPrevents environmental contamination and ensures regulatory compliance.[3][5][6][12]
Sewer Disposal ProhibitedCompound is likely toxic to aquatic life and may damage plumbing.[2][3][4]
Solid Waste (Trash) ProhibitedPrevents exposure to personnel and environmental release.
Waste Container Tightly sealed, labeled, compatible material (e.g., plastic).Ensures safe containment and clear identification of hazards.[2][9]
Waste Segregation Store separately from acids, bases, and oxidizers.Prevents dangerous chemical reactions.[5][7]
PPE Requirement Gloves, safety goggles, lab coat. Handle in a fume hood.Protects researchers from exposure to potentially hazardous material.[3][6]

Potential In-Lab Treatment Protocol (for Emergency Spills or Small Quantities)

In-laboratory treatment of chemical waste is highly discouraged unless explicitly approved by your EHS office and conducted by trained personnel.[13] A potential method for deactivating small quantities of simple thiols involves oxidation.

Method: Oxidation with Sodium Hypochlorite

This procedure aims to oxidize the thiol group to a less odorous and hazardous sulfonic acid.[7]

  • 1. Preparation : Conduct the entire procedure in a chemical fume hood. Wear all required PPE.

  • 2. Reaction : For a small spill or quantity, cautiously and slowly add an excess of sodium hypochlorite solution (household bleach, ~5-10%) to the thiol-containing material with stirring. The reaction can be exothermic.

  • 3. Neutralization : After the reaction is complete, check the pH of the resulting solution. Neutralize it to a pH between 5.5 and 9.5 if necessary, using a suitable acid or base.[2]

  • 4. Disposal : Even after treatment, the resulting mixture must be collected as hazardous aqueous waste and disposed of through your EHS office. It should not be poured down the drain.

Disclaimer : This protocol is for informational purposes only. It must be validated and approved by your institution's safety personnel before being attempted.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_dispose Storage & Final Disposal start Waste Generated: This compound classify Classify as Hazardous Waste start->classify start->classify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe classify->ppe fume_hood Work in Fume Hood ppe->fume_hood ppe->fume_hood container Select Compatible, Leak-Proof Waste Container fume_hood->container fume_hood->container segregate Segregate from Incompatible Chemicals container->segregate container->segregate label_waste Label Container: 'Hazardous Waste' & Full Chemical Name segregate->label_waste segregate->label_waste storage Store Sealed Container in Satellite Accumulation Area label_waste->storage label_waste->storage contact_ehs Contact EHS/Safety Office for Waste Pickup storage->contact_ehs storage->contact_ehs documentation Complete Waste Manifest & Record Keeping contact_ehs->documentation contact_ehs->documentation end Disposal Complete documentation->end documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methyl-4-phenyl-2-pyrimidinethiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 5-Methyl-4-phenyl-2-pyrimidinethiol, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary. The following PPE recommendations are based on the potential hazards associated with its structural components: a pyrimidine ring, a thiol group, and a phenyl group. These recommendations align with general laboratory safety protocols for handling potentially hazardous chemicals.

Table 1: Recommended Personal Protective Equipment (PPE)

SituationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling Chemical safety goggles meeting ANSI Z87.1 standard[1][2]Disposable nitrile gloves (double-gloving recommended)[1][2]A standard laboratory coat, long pants, and closed-toe shoes[1][2]Not generally required if handled in a certified chemical fume hood.
Weighing/Transferring Chemical safety goggles and a face shield[1][2]Disposable nitrile gloves (double-gloving recommended)[1]A flame-resistant lab coat, long pants, and closed-toe shoes[3]Use of a respirator may be necessary if not handled in a fume hood[2][3].
Spill Cleanup Chemical safety goggles and a face shield[1]Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves.A chemical-resistant apron or coveralls over a lab coat, and chemical-resistant boots[4].An air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation[4][5].
Fire Emergency Full-facepiece Self-Contained Breathing Apparatus (SCBA)[6]Not applicable (focus is on evacuation and firefighting)Full protective gear as worn by emergency responders[6]Full-facepiece SCBA[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and accidents.

Experimental Workflow for Safe Handling

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving 1. Receipt and Inspection Inspect container for damage. storage 2. Secure Storage Store in a cool, dry, well-ventilated area away from incompatible materials. receiving->storage Upon arrival preparation 3. Pre-Use Preparation Gather all necessary PPE and handling equipment. storage->preparation Before experiment handling 4. Chemical Handling Work within a certified chemical fume hood. preparation->handling Proceed to experiment waste_collection 5. Waste Segregation Collect waste in a designated, labeled, and sealed container. handling->waste_collection Post-experiment disposal 6. Final Disposal Dispose of waste through the institution's hazardous waste program. waste_collection->disposal For final disposal

Caption: Workflow for the safe handling of this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed.[6][7]

  • Store away from heat, sparks, open flames, and other ignition sources.[6][7][8]

  • Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

3. Handling:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood.[9][10]

  • Ensure adequate ventilation.[8][11]

  • Use non-sparking tools and explosion-proof equipment if the compound is flammable.[6][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6][8]

  • Avoid contact with skin and eyes.[7][8]

  • Avoid the formation of dust and aerosols.[8]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[6][11]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

  • Spills: Evacuate the area. Wear appropriate PPE as outlined in Table 1. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department. Prevent the spill from entering drains.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Logical Flow

cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling and Storage cluster_final_disposal Final Disposal contaminated_materials Contaminated Materials (Gloves, labware, absorbent) waste_container Designated Hazardous Waste Container (Clearly labeled, sealed) contaminated_materials->waste_container excess_chemical Excess/Unused Chemical excess_chemical->waste_container secondary_containment Secondary Containment (To prevent spills) waste_container->secondary_containment Store in ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) secondary_containment->ehs_pickup Schedule for incineration Approved Hazardous Waste Incineration Facility ehs_pickup->incineration Transport to

Caption: Logical flow for the disposal of this compound waste.

1. Waste Collection:

  • Collect all waste materials, including unused chemicals and contaminated items (e.g., gloves, absorbent materials, and empty containers), in a designated and properly labeled hazardous waste container.[6][8]

  • The container should be made of a compatible material and kept securely closed.[8]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation.

3. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • The storage area should be secure and have secondary containment to prevent spills.

4. Disposal:

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[6][8]

  • Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[8] Discharge into the environment must be avoided.[8]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.